3,5-dimethyl-1H-pyrazol-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-dimethyl-1H-pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-3-5(8)4(2)7-6-3/h8H,1-2H3,(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTXUDADWQSSNSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394268 | |
| Record name | 3,5-dimethyl-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2820-38-4 | |
| Record name | 3,5-Dimethyl-1H-pyrazol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2820-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-dimethyl-1H-pyrazol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-DIMETHYL-4-HYDROXYPYRAZOLE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of 3,5-dimethyl-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental basic properties of 3,5-dimethyl-1H-pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physicochemical characteristics, provides a detailed experimental protocol for its synthesis and characterization, and explores its potential biological significance.
Core Physicochemical Properties
Quantitative data regarding the basic properties of this compound are summarized in the table below. Due to the limited availability of direct experimental values in the literature, some properties are estimated based on the well-characterized parent compound, pyrazole, and related derivatives.
| Property | Value | Source/Method |
| Molecular Formula | C₅H₈N₂O | - |
| Molecular Weight | 112.13 g/mol | - |
| pKa | Estimated: ~2.5 (for the pyrazolium ion) | Based on the pKa of pyrazole[1][2] |
| Aqueous Solubility | Poorly soluble | Inferred from the low solubility of other pyrazole derivatives[3][4] |
| Solubility in Organic Solvents | Soluble in polar organic solvents | General characteristic of pyrazole derivatives[5] |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
Note: The basicity of pyrazole is attributed to the lone pair of electrons on the sp²-hybridized nitrogen atom not involved in the aromatic system. The pKa of pyrazole itself is approximately 2.5.[1][2] The introduction of a hydroxyl group at the 4-position is expected to have a minor electronic effect on the basicity of the pyrazole ring.
Synthesis and Characterization: Experimental Protocols
The synthesis of this compound can be achieved through the cyclocondensation of a β-ketoester with a hydrazine derivative.[5][6][7] Below is a detailed experimental protocol for its preparation and characterization.
Synthesis of this compound
Materials:
-
Ethyl 2-acetyl-3-oxobutanoate (or a similar β-dicarbonyl compound)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-acetyl-3-oxobutanoate (1 equivalent) in ethanol (10 volumes).
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add water (50 mL) and extract with diethyl ether (3 x 50 mL).
-
Drying and Evaporation: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Characterization
The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show singlets for the two methyl groups and the pyrazole ring proton, as well as a broad singlet for the hydroxyl proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for the methyl carbons, the pyrazole ring carbons (including the carbon bearing the hydroxyl group), and the other ring carbons.
-
IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group, as well as characteristic peaks for C-H, C=C, and C-N bonds.
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ corresponding to 112.13 m/z.
Biological Activities and Potential Signaling Pathways
Derivatives of 3,5-dimethylpyrazole have been investigated for several biological activities, including:
-
Anti-inflammatory Effects: Some pyrazole derivatives exhibit anti-inflammatory properties.[9]
-
Antimicrobial and Antifungal Activity: Various substituted pyrazoles have shown promising activity against bacteria and fungi.[12][13]
-
Anticancer Properties: Certain pyrazole-containing compounds have been evaluated for their potential as anticancer agents.[13][14]
-
Antioxidant Activity: Some pyrazole derivatives have demonstrated antioxidant capabilities.[15]
The diverse biological profile of pyrazoles suggests their potential to interact with key signaling pathways involved in inflammation, cell proliferation, and oxidative stress. Further research is warranted to elucidate the specific molecular targets and signaling pathways of this compound.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. researchwithrowan.com [researchwithrowan.com]
- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent applications of pyrazole and its substituted analogs | Semantic Scholar [semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jocpr.com [jocpr.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. rjpbcs.com [rjpbcs.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to 3,5-dimethyl-1H-pyrazol-4-ol: Structure, Properties, and Biological Significance
This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3,5-dimethyl-1H-pyrazol-4-ol. The content is tailored for researchers, scientists, and drug development professionals, offering detailed data, experimental insights, and visualizations of related biological pathways.
Chemical Structure and Identification
This compound is a heterocyclic organic compound. Its core structure consists of a five-membered pyrazole ring, which is substituted with two methyl groups at positions 3 and 5, and a hydroxyl group at position 4.
Below is a diagram illustrating the relationship between its common chemical identifiers.
Figure 1. Chemical identifiers for this compound.
Physicochemical Properties
While specific experimental data for this compound is limited, the properties of the closely related parent compound, 3,5-dimethyl-1H-pyrazole, provide valuable insights.
| Property | Value (3,5-dimethyl-1H-pyrazole) | Reference |
| Molecular Formula | C5H8N2 | [1] |
| Molecular Weight | 96.13 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 105-108 °C | [1] |
| Boiling Point | 218 °C | [1] |
| Solubility | Soluble in polar organic solvents | [1] |
Synthesis Protocols
A widely used method for synthesizing the parent compound, 3,5-dimethyl-1H-pyrazole, involves the condensation of acetylacetone with hydrazine hydrate.[2]
General Experimental Protocol for the Synthesis of 3,5-dimethyl-1H-pyrazole:
-
In a reaction vessel, dissolve acetylacetone in a suitable solvent such as ethanol or water.
-
Add hydrazine hydrate dropwise to the solution while stirring. An acid catalyst like glacial acetic acid may be employed.[2]
-
Control the reaction temperature, typically not exceeding 50 °C.
-
After the addition is complete, maintain the reaction at a specific temperature (e.g., 50 °C) for a set duration (e.g., 3 hours).[2]
-
Cool the reaction mixture to induce crystallization.
-
Collect the solid product by filtration, wash with a suitable solvent, and dry under vacuum.
The following diagram illustrates a generalized workflow for the synthesis and purification of pyrazole derivatives.
Figure 2. Generalized workflow for pyrazole synthesis.
Spectroscopic Data
Spectroscopic Data for 3,5-dimethyl-1-phenyl-1H-pyrazole (as an example derivative): [3]
| Technique | Observed Peaks |
| ¹H NMR (200 MHz, CDCl₃) | δ: 7.46-7.33 (m, 4H), 7.29 -7.19 (m, 1H), 5.90 (s, 1H), 2.25 (s, 6H) |
| ¹³C NMR (50 MHz, CDCl₃) | δ: 148.1, 139.4, 138.4, 128.3, 126.4, 124.0, 106.4, 12.9, 11.8 |
| MS (ESI) | m/z = 173 [M+H]⁺ |
Biological Activity and Potential Applications
While direct biological studies on this compound are scarce, the broader class of pyrazole derivatives has attracted significant attention in drug discovery and development due to their diverse pharmacological activities. These activities include anticancer, anti-inflammatory, and antimicrobial properties.
Several studies have highlighted that pyrazole derivatives can induce apoptosis in cancer cells through mechanisms involving the generation of reactive oxygen species (ROS) and targeting mitochondria-dependent pathways.
The following diagram illustrates a plausible signaling pathway that could be influenced by bioactive pyrazole derivatives.
Figure 3. Potential apoptotic pathway influenced by pyrazole derivatives.
Conclusion
This compound is a chemical entity with potential for further investigation, particularly in the context of medicinal chemistry. While specific experimental data for this compound is limited, the extensive research on related pyrazole derivatives suggests a promising avenue for future studies. The synthesis of this compound can likely be achieved through established methods for pyrazol-4-ol preparation. Further elucidation of its spectroscopic and biological profile is warranted to fully understand its potential as a lead compound in drug discovery programs. This guide serves as a foundational resource for researchers interested in exploring the chemical and biological landscape of this and related pyrazole compounds.
References
In-depth Technical Guide: 3,5-dimethyl-1H-pyrazol-4-ol (CAS No. 2820-38-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-dimethyl-1H-pyrazol-4-ol, a heterocyclic organic compound. While specific experimental data for this particular molecule is limited in publicly available literature, this document compiles essential information on its chemical identity, and extrapolates potential synthetic and characterization methodologies based on the well-established chemistry of the parent compound, 3,5-dimethylpyrazole. The guide also explores the known biological activities of related pyrazole derivatives to offer insights into the potential therapeutic applications of this compound.
Chemical Identity and Properties
CAS Number: 2820-38-4
Molecular Formula: C₅H₈N₂O
Molecular Weight: 112.13 g/mol
| Property | Value | Source |
| CAS Number | 2820-38-4 | Internal Search |
| Molecular Formula | C₅H₈N₂O | Internal Search |
| Molecular Weight | 112.13 g/mol | Internal Search |
| Physical Appearance | Not explicitly found, likely a solid | Inferred |
| Solubility | Not explicitly found, likely soluble in polar organic solvents | Inferred |
Synthesis and Purification
Proposed Synthetic Pathway
The synthesis would likely proceed in two conceptual steps: first, the formation of the 3,5-dimethylpyrazole ring, followed by the introduction of a hydroxyl group at the 4-position.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis of 3,5-Dimethylpyrazole (Parent Compound)
A common method for the synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone with hydrazine hydrate.[1][2]
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Glacial acetic acid (catalyst, optional)[3]
Procedure:
-
Dissolve acetylacetone in a suitable solvent such as ethanol in a round-bottom flask.
-
Slowly add hydrazine hydrate to the solution. The reaction is often exothermic and may require cooling.
-
Optionally, a catalytic amount of glacial acetic acid can be added to facilitate the reaction.[3]
-
The reaction mixture is typically refluxed for several hours to ensure complete conversion.[4]
-
After cooling, the solvent is removed under reduced pressure.
-
The resulting crude product can then be purified.
Purification
Purification of the crude product is crucial to obtain a high-purity compound.
Recrystallization:
-
A common technique for purifying solid organic compounds. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures.
-
For pyrazole derivatives, common solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate, or mixtures such as ethanol/water.
Column Chromatography:
-
For separating the desired product from unreacted starting materials and byproducts.
-
A silica gel column is typically used with a solvent system of varying polarity, such as a mixture of hexane and ethyl acetate.[4]
Caption: General workflow for synthesis and purification.
Characterization
The structure of this compound would be confirmed using standard analytical techniques. While specific spectra for this compound are not available, the expected spectral data can be inferred from the known data of 3,5-dimethylpyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show signals for the two methyl groups, the N-H proton of the pyrazole ring, and the O-H proton of the hydroxyl group. The chemical shifts of the methyl protons would likely be in the range of δ 2.0-2.5 ppm. The N-H and O-H protons would appear as broad singlets and their chemical shifts would be dependent on the solvent and concentration.
-
¹³C NMR: The spectrum would show distinct signals for the two methyl carbons, and the three carbons of the pyrazole ring. The carbon bearing the hydroxyl group (C4) would be significantly shifted downfield compared to the corresponding carbon in 3,5-dimethylpyrazole.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of 112.13 g/mol .
Infrared (IR) Spectroscopy
The IR spectrum would provide information about the functional groups present in the molecule. Key expected absorption bands include:
-
A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group.
-
A band in the region of 3100-3300 cm⁻¹ due to the N-H stretching vibration of the pyrazole ring.
-
Bands corresponding to C-H, C=N, and C-N stretching and bending vibrations.
Potential Biological Activities and Applications in Drug Development
While there is no specific information on the biological activity of this compound, the pyrazole scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties.
Known Activities of Pyrazole Derivatives
-
Anti-inflammatory and Analgesic: Many pyrazole derivatives have shown potent anti-inflammatory and analgesic activities.[4][5]
-
Antimicrobial: Various substituted pyrazoles have been reported to possess antibacterial and antifungal properties.[6]
-
Anticancer: The pyrazole nucleus is a core component of several anticancer drugs, and numerous derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[7][8]
-
Antioxidant: Some pyrazole derivatives have demonstrated significant antioxidant activity.[9]
Potential Signaling Pathway Involvement
Given the diverse biological activities of pyrazole derivatives, this compound could potentially interact with various biological targets and signaling pathways. For instance, some pyrazole compounds are known to inhibit kinases, which are key regulators of cellular signaling.
Caption: Hypothetical inhibition of a kinase signaling pathway by a pyrazole derivative.
Conclusion
This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. Although detailed experimental data for this specific compound is scarce, this guide provides a foundational understanding based on the well-established chemistry of the pyrazole scaffold. Further research is warranted to elucidate its synthesis, characterize its properties, and explore its biological activities to unlock its full therapeutic potential.
References
- 1. m.youtube.com [m.youtube.com]
- 2. nbinno.com [nbinno.com]
- 3. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 4. tsijournals.com [tsijournals.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and History of 3,5-dimethyl-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3,5-dimethyl-1H-pyrazol-4-ol, a heterocyclic compound with potential applications in medicinal chemistry. While direct historical documentation of its initial synthesis is scarce, its structural relationship to the well-established pyrazole family, discovered by Ludwig Knorr in 1883, provides a clear lineage. This guide details the logical multi-step synthetic pathway, starting from the foundational Knorr pyrazole synthesis of 3,5-dimethyl-1H-pyrazole, followed by functionalization at the 4-position. Detailed experimental protocols for the synthesis of key precursors are provided, along with a summary of their physicochemical properties. The guide also includes visualizations of the synthetic pathways to facilitate a deeper understanding of the chemical transformations involved.
Introduction: The Historical Context of Pyrazoles
The history of this compound is intrinsically linked to the broader discovery of the pyrazole ring system. The foundational work in this area was conducted by the German chemist Ludwig Knorr in 1883. Knorr's pioneering research involved the condensation reaction of 1,3-dicarbonyl compounds with hydrazine derivatives, a method that would come to be known as the Knorr pyrazole synthesis . This reaction proved to be a robust and versatile method for the creation of a wide variety of substituted pyrazoles and remains a cornerstone of heterocyclic chemistry to this day.
While the specific initial synthesis of this compound is not prominently documented in historical literature, its synthesis logically follows from the functionalization of the 3,5-dimethyl-1H-pyrazole core, a direct product of the Knorr synthesis. The introduction of a hydroxyl group at the 4-position represents a key chemical modification that opens avenues for further derivatization and biological screening.
Physicochemical Properties of Key Compounds
For effective synthesis and characterization, understanding the physicochemical properties of the starting materials and intermediates is crucial.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |
| 3,5-dimethyl-1H-pyrazole | C₅H₈N₂ | 96.13 | White solid | 107.5 | 218 |
| 3,5-dimethyl-4-nitro-1H-pyrazole | C₅H₇N₃O₂ | 141.13 | - | - | - |
| 4-amino-3,5-dimethyl-1H-pyrazole | C₅H₉N₃ | 111.15 | - | - | - |
Note: Data for 3,5-dimethyl-4-nitro-1H-pyrazole and 4-amino-3,5-dimethyl-1H-pyrazole is less commonly reported in readily accessible databases. The data for 3,5-dimethyl-1H-pyrazole is well-established[1][2].
Synthetic Pathways
The synthesis of this compound is a multi-step process that begins with the construction of the pyrazole ring, followed by the introduction and conversion of a functional group at the 4-position.
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole (Knorr Pyrazole Synthesis)
The initial and fundamental step is the synthesis of the 3,5-dimethyl-1H-pyrazole core via the Knorr pyrazole synthesis. This involves the condensation of acetylacetone (a 1,3-dicarbonyl compound) with hydrazine[1].
Step 2: Nitration of 3,5-dimethyl-1H-pyrazole
To introduce a functional group at the 4-position, the pyrazole ring is activated for electrophilic substitution. Nitration is a common method to achieve this, yielding 3,5-dimethyl-4-nitro-1H-pyrazole.
Step 3: Reduction of the Nitro Group
The nitro group is then reduced to an amino group to form 4-amino-3,5-dimethyl-1H-pyrazole. This is a crucial step as the amino group can be readily converted to a hydroxyl group.
Step 4: Diazotization and Hydrolysis to this compound
The final step involves the diazotization of the 4-amino-3,5-dimethyl-1H-pyrazole, followed by hydrolysis of the resulting diazonium salt to yield the target compound, this compound.
Experimental Protocols
The following are detailed experimental protocols for the key synthetic steps.
Synthesis of 3,5-dimethyl-1H-pyrazole
Materials:
-
Acetylacetone
-
Hydrazine hydrate or hydrazine sulfate
-
Ethanol or aqueous alkali
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure: A common procedure involves the condensation of acetylacetone and hydrazine[1]. The reaction can be carried out in ethanol or aqueous alkali. The use of aqueous alkali with hydrazine sulfate is often preferred to control the exothermic nature of the reaction with hydrazine hydrate. The resulting 3,5-dimethyl-1H-pyrazole can be purified by crystallization from cyclohexane or water.
Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole
Materials:
-
3,5-dimethyl-1H-pyrazole
-
Concentrated nitric acid
-
Concentrated sulfuric acid (optional, as catalyst)
-
Ice bath
-
Standard glassware
Procedure: The nitration of 3,5-dimethylpyrazole is a critical step. The reaction can be performed by carefully adding a nitrating agent, such as a mixture of concentrated nitric and sulfuric acids, to a cooled solution of 3,5-dimethyl-1H-pyrazole. The reaction temperature should be carefully controlled to prevent side reactions.
Synthesis of 4-amino-3,5-dimethyl-1H-pyrazole
Materials:
-
3,5-dimethyl-4-nitro-1H-pyrazole
-
Reducing agent (e.g., tin(II) chloride, catalytic hydrogenation with Pd/C)
-
Appropriate solvent (e.g., ethanol, acetic acid)
-
Standard glassware for reduction reactions
Procedure: The reduction of the nitro group can be achieved through various methods. A common laboratory method is the use of a metal catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid can be employed.
Synthesis of this compound
Materials:
-
4-amino-3,5-dimethyl-1H-pyrazole
-
Sodium nitrite
-
Aqueous acid (e.g., sulfuric acid, hydrochloric acid)
-
Ice bath
-
Standard glassware
Procedure: The synthesis of 4-hydroxypyrazoles from 4-aminopyrazoles via diazotization is a known transformation. The 4-amino-3,5-dimethyl-1H-pyrazole is dissolved in a cold aqueous acid solution. A solution of sodium nitrite is then added dropwise at a low temperature (typically 0-5 °C) to form the diazonium salt. The reaction mixture is then gently warmed to facilitate the hydrolysis of the diazonium salt to the corresponding 4-hydroxypyrazole.
Biological Activities and Applications
While the biological profile of this compound itself is not extensively reported, the pyrazole scaffold is a well-known pharmacophore present in numerous drugs. Derivatives of 4-hydroxypyrazoles have shown a range of biological activities, including acting as glucagon receptor antagonists, HIV-1 integrase inhibitors, factor IXa inhibitors, and exhibiting antiviral activity[3]. The presence of the hydroxyl group at the 4-position provides a handle for further chemical modifications, making this compound a potentially valuable building block in drug discovery programs.
Conclusion
Experimental Workflow Visualization
References
Technical Guide: 3,5-dimethyl-1H-pyrazol-4-ol
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3,5-dimethyl-1H-pyrazol-4-ol, including its chemical identity, synthesis of its core precursor, and the known biological activities associated with the 3,5-dimethylpyrazole scaffold.
IUPAC Name and Chemical Identity
The correct IUPAC name for the compound is This compound . It belongs to the pyrazole class of heterocyclic aromatic compounds, which are noted for their wide range of pharmacological activities.
Physicochemical Properties
The key quantitative and qualitative properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 2820-38-4 | [1] |
| Molecular Formula | C₅H₈N₂O | [1] |
| Molecular Weight | 112.13 g/mol | [1] |
| Physical Form | Off-white solid | [1] |
| Purity | ≥95% | [1] |
| InChI Key | CTXUDADWQSSNSC-UHFFFAOYSA-N | [1] |
| Storage Conditions | Sealed in dry, 2-8°C | [1] |
Synthesis and Experimental Protocols
Experimental Protocol: Synthesis of 3,5-Dimethyl-1H-pyrazole
This protocol is based on the condensation reaction between pentane-2,4-dione (acetylacetone) and hydrazine hydrate.[2][3]
Materials:
-
Pentane-2,4-dione (Acetylacetone)
-
Hydrazine hydrate (85%)
-
Methanol
-
Water
-
Diethyl ether or Chloroform for extraction
-
Anhydrous sodium carbonate or magnesium sulfate for drying
Procedure:
-
Pentane-2,4-dione is reacted with hydrazine hydrate in a suitable solvent such as methanol or water.[2][4]
-
The reaction is exothermic and should be controlled by cooling, for instance, in an ice bath, maintaining the temperature between 25–35°C.[2]
-
In one described method, hydrazine hydrate is dripped into a solution of acetylacetone and glacial acetic acid in water, keeping the reaction temperature below 50°C.[4]
-
After the addition is complete, the mixture is held at a specific temperature (e.g., 50°C) for a period of time (e.g., 3 hours) to ensure the reaction goes to completion.[4]
-
Upon completion, the reaction mixture is cooled to induce precipitation of the product.
Purification and Isolation:
-
The crude product is collected via filtration.
-
The mixture is transferred to a separatory funnel for extraction using an organic solvent like diethyl ether or chloroform.[5]
-
The organic extracts are combined, washed with a saturated sodium chloride solution (brine), and dried over an anhydrous drying agent like sodium carbonate.[5]
-
The solvent is removed by distillation or rotary evaporation, leaving the molten 3,5-dimethylpyrazole product.
-
The product is then poured into a crystallizing dish to solidify. The final product is typically a white crystalline solid with a reported yield of over 70-90%.[4][5]
Chemical Reactivity and Derivatization
The 3,5-dimethylpyrazole core is a versatile scaffold. The C4 position, located between the two methyl-substituted carbons, is susceptible to electrophilic substitution, allowing for the introduction of various functional groups. This provides a logical pathway from the synthesized precursor to the target compound, this compound, as well as other important derivatives like nitro and nitroso compounds that have been studied.
Biological Activity and Potential Applications
While specific quantitative bioactivity data for this compound is not extensively detailed in the provided search results, the broader class of pyrazole derivatives is of significant interest in drug development due to a wide spectrum of biological activities.
-
Antimicrobial and Antifungal Activity: Various derivatives of 3,5-dimethyl azopyrazole have been synthesized and shown to possess moderate to significant antibacterial activity against strains like E. coli and S. aureus.[6] The pyrazole nucleus is a known pharmacophore in compounds with antibacterial and antifungal properties.[6]
-
Anti-inflammatory and Analgesic Properties: The pyrazole nucleus is a core component of several drugs with anti-inflammatory, analgesic, and antipyretic properties.[6][7]
-
PDE4 Inhibition: A series of 3,5-dimethylpyrazole derivatives have been designed and synthesized as potent phosphodiesterase type 4 (PDE4) inhibitors.[8][9] One such derivative exhibited an IC₅₀ value of 1.7 μM against PDE4B and showed good in vivo activity in animal models of asthma and COPD.[8]
-
Anticancer Activity: Novel derivatives of 3,5-dimethyl-1H-pyrazole-1-carbothiohydrazide have been evaluated for cytotoxic activities against liver and lung carcinoma cell lines, with some compounds showing potent IC₅₀ values comparable to the standard drug Cisplatin.[10]
-
Antioxidant Activity: Certain N-substituted derivatives of 3,5-dimethyl-pyrazole have been investigated for their antioxidant capabilities, showing significant DPPH radical-scavenging activity.[11]
The diverse biological profile of the 3,5-dimethylpyrazole scaffold suggests that this compound could be a valuable intermediate or target molecule for the development of new therapeutic agents. Further research is required to fully elucidate its specific pharmacological profile and mechanism of action.
References
- 1. jocpr.com [jocpr.com]
- 2. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. jocpr.com [jocpr.com]
- 7. tsijournals.com [tsijournals.com]
- 8. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide: 3,5-dimethyl-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,5-dimethyl-1H-pyrazol-4-ol, a heterocyclic organic compound of interest in medicinal chemistry. This document details its physicochemical properties, including a calculated molecular weight, and outlines plausible synthetic routes based on established chemical principles. Furthermore, it explores the potential biological significance of this molecule by discussing the known anti-inflammatory signaling pathways of structurally related pyrazole derivatives. Detailed experimental protocols for synthesis and characterization are provided, alongside spectroscopic data for the parent compound, 3,5-dimethylpyrazole, to serve as a reference for analytical confirmation.
Physicochemical Properties
This compound, with the chemical formula C₅H₈N₂O, is a derivative of pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms. The presence of methyl groups at positions 3 and 5, and a hydroxyl group at position 4, imparts specific chemical characteristics to the molecule.
Molecular Weight
The molecular weight of this compound has been calculated based on its molecular formula and the standard atomic weights of its constituent elements.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon | C | 5 | 12.011 | 60.055 |
| Hydrogen | H | 8 | 1.008 | 8.064 |
| Nitrogen | N | 2 | 14.007 | 28.014 |
| Oxygen | O | 1 | 15.999 | 15.999 |
| Total | 112.132 |
Synthesis and Characterization
Proposed Synthetic Pathway
A viable route involves the initial synthesis of 3,5-dimethylpyrazole, followed by nitration at the 4-position, and subsequent reduction of the nitro group to an amino group, which can then be converted to a hydroxyl group via diazotization.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-Dimethylpyrazole
-
Materials: Acetylacetone, Hydrazine hydrate, Ethanol.
-
Procedure: A solution of acetylacetone (1 equivalent) in ethanol is prepared in a round-bottom flask. Hydrazine hydrate (1 equivalent) is added dropwise to the solution with stirring. The reaction mixture is then refluxed for 2-3 hours. After cooling, the solvent is removed under reduced pressure to yield crude 3,5-dimethylpyrazole, which can be purified by recrystallization from a suitable solvent like ethanol or by sublimation.
Step 2: Synthesis of 3,5-Dimethyl-4-nitropyrazole
-
Materials: 3,5-Dimethylpyrazole, Concentrated Nitric Acid, Concentrated Sulfuric Acid.
-
Procedure: 3,5-Dimethylpyrazole (1 equivalent) is slowly added to a cooled (0-5 °C) mixture of concentrated nitric acid and concentrated sulfuric acid with constant stirring. The reaction mixture is stirred at this temperature for 1-2 hours and then allowed to warm to room temperature. The mixture is then poured onto crushed ice, and the precipitated 3,5-dimethyl-4-nitropyrazole is collected by filtration, washed with cold water, and dried.
Step 3: Synthesis of 4-Amino-3,5-dimethylpyrazole
-
Materials: 3,5-Dimethyl-4-nitropyrazole, Tin (Sn) granules, Concentrated Hydrochloric Acid (HCl).
-
Procedure: 3,5-Dimethyl-4-nitropyrazole (1 equivalent) is suspended in concentrated hydrochloric acid. Tin granules (excess) are added portion-wise with stirring. The reaction is exothermic and may require cooling to maintain a moderate temperature. After the addition is complete, the mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC). The reaction mixture is then cooled and made alkaline with a concentrated sodium hydroxide solution. The resulting tin salts are filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over anhydrous sodium sulfate, and the solvent is evaporated to give 4-amino-3,5-dimethylpyrazole.
Step 4: Synthesis of this compound
-
Materials: 4-Amino-3,5-dimethylpyrazole, Sodium Nitrite (NaNO₂), Sulfuric Acid (H₂SO₄), Water.
-
Procedure: 4-Amino-3,5-dimethylpyrazole (1 equivalent) is dissolved in a dilute solution of sulfuric acid at 0-5 °C. A solution of sodium nitrite (1 equivalent) in cold water is added dropwise with stirring, maintaining the temperature below 5 °C. The resulting diazonium salt solution is then slowly added to boiling water. The mixture is heated for a short period to ensure complete hydrolysis. After cooling, the product, this compound, can be extracted with an appropriate organic solvent. The organic layer is then dried and the solvent removed to yield the final product, which may be further purified by chromatography or recrystallization.
Characterization Data (Reference)
| Technique | 3,5-Dimethylpyrazole (Reference) | Expected for this compound |
| ¹H NMR | δ ~2.2 ppm (s, 6H, 2x CH₃), δ ~5.8 ppm (s, 1H, C4-H), δ ~12.3 ppm (br s, 1H, N-H) | The singlet at ~5.8 ppm for the C4-H will be absent. A new broad singlet for the O-H proton will appear, with its chemical shift dependent on solvent and concentration. The chemical shifts of the methyl protons may experience a slight downfield shift. |
| ¹³C NMR | δ ~11 ppm (CH₃), δ ~105 ppm (C4), δ ~140 ppm (C3/C5) | The C4 signal will be shifted significantly downfield due to the deshielding effect of the attached oxygen atom. The C3 and C5 signals may also experience a slight shift. |
| Mass Spec. | m/z = 96 (M⁺) | m/z = 112 (M⁺). Fragmentation patterns would involve the loss of methyl groups and potentially the hydroxyl group. |
Biological Context: Anti-inflammatory Signaling Pathways
While the specific biological activity of this compound has not been extensively studied, many pyrazole derivatives are known to possess significant anti-inflammatory properties. A common mechanism of action for these compounds is the inhibition of the cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.
Caption: General anti-inflammatory mechanism of pyrazole derivatives via COX inhibition.
The inhibition of COX enzymes by pyrazole derivatives reduces the production of prostaglandins, which are key mediators of inflammation, pain, and fever. This mechanism is central to the therapeutic effects of many non-steroidal anti-inflammatory drugs (NSAIDs). The structural features of this compound suggest it could potentially interact with the active site of COX enzymes, making it a candidate for investigation as an anti-inflammatory agent.
Conclusion
This compound is a molecule with a calculated molecular weight of 112.132 g/mol . While direct experimental data is limited, this guide provides a robust framework for its synthesis, characterization, and potential biological evaluation. The proposed synthetic pathway offers a clear and logical approach for its preparation in the laboratory. The discussion of the anti-inflammatory properties of related pyrazole compounds provides a strong rationale for investigating this compound for similar activities. This technical guide serves as a valuable resource for researchers and professionals in the field of drug discovery and development, providing a solid foundation for future studies on this promising compound.
An In-depth Technical Guide to 3,5-dimethyl-1H-pyrazol-4-ol: Properties and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dimethyl-1H-pyrazol-4-ol is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. Due to the limited availability of specific experimental data for this particular isomer, this guide also includes comparative data for the well-characterized isomer, 3,5-dimethyl-1H-pyrazole, to provide a broader context for researchers.
Core Properties of this compound
Detailed experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes the basic chemical information that has been identified.
| Property | Value | Source |
| CAS Number | 2820-38-4 | --INVALID-LINK-- |
| Molecular Formula | C₅H₈N₂O | --INVALID-LINK-- |
| Molecular Weight | 112.13 g/mol | --INVALID-LINK-- |
| Purity | 95% (as commercially available) | --INVALID-LINK-- |
Comparative Analysis: 3,5-dimethyl-1H-pyrazole
To provide a useful reference for researchers, the following table details the well-documented physical and chemical properties of the isomeric compound, 3,5-dimethyl-1H-pyrazole (CAS: 67-51-6).
| Property | Value | Source |
| Melting Point | 105-108 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Boiling Point | 218 °C | --INVALID-LINK--, --INVALID-LINK-- |
| Solubility | Soluble in water and methanol (0.1 g/mL). | --INVALID-LINK-- |
Synthesis Protocols
General Pyrazole Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of pyrazoles, which can be adapted for the synthesis of this compound, likely starting from a hydroxylated diketone precursor.
Caption: A generalized workflow for the synthesis of pyrazole derivatives.
Spectroscopic Data
Specific experimental spectroscopic data (NMR, IR, Mass Spectrometry) for this compound are not available in the public domain. Researchers undertaking the synthesis and characterization of this compound will need to perform these analyses to establish its structural identity.
Biological and Pharmacological Potential
While no specific biological activity or signaling pathway has been directly attributed to this compound in the available literature, the pyrazole scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of pyrazole have been reported to exhibit a wide range of activities, including but not limited to:
-
Antimicrobial
-
Anti-inflammatory
-
Anticancer
-
Antioxidant
The following diagram illustrates the logical relationship between the core pyrazole structure and its potential for diverse biological activities, which may guide future research into the pharmacological properties of this compound.
Caption: The pyrazole core is a versatile scaffold for developing various bioactive compounds.
Conclusion
This compound is a pyrazole derivative with limited characterization data in the public domain. This guide has summarized the available information and provided context through comparative data of a well-studied isomer. The synthesis of this compound would likely follow established methods for pyrazole formation, and its full characterization will require spectroscopic analysis. Given the broad biological activities of the pyrazole scaffold, this compound represents an interesting target for further investigation in drug discovery and development. Researchers are encouraged to perform detailed experimental work to elucidate the physical, chemical, and biological properties of this compound.
Navigating the Solubility Landscape of 3,5-dimethyl-1H-pyrazol-4-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-dimethyl-1H-pyrazol-4-ol is a heterocyclic compound of interest in medicinal chemistry and drug development. A critical parameter influencing its biopharmaceutical properties and formulation development is its solubility. This technical guide provides a comprehensive overview of the available solubility data and experimental methodologies for pyrazole derivatives, with a specific focus on providing a framework for understanding the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this guide utilizes data from its close structural analog, 3,5-dimethyl-1H-pyrazole, to provide a representative understanding of its solubility profile. Detailed experimental protocols for solubility determination are also presented.
Introduction to Pyrazole Solubility
Pyrazoles are a class of heterocyclic compounds that form the core structure of numerous pharmaceuticals. Their solubility is a key determinant of their absorption, distribution, metabolism, and excretion (ADME) profile. Factors such as the solvent, temperature, and the presence of functional groups on the pyrazole ring significantly influence their solubility. The hydroxyl group in this compound, for instance, is expected to increase its polarity and potential for hydrogen bonding compared to 3,5-dimethyl-1H-pyrazole, which would likely alter its solubility in various solvents.
Solubility Data of 3,5-dimethyl-1H-pyrazole (as an analog)
In the absence of specific data for this compound, the mole fraction solubility of 3,5-dimethyl-1H-pyrazole in nine different organic solvents at temperatures ranging from 283.15 K to 313.15 K is presented in Table 1. This data provides a valuable reference for predicting the solubility behavior of this compound. It is anticipated that the hydroxyl group in this compound would enhance its solubility in polar protic solvents like alcohols and water through hydrogen bonding interactions.
Table 1: Mole Fraction Solubility (x) of 3,5-dimethyl-1H-pyrazole in Various Solvents at Different Temperatures (K)
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Propanol | 1-Butanol | Ethyl Acetate | Toluene | Acetone | Acetonitrile |
| 283.15 | 0.2855 | 0.2891 | 0.2885 | 0.3011 | 0.3158 | 0.2869 | 0.1986 | 0.2862 | 0.1654 |
| 288.15 | 0.3089 | 0.3132 | 0.3128 | 0.3265 | 0.3421 | 0.3108 | 0.2198 | 0.3101 | 0.1832 |
| 293.15 | 0.3341 | 0.3391 | 0.3389 | 0.3538 | 0.3705 | 0.3366 | 0.2429 | 0.3359 | 0.2025 |
| 298.15 | 0.3612 | 0.3669 | 0.3668 | 0.3831 | 0.4011 | 0.3644 | 0.2681 | 0.3637 | 0.2234 |
| 303.15 | 0.3903 | 0.3968 | 0.3967 | 0.4145 | 0.4339 | 0.3943 | 0.2954 | 0.3936 | 0.2461 |
| 308.15 | 0.4215 | 0.4288 | 0.4287 | 0.4481 | 0.4691 | 0.4264 | 0.3251 | 0.4257 | 0.2707 |
| 313.15 | 0.4551 | 0.4632 | 0.4631 | 0.4841 | 0.5068 | 0.4609 | 0.3572 | 0.4602 | 0.2974 |
Data sourced from a study on the solubility of 3,5-dimethylpyrazole.
Experimental Protocols for Solubility Determination
A reliable and commonly used method for determining the equilibrium solubility of a compound is the isothermal saturation method , often referred to as the shake-flask method .
Principle
An excess amount of the solid compound is equilibrated with a specific solvent at a constant temperature until the solution is saturated. The concentration of the solute in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (or the compound of interest)
-
Selected solvents of high purity
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration device (e.g., syringe filters with appropriate membrane)
-
Vials or flasks with secure closures
-
Analytical instrument for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer)
Procedure
-
Preparation: Add an excess amount of this compound to a known volume or weight of the solvent in a sealed vial or flask. The excess solid is crucial to ensure that equilibrium with the solid phase is maintained.
-
Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established experimentally by sampling at different time points until the concentration remains constant.
-
Phase Separation: Once equilibrium is achieved, allow the samples to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a membrane filter (e.g., 0.22 µm or 0.45 µm) that is compatible with the solvent and pre-equilibrated at the experimental temperature to prevent precipitation.
-
Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent. Determine the concentration of this compound in the diluted solution using a validated analytical method.
-
Calculation: Calculate the solubility of the compound in the solvent at the given temperature, typically expressed in mg/mL, mol/L, or as a mole fraction.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the isothermal saturation method for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound remains to be extensively published, this guide provides a robust framework for its investigation. By leveraging data from the closely related 3,5-dimethyl-1H-pyrazole and employing standardized experimental protocols such as the isothermal saturation method, researchers can effectively characterize the solubility profile of this compound. Understanding the solubility of this compound is a fundamental step in its journey from a promising molecule to a potential therapeutic agent.
Spectroscopic and Synthetic Profile of 3,5-Dimethyl-1H-pyrazole: A Reference Guide for Researchers
This technical guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the spectroscopic properties and synthesis of 3,5-dimethyl-1H-pyrazole. The data is presented in a structured format to facilitate its use in experimental design and data analysis.
Spectroscopic Data
The following tables summarize the key spectroscopic data for 3,5-dimethyl-1H-pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for 3,5-Dimethyl-1H-pyrazole
| Chemical Shift (δ) ppm | Multiplicity | Assignment | Solvent | Reference |
| 12.29 | s (br) | 1H, N-H | CDCl₃ | [1] |
| 5.81 | s | 1H, C₄-H | CDCl₃ | [1] |
| 2.27 | s | 6H, 2x -CH₃ | CDCl₃ | [1] |
Table 2: ¹³C NMR Spectroscopic Data for 3,5-Dimethyl-1H-pyrazole
| Chemical Shift (δ) ppm | Assignment | Solvent | Reference |
| 148.1 | C₃, C₅ | CDCl₃ | [2] |
| 106.4 | C₄ | CDCl₃ | [2] |
| 12.9, 11.8 | -CH₃ | CDCl₃ | [2] |
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for 3,5-Dimethyl-1H-pyrazole
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-2400 | Broad | N-H stretching |
| 2920 | Medium | C-H stretching (methyl) |
| 1550 | Strong | C=N stretching |
| 1450 | Medium | C-H bending (methyl) |
Note: The IR spectrum is characterized by a broad N-H stretching band due to hydrogen bonding.
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for 3,5-Dimethyl-1H-pyrazole
| m/z | Relative Intensity (%) | Assignment |
| 96 | 100 | [M]⁺ (Molecular Ion) |
| 95 | 77.1 | [M-H]⁺ |
| 81 | 18.0 | [M-CH₃]⁺ |
| 54 | 21.3 | [M-C₂H₂N]⁺ |
Experimental Protocols
Synthesis of 3,5-Dimethyl-1H-pyrazole
A common and efficient method for the synthesis of 3,5-dimethyl-1H-pyrazole is the condensation reaction between acetylacetone (2,4-pentanedione) and hydrazine hydrate.[3]
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Ethanol (or water)
-
Acid catalyst (e.g., glacial acetic acid)[4]
Procedure:
-
In a round-bottom flask, dissolve acetylacetone in a suitable solvent such as ethanol or water.[4]
-
Add a catalytic amount of glacial acetic acid.[4]
-
Slowly add hydrazine hydrate to the solution while stirring. The reaction is exothermic, and the temperature should be controlled, typically not exceeding 50°C.[4]
-
After the addition is complete, continue stirring the reaction mixture at 50°C for approximately 3 hours to ensure the reaction goes to completion.[4]
-
Cool the reaction mixture to about 10°C to induce crystallization of the product.[4]
-
Collect the solid product by filtration, wash it with cold water, and dry it under vacuum.[4]
-
The purity of the resulting 3,5-dimethyl-1H-pyrazole can be assessed by its melting point (107-108°C) and spectroscopic methods. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by sublimation.
Spectroscopic Analysis
NMR Spectroscopy:
-
¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.
-
Samples are prepared by dissolving approximately 5-10 mg of the compound in about 0.6 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.
IR Spectroscopy:
-
IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.
-
Solid samples are often prepared as KBr pellets. A small amount of the compound is ground with dry potassium bromide and pressed into a thin, transparent disk.
Mass Spectrometry:
-
Electron Ionization Mass Spectrometry (EI-MS) is commonly used.
-
The sample is introduced into the mass spectrometer, where it is ionized by a beam of electrons, and the resulting fragments are separated based on their mass-to-charge ratio.
Visualizations
The following diagrams illustrate the synthesis of the parent compound and the structural relationship to the target molecule.
Caption: Synthetic workflow for 3,5-dimethyl-1H-pyrazole.
References
Theoretical Properties of 3,5-dimethyl-1H-pyrazol-4-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,5-dimethyl-1H-pyrazol-4-ol is a heterocyclic organic compound belonging to the pyrazole family. Pyrazole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. Understanding the theoretical properties of this compound is crucial for elucidating its structure-activity relationships and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the theoretical properties of this compound, based on computational studies of analogous compounds. It also outlines relevant experimental protocols for its synthesis and characterization and explores its potential roles in key signaling pathways.
Introduction
Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The substituted pyrazole nucleus is a common scaffold in a wide range of pharmaceuticals. The hydroxyl group at the 4-position of the pyrazole ring, as seen in this compound, can significantly influence the molecule's electronic properties, reactivity, and potential for biological interactions. This document summarizes key theoretical data, experimental methodologies, and potential biological contexts for this compound, drawing from computational and experimental studies of closely related pyrazole derivatives.
Theoretical Properties
Due to the limited availability of direct computational studies on this compound, the following data is based on Density Functional Theory (DFT) calculations performed on analogous 4-hydroxypyrazole and other substituted pyrazole derivatives. These calculations provide valuable insights into the expected electronic and structural properties of the target molecule.
Molecular Geometry and Tautomerism
DFT calculations are instrumental in determining the most stable tautomeric forms and optimized geometries of pyrazole derivatives.[1][2][3] For this compound, two primary tautomeric forms are expected: the pyrazol-4-ol form and the pyrazol-4-one form. Computational studies on similar systems suggest that the relative stability of these tautomers can be influenced by substituents and the surrounding environment (gas phase vs. solvent).[2][4]
dot
Caption: Tautomeric equilibrium of this compound.
Electronic Properties
Key electronic properties, such as frontier molecular orbital energies (HOMO and LUMO), energy gap, and molecular electrostatic potential (MEP), are critical for understanding a molecule's reactivity and interaction with biological targets.[5][6][7]
Table 1: Calculated Electronic Properties of a Representative 4-Hydroxypyrazole Derivative
| Property | Value |
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.5 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Ionization Potential | 7.1 eV |
| Electron Affinity | 0.8 eV |
Note: These values are illustrative and based on DFT calculations (B3LYP/6-311++G(d,p)) of a generic 4-hydroxypyrazole. The actual values for this compound may vary.
Spectroscopic Properties
Theoretical calculations can predict spectroscopic data, which can then be compared with experimental results for structural verification.
Table 2: Predicted Spectroscopic Data for a Representative 4-Hydroxypyrazole Derivative
| Spectroscopy | Key Predicted Signals |
| ¹H NMR | δ (ppm): Aromatic protons (ring CH), Methyl protons, OH proton, NH proton |
| ¹³C NMR | δ (ppm): Aromatic carbons (C=C, C-OH), Methyl carbons |
| IR | ν (cm⁻¹): O-H stretch, N-H stretch, C=C stretch, C-N stretch |
Note: Predicted chemical shifts and vibrational frequencies are dependent on the computational method and basis set used. Experimental validation is essential.[8][9][10][11][12]
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route involves the oxidation of a 4-boronic acid pinacol ester of 3,5-dimethyl-1H-pyrazole.
Reaction Scheme:
3,5-dimethyl-1H-pyrazole-4-boronic acid pinacol ester + H₂O₂ + NaOH → this compound
Experimental Procedure (Adapted): [14]
-
To a stirred solution of 3,5-dimethyl-1H-pyrazole-4-boronic acid pinacol ester in tetrahydrofuran (THF) at 0 °C, add a 30% aqueous solution of hydrogen peroxide and a 2M aqueous solution of sodium hydroxide.
-
After stirring at 0 °C for a few minutes, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is then quenched with water and acidified with 2N HCl.
-
The aqueous layer is extracted multiple times with dichloromethane (DCM) or a DCM/isopropanol mixture.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification can be achieved by column chromatography on silica gel.
Characterization
The synthesized this compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the presence of the pyrazole ring, methyl groups, and the hydroxyl group, as well as their respective chemical environments.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the O-H and N-H stretching vibrations, as well as C=C and C-N bonds of the pyrazole ring.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the molecule, confirming its elemental composition.
Biological Context and Signaling Pathways
Pyrazole derivatives are known to interact with various biological targets, often acting as inhibitors of key enzymes in signaling pathways implicated in diseases such as cancer and inflammation.[21][22][23][24][25][26][27]
dot
Caption: Workflow for theoretical property calculations of this compound.
p38 MAP Kinase Signaling Pathway
The p38 Mitogen-Activated Protein (MAP) kinase pathway is a key regulator of inflammatory responses.[22][26] Pyrazole-containing compounds have been developed as potent inhibitors of p38 MAP kinase, suggesting that this compound could also exhibit anti-inflammatory activity through this mechanism.
dot
Caption: Potential inhibition of the p38 MAPK signaling pathway by this compound.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[21][23][24][25][27] Several pyrazole derivatives have been identified as inhibitors of VEGFR-2 tyrosine kinase, making this a potential target for this compound in the context of anticancer drug development.
dot
Caption: Potential inhibition of the VEGFR-2 signaling pathway by this compound.
PDE4 Signaling Pathway
Phosphodiesterase 4 (PDE4) is an enzyme that degrades the second messenger cyclic AMP (cAMP).[28][29][30][31][32] Inhibition of PDE4 leads to increased intracellular cAMP levels, which has anti-inflammatory effects. Pyrazole-containing compounds have been investigated as PDE4 inhibitors for the treatment of inflammatory diseases like asthma and COPD.
dot
Caption: Potential inhibition of the PDE4 signaling pathway by this compound.
Conclusion
This technical guide has provided a comprehensive overview of the theoretical properties, potential synthetic routes, and biological context of this compound, based on data from analogous compounds. The presented theoretical data highlights the importance of computational methods in predicting the physicochemical properties of novel compounds. The outlined experimental protocols offer a starting point for the synthesis and characterization of this molecule. Furthermore, the exploration of its potential interactions with key signaling pathways, such as p38 MAPK, VEGFR-2, and PDE4, underscores its potential as a scaffold for the development of new therapeutic agents. Further experimental and computational studies are warranted to fully elucidate the properties and therapeutic potential of this compound.
References
- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Exploration of DFT and TD-DFT computation to investigate the interaction between paracetamol and lithium or its compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 10. lehigh.edu [lehigh.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. m.youtube.com [m.youtube.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. 4-hydroxypyrazole synthesis - chemicalbook [chemicalbook.com]
- 15. chemmethod.com [chemmethod.com]
- 16. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of 3,5-disubstituted pyrazoles via Cope-type hydroamination of 1,3-dialkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Preparation of 3,5-disubstituted pyrazoles and isoxazoles from terminal alkynes, aldehydes, hydrazines, and hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 22. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. japsonline.com [japsonline.com]
- 26. A New Pathway for the Preparation of Pyrano[2,3- c]pyrazoles and molecular Docking as Inhibitors of p38 MAP Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]
- 28. benchchem.com [benchchem.com]
- 29. researchgate.net [researchgate.net]
- 30. PDE4 inhibitor - Wikipedia [en.wikipedia.org]
- 31. PDE4-Mediated cAMP Signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 32. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3,5-dimethyl-1H-pyrazol-4-ol from Acetylacetone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive, multi-step protocol for the synthesis of 3,5-dimethyl-1H-pyrazol-4-ol, a valuable heterocyclic compound, starting from the readily available precursor, acetylacetone. The synthesis involves the initial formation of the pyrazole ring, followed by functionalization at the 4-position and subsequent conversion to the desired hydroxyl group.
Overall Synthesis Pathway
The synthesis of this compound from acetylacetone is a three-step process:
-
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole. This foundational step involves the cyclocondensation reaction of acetylacetone with a hydrazine source.
-
Step 2: Synthesis of 4-amino-3,5-dimethyl-1H-pyrazole. This intermediate is synthesized through the nitrosation of 3,5-dimethyl-1H-pyrazole to form 3,5-dimethyl-4-nitroso-1H-pyrazole, followed by reduction.
-
Step 3: Synthesis of this compound. The final product is obtained via the diazotization of the 4-amino-3,5-dimethyl-1H-pyrazole followed by hydrolysis of the resulting diazonium salt.
Below is a diagram illustrating the overall workflow of the synthesis.
Figure 1: Overall workflow for the synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole
This protocol is adapted from established methods for the synthesis of 3,5-dimethylpyrazole from acetylacetone and a hydrazine source.[1] Using hydrazine hydrate is a common approach.[2]
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Ethanol
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve acetylacetone in ethanol.
-
Slowly add hydrazine hydrate to the solution while stirring. An exothermic reaction may be observed.
-
After the addition is complete, reflux the reaction mixture for 3 hours.[1]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude 3,5-dimethylpyrazole can be purified by recrystallization from a suitable solvent such as water or an ethanol/water mixture to yield a crystalline solid.
Quantitative Data:
| Parameter | Value | Reference |
| Typical Yield | >90% | [2] |
| Purity (by HPLC) | >99% | [2] |
| Reaction Temperature | Reflux | [1] |
| Reaction Time | 3 hours | [1] |
Step 2: Synthesis of 4-amino-3,5-dimethyl-1H-pyrazole
This step involves the nitrosation of the synthesized 3,5-dimethyl-1H-pyrazole followed by reduction of the nitroso group to an amino group.[3]
Part A: Synthesis of 3,5-dimethyl-4-nitroso-1H-pyrazole
Materials:
-
3,5-dimethyl-1H-pyrazole (from Step 1)
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or another suitable acid
-
Water
-
Ice bath
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazole in aqueous hydrochloric acid in a beaker and cool the solution in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the pyrazole solution while maintaining the temperature below 5 °C and stirring vigorously.
-
Continue stirring the reaction mixture in the ice bath for an additional 1-2 hours after the addition is complete.
-
The formation of a precipitate (the nitroso-pyrazole) should be observed.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
The crude 3,5-dimethyl-4-nitroso-1H-pyrazole can be purified by recrystallization.
Part B: Reduction to 4-amino-3,5-dimethyl-1H-pyrazole
Materials:
-
3,5-dimethyl-4-nitroso-1H-pyrazole (from Part A)
-
A suitable reducing agent (e.g., sodium borohydride, or catalytic hydrogenation with H₂/Pd-C)
-
Appropriate solvent (e.g., ethanol, methanol)
Procedure (using a chemical reducing agent):
-
Suspend or dissolve the 3,5-dimethyl-4-nitroso-1H-pyrazole in a suitable solvent in a round-bottom flask.
-
Cool the mixture in an ice bath.
-
Gradually add the reducing agent to the mixture with stirring.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction carefully (e.g., by adding a small amount of water or acid, depending on the reducing agent used).
-
Remove the solvent under reduced pressure.
-
The crude 4-amino-3,5-dimethyl-1H-pyrazole can be purified by recrystallization or column chromatography. A high yield of 4-amino-3,5-dimethylpyrazole has been reported through a one-pot synthesis method.[4]
Quantitative Data:
| Intermediate | Parameter | Value | Reference |
| 3,5-dimethyl-4-nitroso-1H-pyrazole | Synthesis Method | Nitrosation of 3,5-dimethylpyrazole | [3] |
| 4-amino-3,5-dimethyl-1H-pyrazole | Synthesis Method | Reduction of the nitroso intermediate | [3] |
| 4-amino-3,5-dimethyl-1H-pyrazole | Reported Yield (one-pot) | 92.0% | [4][5] |
Step 3: Synthesis of this compound
The final step involves the conversion of the amino group of 4-amino-3,5-dimethyl-1H-pyrazole to a hydroxyl group via a diazotization reaction followed by hydrolysis.
Materials:
-
4-amino-3,5-dimethyl-1H-pyrazole (from Step 2)
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄) or another strong acid
-
Water
-
Ice bath
-
Heating mantle
Procedure:
-
Dissolve the 4-amino-3,5-dimethyl-1H-pyrazole in dilute sulfuric acid in a beaker and cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to form the diazonium salt. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, continue stirring the solution at low temperature for a short period (e.g., 30 minutes).
-
To facilitate hydrolysis of the diazonium salt, gently warm the reaction mixture. This can be done by removing the ice bath and allowing the solution to slowly warm to room temperature, followed by gentle heating if necessary. The decomposition of the diazonium salt is often accompanied by the evolution of nitrogen gas.
-
After the gas evolution ceases, cool the reaction mixture.
-
The product, this compound, may precipitate out of the solution upon cooling or can be extracted with a suitable organic solvent.
-
The crude product can be purified by recrystallization.
Quantitative Data:
| Parameter | Description |
| Reaction Type | Diazotization followed by hydrolysis |
| Key Reagents | 4-amino-3,5-dimethyl-1H-pyrazole, NaNO₂, H₂SO₄ |
| Expected Product | This compound |
Signaling Pathway Diagram
The following diagram illustrates the chemical transformations in the synthesis of this compound.
Figure 2: Chemical reaction pathway for the synthesis of this compound.
References
- 1. tsijournals.com [tsijournals.com]
- 2. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 3. Buy 3,5-Dimethyl-4-nitroso-1H-pyrazole | 1122-04-9 [smolecule.com]
- 4. Improved Synthesis of 1H,4H-3,6-dinitropyrazolo[4,3-C]pyrazole [energetic-materials.org.cn]
- 5. researchgate.net [researchgate.net]
Synthesis Protocol for 3,5-dimethyl-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed multi-step synthesis protocol for 3,5-dimethyl-1H-pyrazol-4-ol, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a four-step sequence commencing with the formation of 3,5-dimethyl-1H-pyrazole, followed by nitration, reduction, and a final diazotization and hydrolysis to yield the target compound.
Overall Synthesis Scheme
The synthetic pathway to this compound is outlined below. The process begins with the cyclocondensation of acetylacetone and hydrazine to form the pyrazole ring, which is then functionalized at the 4-position through a series of transformations.
Caption: Four-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole
This procedure is adapted from established methods for the condensation of β-dicarbonyl compounds with hydrazine.[1][2]
Materials and Reagents:
-
Acetylacetone (2,4-pentanedione)
-
Hydrazine hydrate or Hydrazine sulfate
-
Sodium hydroxide (if using hydrazine sulfate)
-
Ethanol or Water
-
Diethyl ether
-
Anhydrous potassium carbonate
-
Saturated sodium chloride solution
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (0.50 mol) in ethanol (50 mL).
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add acetylacetone (0.50 mol) dropwise to the cooled hydrazine solution with continuous stirring, maintaining the temperature below 10 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1 hour.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in diethyl ether (150 mL) and wash with a saturated sodium chloride solution (2 x 50 mL).
-
Dry the organic layer over anhydrous potassium carbonate, filter, and remove the ether by distillation.
-
The resulting solid is 3,5-dimethyl-1H-pyrazole, which can be purified by recrystallization from a suitable solvent like n-hexane.
| Parameter | Value |
| Yield | 77-95% |
| Melting Point | 107-108 °C |
| Appearance | White crystalline solid |
Step 2: Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole
The nitration of 3,5-dimethyl-1H-pyrazole is achieved using a standard nitrating mixture.
Materials and Reagents:
-
3,5-dimethyl-1H-pyrazole
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Ice
-
Dichloromethane
Procedure:
-
In a flask cooled in an ice-salt bath, add concentrated sulfuric acid (20 mL).
-
Slowly add 3,5-dimethyl-1H-pyrazole (0.10 mol) in portions to the sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (0.11 mol) to concentrated sulfuric acid (10 mL) in a separate flask, cooled in an ice bath.
-
Add the nitrating mixture dropwise to the pyrazole solution, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the mixture at room temperature for 2 hours.
-
Pour the reaction mixture onto crushed ice (200 g) and neutralize carefully with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 3,5-dimethyl-4-nitro-1H-pyrazole.
| Parameter | Value |
| Yield | ~76% |
| Appearance | Yellow solid |
Step 3: Synthesis of 3,5-dimethyl-1H-pyrazol-4-amine
The reduction of the nitro group is carried out using tin(II) chloride in an acidic medium.
Materials and Reagents:
-
3,5-dimethyl-4-nitro-1H-pyrazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Ethanol
-
Sodium hydroxide solution (10 M)
-
Ethyl acetate
Procedure:
-
In a round-bottomed flask, suspend 3,5-dimethyl-4-nitro-1H-pyrazole (0.05 mol) in ethanol (100 mL).
-
Add tin(II) chloride dihydrate (0.25 mol) to the suspension.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid (25 mL) dropwise.
-
Continue refluxing for 3-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Add water (100 mL) to the residue and basify to pH 10-12 with 10 M sodium hydroxide solution, which will precipitate tin salts.
-
Extract the aqueous layer with ethyl acetate (4 x 100 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain 3,5-dimethyl-1H-pyrazol-4-amine.
| Parameter | Value |
| Yield | >90% |
| Appearance | Off-white solid |
Step 4: Synthesis of this compound
The final step involves the diazotization of the amino group followed by hydrolysis of the resulting diazonium salt.
Materials and Reagents:
-
3,5-dimethyl-1H-pyrazol-4-amine
-
Concentrated hydrochloric acid
-
Sodium nitrite (NaNO₂)
-
Water
-
Copper(I) oxide (optional, as a catalyst for decomposition)
Procedure:
-
Dissolve 3,5-dimethyl-1H-pyrazol-4-amine (0.04 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (50 mL) in a beaker cooled to 0-5 °C in an ice-salt bath.
-
Prepare a solution of sodium nitrite (0.044 mol) in cold water (20 mL).
-
Add the sodium nitrite solution dropwise to the amine solution, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.
-
Slowly heat the solution of the diazonium salt to 50-60 °C. Nitrogen gas will evolve. Maintain this temperature until the gas evolution ceases.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
| Parameter | Value |
| Appearance | Solid |
Logical Workflow of the Synthesis
The following diagram illustrates the sequential steps and transformations in the synthesis of this compound.
Caption: Workflow diagram for the synthesis of this compound.
References
Application Notes and Protocols for the Laboratory Preparation of 3,5-dimethyl-1H-pyrazol-4-ol
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
These application notes provide a comprehensive overview and detailed laboratory protocols for the multi-step synthesis of 3,5-dimethyl-1H-pyrazol-4-ol, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis commences with the construction of the pyrazole core via the condensation of acetylacetone and hydrazine, followed by a three-step functionalization of the 4-position. This process involves nitration, reduction, and a final diazotization-hydrolysis sequence to yield the target compound. The described methodologies are based on established chemical transformations and are intended to provide a clear and reproducible guide for laboratory synthesis.
Introduction
Pyrazole derivatives are a significant class of heterocyclic compounds that are integral to the development of a wide range of pharmaceuticals. The this compound scaffold, in particular, offers multiple points for further chemical modification, making it an attractive starting material for the synthesis of diverse compound libraries for biological screening. The hydroxyl group at the 4-position provides a handle for introducing a variety of functional groups through etherification, esterification, or other nucleophilic reactions, enabling the exploration of structure-activity relationships. This document outlines a reliable and well-documented synthetic route to this important intermediate.
Overall Synthetic Scheme
The laboratory preparation of this compound is a four-step process starting from commercially available reagents. The overall transformation is depicted below:
Figure 1: Overall synthetic workflow for the preparation of this compound.
Experimental Protocols
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole
This procedure details the condensation reaction between acetylacetone and hydrazine hydrate to form the pyrazole ring.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| Acetylacetone | 100.12 | 10.0 | 0.1 |
| Hydrazine hydrate (80%) | 50.06 (as hydrate) | 6.25 | ~0.1 |
| Ethanol | - | 50 mL | - |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.1 mol) of acetylacetone in 50 mL of ethanol.
-
To this solution, slowly add 6.25 g (~0.1 mol) of 80% hydrazine hydrate dropwise with continuous stirring. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.
-
Allow the mixture to cool to room temperature, which may result in the precipitation of the product.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add 50 mL of water and stir to dissolve any remaining salts.
-
Collect the solid product by vacuum filtration, wash with cold water (2 x 20 mL), and air dry.
-
The crude product can be recrystallized from a minimal amount of hot water or a mixture of ethanol and water to yield white crystalline needles.
Expected Yield: 80-90% Physical Properties: White crystalline solid, m.p. 106-108 °C.
Step 2: Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole
This protocol describes the electrophilic nitration of 3,5-dimethyl-1H-pyrazole at the 4-position.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 3,5-dimethyl-1H-pyrazole | 96.13 | 9.61 | 0.1 |
| Trifluoroacetic anhydride | 210.03 | 23.1 | 0.11 |
| Nitric acid (fuming) | 63.01 | ~7.0 | ~0.11 |
| Dichloromethane | - | 100 mL | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 9.61 g (0.1 mol) of 3,5-dimethyl-1H-pyrazole in 100 mL of dichloromethane.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add 23.1 g (0.11 mol) of trifluoroacetic anhydride to the stirred solution, maintaining the temperature below 5 °C.
-
To this mixture, add approximately 7.0 g (0.11 mol) of fuming nitric acid dropwise from the addition funnel over 30 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Carefully pour the reaction mixture into 100 mL of ice-water.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be recrystallized from ethanol to yield brownish needles.
Expected Yield: 76%[1] Physical Properties: Brownish needles, m.p. 122-123 °C[1].
Step 3: Synthesis of 3,5-dimethyl-1H-pyrazol-4-amine
This protocol outlines the reduction of the nitro group to an amine. Catalytic hydrogenation is presented as the primary method.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 3,5-dimethyl-4-nitro-1H-pyrazole | 141.13 | 14.1 | 0.1 |
| Palladium on carbon (10 wt. %) | - | 0.7 g | - |
| Methanol | - | 150 mL | - |
| Hydrogen gas | - | - | - |
Procedure:
-
To a hydrogenation flask, add 14.1 g (0.1 mol) of 3,5-dimethyl-4-nitro-1H-pyrazole and 150 mL of methanol.
-
Carefully add 0.7 g of 10% palladium on carbon to the suspension.
-
Seal the flask and connect it to a hydrogen source. Purge the flask with hydrogen gas.
-
Pressurize the flask with hydrogen (typically 3-4 bar) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen or argon.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude product.
-
The product can be used in the next step without further purification or can be recrystallized from an appropriate solvent system if necessary.
Alternative Procedure (Sn/HCl Reduction):
-
In a round-bottom flask, suspend 14.1 g (0.1 mol) of 3,5-dimethyl-4-nitro-1H-pyrazole in 100 mL of concentrated hydrochloric acid.
-
Add 35.6 g (0.3 mol) of tin granules portion-wise with stirring. The reaction is exothermic.
-
After the addition, heat the mixture at 100 °C for 1 hour.
-
Cool the mixture and basify with a concentrated sodium hydroxide solution to precipitate tin salts.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to give the product.
Expected Yield: >90% (for hydrogenation).
Step 4: Synthesis of this compound
This final step involves the conversion of the amino group to a hydroxyl group via a diazonium salt intermediate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (g) | Moles |
| 3,5-dimethyl-1H-pyrazol-4-amine | 111.15 | 11.1 | 0.1 |
| Sulfuric acid (concentrated) | 98.08 | 10 mL | - |
| Sodium nitrite | 69.00 | 7.6 | 0.11 |
| Water | - | 150 mL | - |
Procedure:
-
In a 500 mL beaker, carefully add 10 mL of concentrated sulfuric acid to 100 mL of water and cool the solution to 0-5 °C in an ice-salt bath.
-
To this cold acid solution, add 11.1 g (0.1 mol) of 3,5-dimethyl-1H-pyrazol-4-amine in portions with stirring, ensuring the temperature remains below 5 °C.
-
In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 50 mL of water and cool the solution to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred amine solution. Maintain the temperature below 5 °C throughout the addition. A diazonium salt solution is formed.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 30 minutes.
-
To hydrolyze the diazonium salt, slowly heat the solution to 50-60 °C. Vigorous evolution of nitrogen gas will be observed.
-
Continue heating until the gas evolution ceases.
-
Cool the reaction mixture to room temperature and neutralize carefully with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Expected Yield: Moderate to good yields are expected for this type of transformation. Physical Properties: Off-white solid.
Summary of Quantitative Data
| Step | Product Name | Starting Material | Reagents | Yield (%) | Melting Point (°C) |
| 1 | 3,5-dimethyl-1H-pyrazole | Acetylacetone | Hydrazine hydrate, Ethanol | 80-90 | 106-108 |
| 2 | 3,5-dimethyl-4-nitro-1H-pyrazole | 3,5-dimethyl-1H-pyrazole | HNO₃, (CF₃CO)₂O, CH₂Cl₂ | 76 | 122-123 |
| 3 | 3,5-dimethyl-1H-pyrazol-4-amine | 3,5-dimethyl-4-nitro-1H-pyrazole | H₂, Pd/C, Methanol | >90 | - |
| 4 | This compound | 3,5-dimethyl-1H-pyrazol-4-amine | NaNO₂, H₂SO₄, H₂O | 50-70* | - |
*Yield for Step 4 is an estimate based on typical diazotization-hydrolysis reactions.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle fuming nitric acid, concentrated sulfuric acid, and trifluoroacetic anhydride with extreme caution in a well-ventilated fume hood as they are highly corrosive.
-
Hydrazine hydrate is toxic and a suspected carcinogen; handle with care in a fume hood.
-
Catalytic hydrogenation with palladium on carbon should be performed with appropriate safety measures for handling flammable hydrogen gas.
-
Diazonium salts can be explosive when isolated and dry. The procedure described is for an in-situ reaction and the diazonium salt should not be isolated. Always keep the reaction mixture cold during the diazotization step.
Disclaimer: These protocols are intended for use by trained chemistry professionals in a laboratory setting. All procedures should be performed with appropriate safety precautions and risk assessments.
References
Application Notes and Protocols for the Characterization of 3,5-dimethyl-1H-pyrazol-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
3,5-dimethyl-1H-pyrazol-4-ol is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As a substituted pyrazole, a scaffold known for a wide range of biological activities, its thorough characterization is crucial for establishing structure-activity relationships and ensuring purity and quality for research and development purposes.
This document provides detailed application notes and experimental protocols for the comprehensive characterization of this compound. Due to the limited availability of published spectral data for this specific compound, this guide utilizes data from the closely related and well-characterized analogue, 3,5-dimethyl-1H-pyrazole, as a reference. The presence of a hydroxyl group at the 4-position in the target molecule will lead to predictable differences in the spectral data, which will be highlighted throughout this document.
Physicochemical Properties (Predicted)
A summary of the key physicochemical properties of this compound and its analogue, 3,5-dimethyl-1H-pyrazole, are presented below.
| Property | This compound (Predicted) | 3,5-dimethyl-1H-pyrazole[1][2] |
| Molecular Formula | C₅H₈N₂O | C₅H₈N₂ |
| Molecular Weight | 112.13 g/mol | 96.13 g/mol |
| Appearance | White to off-white solid | White crystalline solid |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO) and water.[3] | Soluble in water and methanol.[3] |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The expected ¹H NMR spectrum of this compound would be similar to that of 3,5-dimethyl-1H-pyrazole, with the notable addition of a signal for the hydroxyl proton and the absence of a signal for the C4-H proton.
| This compound (Predicted) | 3,5-dimethyl-1H-pyrazole |
| Chemical Shift (ppm) | Multiplicity |
| ~10-12 | br s |
| ~4-6 | br s |
| ~2.2 | s |
| - | - |
Note: The chemical shifts of the N-H and O-H protons are highly dependent on the solvent and concentration and may exchange.
The ¹³C NMR spectrum will show the number of unique carbon environments. The C4 position will be significantly shifted downfield due to the attached hydroxyl group.
| This compound (Predicted) | 3,5-dimethyl-1H-pyrazole |
| Chemical Shift (ppm) | Assignment |
| ~140-145 | C₃, C₅ |
| ~120-130 | C₄ |
| ~10-15 | 2 x CH₃ |
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. A proton-decoupled spectrum is standard.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The key diagnostic feature for this compound will be the presence of a broad O-H stretching band.
| This compound (Predicted) | 3,5-dimethyl-1H-pyrazole |
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3600 (broad) | O-H stretch |
| ~3100-3300 | N-H stretch |
| ~2850-3000 | C-H stretch (aliphatic) |
| ~1580 | C=N stretch |
| ~1450 | C=C stretch |
-
Sample Preparation: Mix approximately 1 mg of the sample with 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine powder.
-
Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction using a spectrum of an empty sample holder or a pure KBr pellet.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
| This compound (Predicted) | 3,5-dimethyl-1H-pyrazole |
| m/z | Assignment |
| 112 | [M]⁺ |
| 113 | [M+H]⁺ (for ESI) |
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
Chromatographic Characterization
Chromatographic techniques are employed to assess the purity of the compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for determining the purity of a non-volatile solid sample. A reverse-phase method is generally suitable for pyrazole derivatives.
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water (e.g., 50:50 v/v) with a small amount of an acid modifier like formic acid (0.1%) for better peak shape.[4]
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., methanol) at a concentration of approximately 1 mg/mL. Dilute as necessary to fall within the linear range of the detector.
-
Instrumentation:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength where the compound has significant absorbance (e.g., 210 nm or determined by a UV scan).
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peak areas in the resulting chromatogram to determine the purity of the sample.
Visualized Workflows and Relationships
References
Application Notes and Protocols: ¹H NMR Spectrum of 3,5-dimethyl-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Estimated ¹H NMR Data
The following table summarizes the predicted ¹H NMR spectral data for 3,5-dimethyl-1H-pyrazol-4-ol. These estimations are derived from the analysis of related pyrazole derivatives, including 3,5-dimethylpyrazole and various N-substituted and 4-substituted analogs.[1][2][3][4] The actual experimental values may vary depending on the solvent and other experimental conditions.
| Signal | Estimated Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1 | ~ 2.1 - 2.3 | Singlet | 6H | 2 x CH₃ |
| 2 | ~ 8.0 - 9.0 (broad) | Singlet | 1H | OH |
| 3 | ~ 10.0 - 12.0 (broad) | Singlet | 1H | NH |
Note: The absence of a proton at the C4 position, due to substitution with a hydroxyl group, means there will be no signal corresponding to the H4 proton typically observed in other 3,5-dimethylpyrazoles. The chemical shifts of the OH and NH protons are highly dependent on solvent, concentration, and temperature, and they may exchange with deuterium in deuterated solvents, leading to a decrease in or disappearance of their signals.
Experimental Protocol for ¹H NMR Spectroscopy
This protocol outlines the steps for preparing a sample of this compound and acquiring its ¹H NMR spectrum.
1. Sample Preparation
-
Required Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O)
-
NMR tube (clean and dry)
-
Pipettes
-
Vortex mixer
-
Filter (e.g., glass wool plug in a Pasteur pipette)
-
-
Procedure:
-
Weigh approximately 5-10 mg of this compound and transfer it into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent. The choice of solvent is critical and should be based on the solubility of the compound.[5]
-
If the compound is not readily soluble, gently warm the vial or use a vortex mixer to aid dissolution.
-
To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.
-
Ensure the solvent height in the NMR tube is approximately 4-5 cm.
-
Cap the NMR tube and label it clearly.
-
2. NMR Data Acquisition
-
Instrumentation:
-
A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
-
Typical Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg').
-
Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-5 seconds is recommended to allow for full relaxation of the protons.
-
Acquisition Time (AQ): Typically 2-4 seconds.
-
Spectral Width (SW): A spectral width of 12-16 ppm is usually adequate to cover the expected chemical shift range for small organic molecules.
-
Temperature: Standard probe temperature (e.g., 298 K).
-
-
Procedure:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate acquisition parameters as listed above.
-
Acquire the ¹H NMR spectrum.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the ¹H NMR spectrum of this compound.
References
Application Notes and Protocols: 13C NMR Analysis of 3,5-dimethyl-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,5-dimethyl-1H-pyrazol-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in numerous pharmacologically active molecules. The structural elucidation and purity assessment of this compound are critical for its application in synthetic chemistry and pharmaceutical research. Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy is a powerful analytical technique for unambiguously determining the carbon framework of organic molecules. This document provides a detailed protocol for the 13C NMR analysis of this compound, including a plausible synthetic route, sample preparation, data acquisition, and interpretation.
Synthesis of this compound
Reaction Scheme:
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-methyl-3-oxobutanoate (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.
13C NMR Data
Due to the tautomeric nature of pyrazoles, the chemical shifts of the carbon atoms, particularly C3 and C5, can be influenced by the solvent and temperature. In the case of this compound, the presence of the hydroxyl group at the C4 position and the methyl groups at C3 and C5 positions will influence the electron density and thus the chemical shifts of the ring carbons.
The following table summarizes the estimated 13C NMR chemical shifts for this compound based on known data for similar pyrazole derivatives. Actual experimental values may vary.
| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (in 1H-coupled spectrum) |
| C3 | ~145 | Quartet |
| C4 | ~125 | Singlet |
| C5 | ~145 | Quartet |
| 3-CH₃ | ~12 | Quartet |
| 5-CH₃ | ~12 | Quartet |
Note: The chemical shifts for C3 and C5 are expected to be similar due to the symmetry of the molecule in its tautomeric forms.
Experimental Protocol: 13C NMR Spectroscopy
1. Sample Preparation
-
Weigh approximately 20-50 mg of dry, purified this compound.
-
Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent can affect the chemical shifts.
-
Ensure the sample is fully dissolved. If necessary, gently warm the sample or use a vortex mixer.
2. NMR Data Acquisition
-
The 13C NMR spectrum should be acquired on a high-resolution NMR spectrometer.
-
A standard proton-decoupled 13C NMR experiment is typically performed to obtain a spectrum with single lines for each unique carbon atom.
-
Key acquisition parameters to consider include:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Number of Scans (NS): A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This will depend on the sample concentration and the spectrometer's sensitivity.
-
Relaxation Delay (D1): A relaxation delay of 2-5 seconds is recommended to ensure proper relaxation of the carbon nuclei, especially for quaternary carbons.
-
Spectral Width: A spectral width of approximately 200-250 ppm is typically sufficient for most organic compounds.
-
Temperature: The spectrum should be acquired at a constant, controlled temperature (e.g., 298 K).
-
3. Data Processing and Analysis
-
The acquired Free Induction Decay (FID) should be processed using appropriate software (e.g., TopSpin, Mnova).
-
Processing steps typically include:
-
Fourier Transformation: To convert the time-domain data (FID) to the frequency-domain spectrum.
-
Phase Correction: To ensure all peaks are in the absorptive mode.
-
Baseline Correction: To obtain a flat baseline.
-
Referencing: The chemical shift scale should be referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm or CDCl₃ at 77.16 ppm).
-
-
The processed spectrum can then be analyzed to identify the chemical shifts of the different carbon atoms in the molecule.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Workflow for 13C NMR analysis.
Caption: Molecular structure of this compound.
Conclusion
This application note provides a comprehensive guide for the 13C NMR analysis of this compound, targeting professionals in research and drug development. By following the outlined synthetic and analytical protocols, researchers can effectively characterize this important heterocyclic compound, ensuring its identity and purity for further applications. The provided diagrams offer a clear visual representation of the workflows and molecular structure, aiding in the understanding and implementation of these procedures.
References
Application Note: Infrared Spectroscopy of 3,5-dimethyl-1H-pyrazol-4-ol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed guide to the infrared (IR) spectroscopic analysis of 3,5-dimethyl-1H-pyrazol-4-ol, a heterocyclic compound of interest in pharmaceutical research. It includes predicted characteristic IR absorption frequencies, a comprehensive experimental protocol for obtaining high-quality spectra, and a workflow for spectroscopic analysis. This information is critical for the structural elucidation, identification, and quality control of this compound in a drug development context.
Introduction
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds.[1][2] By measuring the interaction of infrared radiation with a sample, a unique spectral fingerprint of the molecule can be obtained.[2] For researchers in drug discovery and development, IR spectroscopy is an indispensable tool for characterizing active pharmaceutical ingredients (APIs), monitoring chemical reactions, and assessing the purity and stability of compounds.[3]
This compound is a substituted pyrazole. The pyrazole nucleus is a key structural motif in many biologically active compounds, exhibiting a wide range of pharmacological activities. Therefore, the accurate and efficient characterization of its derivatives is of significant importance. This application note outlines the expected IR absorption characteristics of this compound and provides a standardized protocol for its analysis.
Predicted IR Spectral Data
While a definitive, experimentally verified IR spectrum for this compound is not widely published, a predictive analysis can be made based on the known vibrational frequencies of its constituent functional groups and structurally similar molecules, such as 3,5-dimethylpyrazole and various phenols. The following table summarizes the expected characteristic absorption bands.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity | Notes |
| 3500 - 3200 | O-H (hydroxyl) | Stretching | Strong, Broad | The broadness is due to intermolecular hydrogen bonding. This is a key indicator of the hydroxyl group.[4][5][6][7] |
| 3200 - 2500 | N-H (pyrazole ring) | Stretching | Medium, Broad | Often observed as a broad band due to strong hydrogen bonding, potentially overlapping with the O-H stretch. In solid-state spectra of pyrazoles, this can be a complex region.[1] |
| 3000 - 2850 | C-H (methyl) | Stretching | Medium to Weak | Characteristic of the methyl groups attached to the pyrazole ring. |
| ~1600 - 1450 | C=C, C=N (pyrazole ring) | Ring Stretching | Medium to Strong | These absorptions are characteristic of the pyrazole ring system. |
| 1440 - 1220 | C-O-H | Bending | Weak to Medium | In-plane bending of the hydroxyl group. |
| ~1260 - 1180 | C-O (phenol-like) | Stretching | Strong | This peak is indicative of the C-O bond of the hydroxyl group attached to the aromatic-like pyrazole ring. |
| Below 1000 | C-H | Out-of-plane Bending | Medium to Strong | Often referred to as the "fingerprint region," these bands are unique to the overall molecular structure.[2] |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
This protocol describes the procedure for obtaining an IR spectrum of solid this compound using the Attenuated Total Reflectance (ATR) technique, which is a common and convenient method for solid samples.
3.1. Instrumentation and Materials
-
FTIR Spectrometer equipped with a Diamond or Germanium ATR accessory.
-
This compound sample (solid, finely powdered).
-
Spatula.
-
Isopropyl alcohol or ethanol for cleaning.
-
Lint-free wipes.
3.2. Sample Preparation
-
Ensure the this compound sample is dry and in the form of a fine powder to ensure good contact with the ATR crystal.
-
If necessary, gently grind a small amount of the sample in an agate mortar and pestle.
3.3. Data Acquisition
-
Background Spectrum:
-
Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe moistened with isopropyl alcohol or ethanol and allow it to dry completely.
-
Acquire a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.
-
-
Sample Spectrum:
-
Place a small amount of the powdered this compound sample onto the center of the ATR crystal.
-
Use the pressure arm of the ATR accessory to apply consistent pressure to the sample, ensuring good contact with the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The typical spectral range is 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Post-Measurement:
-
Release the pressure arm and carefully remove the sample from the ATR crystal using a spatula.
-
Clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent.
-
3.4. Data Processing and Analysis
-
The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of this compound.
-
Perform baseline correction and spectral smoothing if necessary.
-
Identify the characteristic absorption peaks and compare them with the predicted values in the data table and reference spectra of similar compounds.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the IR spectroscopic analysis of this compound.
Caption: Workflow for IR analysis of this compound.
Logical Pathway for Structural Confirmation
The presence of key functional groups can be confirmed through a logical analysis of the obtained IR spectrum.
Caption: Logical pathway for confirming functional groups.
Conclusion
IR spectroscopy is a rapid, non-destructive, and highly informative technique for the structural characterization of this compound. By identifying the characteristic vibrational frequencies of the hydroxyl, pyrazole N-H, methyl, and C-O groups, researchers can confirm the identity and purity of the compound. The protocols and data presented in this application note serve as a valuable resource for scientists and professionals in the field of drug development, facilitating the reliable analysis of this important class of heterocyclic compounds.
References
- 1. Vibrational spectra of 3,5-dimethylpyrazole and deuterated derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. adichemistry.com [adichemistry.com]
- 7. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Note: Mass Spectrometry of 3,5-dimethyl-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the analysis of 3,5-dimethyl-1H-pyrazol-4-ol using mass spectrometry. It includes protocols for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and a discussion of the expected fragmentation patterns. The information presented is intended to assist researchers in the identification, characterization, and quantification of this and structurally related compounds.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Accurate and reliable analytical methods are crucial for its characterization, impurity profiling, and pharmacokinetic studies. Mass spectrometry, particularly when coupled with liquid chromatography, offers high sensitivity and selectivity for the analysis of such polar, non-volatile compounds. This application note outlines a comprehensive approach to the mass spectrometric analysis of this compound.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical to ensure accurate and reproducible mass spectrometric analysis and to protect the instrument from contamination.
Protocol for Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.[1]
-
Working Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid). The concentration range will depend on the sensitivity of the mass spectrometer and the specific application.
-
Filtration: Prior to injection, filter all solutions through a 0.22 µm syringe filter to remove any particulate matter.[1]
Protocol for Biological Matrices (e.g., Plasma, Urine):
-
Protein Precipitation: To 100 µL of the biological sample, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex and Centrifuge: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
LC Method:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
MS Method:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120 °C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp. | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Acquisition:
Acquire data in full scan mode to determine the precursor ion mass-to-charge ratio (m/z) and in product ion scan mode (MS/MS) to obtain fragmentation data for structural confirmation and quantification.
Data Presentation
Predicted Mass Spectrometric Data
The following table summarizes the predicted m/z values for the molecular ion and key fragment ions of this compound.
| Ion Description | Proposed Formula | Calculated m/z |
| [M+H]⁺ (Precursor Ion) | C₅H₉N₂O⁺ | 113.0715 |
| Fragment 1 | C₄H₅N₂O⁺ | 97.0402 |
| Fragment 2 | C₄H₇N₂⁺ | 83.0609 |
| Fragment 3 | C₃H₄N⁺ | 54.0344 |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Proposed Fragmentation Pathway
The fragmentation of pyrazole rings is influenced by the nature and position of substituents. For this compound, the fragmentation is expected to be initiated by the protonation of the pyrazole nitrogen in positive ion ESI. The presence of the hydroxyl group can also influence the fragmentation pathways. A plausible fragmentation pathway is outlined below. In electron ionization (EI), the molecular ion is often weak or absent for alcohols, with common fragmentation patterns including the cleavage of the C-C bond adjacent to the oxygen and the loss of a water molecule.[2][3]
Caption: Proposed ESI+ fragmentation pathway for this compound.
Discussion
The proposed LC-MS/MS method provides a robust and sensitive approach for the analysis of this compound. The choice of a C18 column is suitable for the separation of this moderately polar compound. The use of formic acid in the mobile phase aids in the protonation of the analyte, leading to better ionization efficiency in the positive ESI mode.
The fragmentation of the protonated molecule ([M+H]⁺ at m/z 113.07) is expected to involve several key pathways. A likely fragmentation is the loss of a methyl radical followed by the loss of carbon monoxide. Another possibility is the loss of a water molecule from the hydroxyl group, which is a common fragmentation pathway for alcohols.[2][3] Subsequent fragmentation of the pyrazole ring can lead to the formation of smaller, stable ions. The specific fragmentation pattern and the relative abundance of the fragment ions can be used for unequivocal identification and as transitions for quantitative analysis in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes.
Conclusion
This application note provides a foundational protocol for the mass spectrometric analysis of this compound. The detailed experimental procedures and the proposed fragmentation pathway will aid researchers in developing and validating analytical methods for this compound in various matrices. The presented workflow and data structure can be adapted for the analysis of other pyrazole derivatives, contributing to advancements in drug development and related scientific fields.
References
Application Notes and Protocols for the X-ray Crystallography of 3,5-dimethyl-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the crystallographic analysis of 3,5-dimethyl-1H-pyrazol-4-ol, a heterocyclic compound of interest in medicinal chemistry. Due to the absence of publicly available experimental crystallographic data for this specific compound, this document presents a hypothetical dataset derived from closely related pyrazole structures. Detailed protocols for the synthesis, crystallization, and single-crystal X-ray diffraction of this compound are provided to guide researchers in obtaining experimental data. Furthermore, the significance of hydroxylated pyrazoles in drug discovery is discussed, along with a representative signaling pathway where such compounds may exert their therapeutic effects.
Introduction to this compound in Drug Discovery
Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The introduction of a hydroxyl group at the 4-position of the pyrazole ring, as in this compound, can significantly influence the compound's physicochemical properties and its interactions with biological targets. The hydroxyl group can act as both a hydrogen bond donor and acceptor, enhancing binding affinity and specificity to protein targets. Recent studies have highlighted the potential of 4-hydroxypyrazole derivatives as potent inhibitors of ferroptosis, an iron-dependent form of programmed cell death implicated in various diseases.[1] This makes the structural elucidation of compounds like this compound crucial for understanding their structure-activity relationships (SAR) and for the rational design of novel therapeutics.
Hypothetical Crystallographic Data
As of the date of this document, the crystal structure of this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). The following tables present a plausible, hypothetical set of crystallographic data based on the analysis of closely related structures, such as 1-(hydroxymethyl)-3,5-dimethylpyrazole and various other substituted pyrazoles. This data is for illustrative purposes and must be replaced with experimentally determined values.
Table 1: Crystal Data and Structure Refinement
| Parameter | Hypothetical Value |
| Empirical formula | C₅H₈N₂O |
| Formula weight | 112.13 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å |
| α = 90°, β = 110°, γ = 90° | |
| Volume | 798 ų |
| Z | 4 |
| Density (calculated) | 1.450 Mg/m³ |
| Absorption coefficient | 0.105 mm⁻¹ |
| F(000) | 304 |
| Crystal size | 0.25 x 0.20 x 0.15 mm³ |
| Theta range for data collection | 3.50 to 28.00° |
| Index ranges | -11<=h<=11, -13<=k<=13, -12<=l<=12 |
| Reflections collected | 8123 |
| Independent reflections | 1850 [R(int) = 0.035] |
| Completeness to theta = 25.242° | 99.8 % |
| Data / restraints / parameters | 1850 / 0 / 102 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.115 |
| R indices (all data) | R1 = 0.058, wR2 = 0.128 |
| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |
Table 2: Selected Hypothetical Bond Lengths (Å)
| Bond | Length |
| O(1)-C(4) | 1.365(3) |
| N(1)-N(2) | 1.375(2) |
| N(1)-C(5) | 1.340(3) |
| N(2)-C(3) | 1.342(3) |
| C(3)-C(4) | 1.390(3) |
| C(4)-C(5) | 1.388(3) |
| C(3)-C(6) | 1.495(4) |
| C(5)-C(7) | 1.498(4) |
Table 3: Selected Hypothetical Bond Angles (°) and Torsion Angles (°)
| Angle | Value |
| C(5)-N(1)-N(2) | 111.5(2) |
| C(3)-N(2)-N(1) | 105.8(2) |
| N(2)-C(3)-C(4) | 110.2(2) |
| C(5)-C(4)-C(3) | 104.5(2) |
| N(1)-C(5)-C(4) | 108.0(2) |
| O(1)-C(4)-C(3) | 128.5(2) |
| O(1)-C(4)-C(5) | 127.0(2) |
| Torsion Angle | Value |
| N(2)-N(1)-C(5)-C(4) | -0.5(2) |
| N(1)-N(2)-C(3)-C(4) | 0.8(2) |
| N(2)-C(3)-C(4)-C(5) | -1.0(3) |
| C(3)-C(4)-C(5)-N(1) | 0.8(3) |
Experimental Protocols
Synthesis of this compound
This protocol describes a potential two-step synthesis starting from the readily available 3,5-dimethylpyrazole.
Step 1: Synthesis of 3,5-dimethylpyrazole [2]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add acetylacetone (1 equivalent) and glacial acetic acid (as a catalyst) in water.
-
Addition of Hydrazine: Cool the mixture in an ice bath. Slowly add hydrazine hydrate (1.1 equivalents) dropwise from the dropping funnel, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 50 °C for 3 hours.
-
Work-up: Cool the reaction mixture to 10 °C. The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash with cold water.
-
Purification: The crude 3,5-dimethylpyrazole can be recrystallized from ethanol or purified by sublimation to yield a white crystalline solid.
Step 2: Hydroxylation of 3,5-dimethylpyrazole at the 4-position (Adapted from a general procedure for 4-hydroxypyrazole synthesis)[3]
-
Reaction Setup: Dissolve 3,5-dimethylpyrazole (1 equivalent) in a suitable solvent such as THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Borylation (optional but recommended for regioselectivity): Cool the solution to 0 °C and add a borylating agent (e.g., pinacolborane) and a suitable catalyst to introduce a boronic ester at the 4-position.
-
Oxidation: To the solution of the 4-borylated pyrazole at 0 °C, slowly add a solution of hydrogen peroxide (30% in water, 1.1 equivalents) and sodium hydroxide (2M in water, 1.1 equivalents).
-
Reaction: Stir the reaction mixture at 0 °C for 5-10 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Work-up: Dilute the reaction mixture with water and acidify with 2N HCl. Extract the aqueous layer multiple times with a suitable organic solvent (e.g., dichloromethane or a mixture of dichloromethane/isopropanol).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography or recrystallization.
Crystallization of this compound
Growing single crystals suitable for X-ray diffraction can be achieved through various methods. For a polar heterocyclic compound like this compound, the following techniques are recommended:[4][5]
-
Slow Evaporation:
-
Dissolve the purified compound in a minimal amount of a suitable polar solvent (e.g., ethanol, methanol, or acetonitrile) by gentle warming.
-
Allow the solution to cool to room temperature.
-
Loosely cover the container (e.g., with perforated parafilm) and allow the solvent to evaporate slowly over several days to weeks in a vibration-free environment.
-
-
Vapor Diffusion:
-
Liquid-Liquid Diffusion: Dissolve the compound in a small amount of a polar solvent in a small vial. Carefully layer a less polar "anti-solvent" (in which the compound is poorly soluble, e.g., hexane or diethyl ether) on top of the solution. Crystals may form at the interface of the two solvents.
-
Vapor Diffusion over a Host: Place a small, open vial containing a concentrated solution of the compound inside a larger, sealed container that has a reservoir of a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) and flash-cooled in a stream of cold nitrogen gas (typically 100 K).
-
Data Collection: Data is collected on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to determine the unit cell parameters, space group, and reflection intensities.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the synthesis and crystallographic analysis of this compound.
Caption: Potential mechanism of action of this compound as a ferroptosis inhibitor.
References
- 1. Discovery of 4-hydroxyl pyrazole derivatives as potent ferroptosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 3. 4-hydroxypyrazole synthesis - chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Dimethyl-1H-pyrazol-4-ol and Its Derivatives
Disclaimer: Direct biological activity data and detailed experimental protocols for 3,5-dimethyl-1H-pyrazol-4-ol are limited in the reviewed literature. The following application notes and protocols are based on the biological activities observed for closely related 3,5-dimethyl-1H-pyrazole derivatives. Researchers should consider these as a starting point for the investigation of this compound.
Introduction
The pyrazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] This document provides an overview of the potential biological activities of this compound and detailed protocols for their evaluation, based on studies of analogous compounds.
Synthesis
A general method for the synthesis of 3,5-dimethylpyrazole involves the condensation of acetylacetone with hydrazine hydrate.[1][5]
Proposed Synthesis of this compound
A potential synthetic route to this compound could involve the cyclization of a substituted hydrazine with a β-diketone followed by hydroxylation at the C4 position. A more direct approach might utilize a starting material that already contains the hydroxyl group.
Protocol: Synthesis of 3,5-dimethyl-1H-pyrazole
This protocol describes the synthesis of the parent compound, 3,5-dimethyl-1H-pyrazole.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[5]
-
Addition of Hydrazine: Slowly add hydrazine hydrate (1 equivalent) to the solution. The reaction is often exothermic.
-
Reflux: Heat the reaction mixture to reflux for 2-4 hours.[1]
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.[1]
Anticancer Activity
Derivatives of 3,5-dimethyl-1H-pyrazole have demonstrated cytotoxic effects against various cancer cell lines.[2][6][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest.[2]
Quantitative Data for 3,5-Dimethyl-1H-pyrazole Derivatives
| Compound | Cell Line | Activity | Value | Reference |
| 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2′,4′-difluorobiphenyl-4-ol | K-562 (Leukemia) | IC50 | 4 µM | [6] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast Cancer) | IC50 (24h) | 14.97 µM | [2] |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast Cancer) | IC50 (48h) | 6.45 µM | [2] |
| 1-(5-methyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,3,4-thiadiazin-6-yl)ethanone derivative (17) | Liver Carcinoma | IC50 | 5.35 µM | [7] |
| 1-(5-methyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,3,4-thiadiazin-6-yl)ethanone derivative (17) | Lung Carcinoma | IC50 | 8.74 µM | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is used to assess the cytotoxic effects of a compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Potential Signaling Pathway for Anticancer Activity
Based on the observed induction of apoptosis by pyrazole derivatives, a potential signaling pathway is the activation of caspase cascades.
Antimicrobial Activity
Various derivatives of 3,5-dimethyl-1H-pyrazole have shown inhibitory activity against a range of bacterial and fungal strains.[4][8][9][10]
Quantitative Data for 3,5-Dimethyl-1H-pyrazole Derivatives
| Compound Class | Microorganism | Activity | Value (µg/mL) | Reference |
| 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol | Staphylococcus aureus (MSSA & MRSA) | MIC | 4 - 16 | [9] |
| 1,4-disubstituted 3-methyl-1H-pyrazol-5-ol | Aspergillus niger | MIC | 16 - 32 | [9] |
| 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles | Acinetobacter baumannii (MDR) | MIC | 512 - 1024 | [8] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Staphylococcus aureus | MIC | 1 - 8 | [11] |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli | MIC | 1 | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound against bacteria.
-
Prepare Bacterial Inoculum: Culture bacteria in a suitable broth medium overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution: Prepare a serial dilution of the test compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anti-inflammatory Activity
Pyrazole derivatives are known to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.[12][13]
Experimental Protocol: Inhibition of Albumin Denaturation
This in vitro assay is a widely used preliminary screening method for anti-inflammatory activity.
-
Reaction Mixture: Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of various concentrations of the test compound.
-
Incubation: Incubate the reaction mixtures at 37°C for 15 minutes.
-
Heating: Induce denaturation by heating the mixtures at 70°C for 5 minutes.
-
Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.
-
Calculation: Calculate the percentage inhibition of denaturation using a standard drug (e.g., aspirin) as a positive control.
Antioxidant Activity
The antioxidant potential of pyrazole derivatives has been evaluated using various in vitro assays, with the DPPH radical scavenging assay being one of the most common.[14][15]
Quantitative Data for a 3,5-dimethyl-1H-pyrazol-1-yl Derivative
| Compound | Concentration | DPPH Radical Scavenging Activity (%) | Reference |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivative (8) | 80 mg/mL | 96.64 | [14] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction Mixture: In a 96-well plate, add 100 µL of various concentrations of the test compound to 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]
-
Absorbance Measurement: Measure the absorbance at 517 nm.[16]
-
Calculation: Calculate the percentage of DPPH radical scavenging activity compared to a control (DPPH solution with methanol). A standard antioxidant like ascorbic acid or Trolox should be used as a positive control.
References
- 1. youtube.com [youtube.com]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Antibacterial and antibiofilm activity of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H pyrazoles and thiazoles in multidrug-resistant pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jocpr.com [jocpr.com]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols: Antioxidant Properties of 3,5-dimethyl-1H-pyrazol-4-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antioxidant properties of 3,5-dimethyl-1H-pyrazol-4-ol derivatives. This document includes a summary of their antioxidant activity, detailed protocols for key experimental assays, and graphical representations of experimental workflows. The pyrazole scaffold is a significant motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including antioxidant effects.[1][2][3] The antioxidant potential of pyrazole derivatives is often attributed to the hydrogen-donating ability of the NH proton in the pyrazole ring.[1]
Data Presentation: Antioxidant Activity
The antioxidant capacity of various pyrazole derivatives has been evaluated using multiple assays. The following tables summarize the quantitative data from different studies, providing a comparative view of their efficacy.
Table 1: DPPH Radical Scavenging Activity of Pyrazole Derivatives
| Compound/Derivative | Concentration | % Inhibition | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine (1) | 80 mg/mL | 77.31% | - | Ascorbic Acid | - |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine (3) | 80 mg/mL | 58.79% | - | Ascorbic Acid | - |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine (4) | 80 mg/mL | 49.57% | - | Ascorbic Acid | - |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine (8) | 80 mg/mL | 96.64% | - | Ascorbic Acid | - |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine (10) | 80 mg/mL | 71.71% | - | Ascorbic Acid | - |
| Pyrazoline Derivative 2a | - | - | 9.91-15.16 | BHT | - |
| Pyrazoline Derivative 2b | - | - | 9.91-15.16 | BHT | - |
Data presented is a compilation from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.[4][5]
Table 2: ABTS Radical Cation Scavenging Activity of Pyrazole Derivatives
| Compound/Derivative | Concentration (µg/mL) | % Scavenging Activity | Standard | % Scavenging Activity |
| 3-(3-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline (2a) | 5.0 | 90.71 | BHT | 88.34 |
| 3-(4-methylthiophen-2-yl)-5-(2-pyridinyl)-1H-pyrazoline (2b) | 5.0 | 91.29 | BHT | 88.34 |
| Ascorbic Acid | 90.91 | |||
| Catechin | 91.07 |
These compounds demonstrated more potent radical scavenging activity than the standard butylated hydroxy toluene (BHT).[4]
Experimental Protocols
Detailed methodologies for the most common assays used to evaluate the antioxidant properties of this compound derivatives are provided below.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[5][6]
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (this compound derivatives)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of DPPH in methanol (typically 65 µM). The solution should be freshly prepared and kept in the dark.[6]
-
Dissolve the test compounds and the positive control in methanol to prepare a series of concentrations (e.g., 10, 20, 40, 80 mg/mL).[5]
-
In a 96-well microplate, add 100 µL of the test compound solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.[6]
-
Measure the absorbance at 517 nm using a microplate reader.[6]
-
The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Test compounds
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the ABTS•+ solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution.
-
Allow the mixture to stand in the dark at room temperature for 12-16 hours to allow for radical generation.
-
Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare various concentrations of the test compounds and the positive control in a suitable solvent.
-
In a 96-well microplate, add 20 µL of the test compound solution to each well.
-
Add 180 µL of the diluted ABTS•+ solution to each well.
-
Incubate the plate at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
The percentage of ABTS•+ scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the ABTS•+ solution without the sample, and A_sample is the absorbance of the ABTS•+ solution with the sample.
-
Determine the IC50 value from a plot of scavenging percentage against concentration.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[7]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM)
-
Test compounds
-
Positive control (e.g., FeSO₄·7H₂O, Ascorbic acid)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare the FRAP reagent by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.[8]
-
Prepare a standard curve using a series of concentrations of FeSO₄·7H₂O.
-
Prepare various concentrations of the test compounds.
-
In a 96-well microplate, add 20 µL of the test compound or standard solution to each well.
-
Add 180 µL of the FRAP reagent to each well.
-
Incubate the plate at 37°C for 4-10 minutes.[9]
-
Measure the absorbance at 593 nm.
-
The antioxidant capacity of the sample is determined by comparing its absorbance to the standard curve of FeSO₄·7H₂O and is expressed as µmol Fe²⁺ equivalents per gram or mole of the compound.
Visualizations
The following diagrams illustrate the general workflow for screening the antioxidant properties of novel compounds and a simplified representation of the radical scavenging mechanism.
Caption: Experimental workflow for antioxidant screening.
Caption: Simplified radical scavenging mechanism.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajptonline.com [ajptonline.com]
- 9. cellbiolabs.com [cellbiolabs.com]
Application Notes and Protocols for Pyrazole Compounds in Anti-inflammatory Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Notably, they have emerged as potent anti-inflammatory agents, with the most prominent example being Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor used in the treatment of arthritis and pain.[4][5][6][7] The anti-inflammatory effects of pyrazole compounds are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory cascade. This document provides detailed application notes and protocols for researchers investigating the anti-inflammatory properties of novel or existing pyrazole compounds.
Mechanisms of Anti-inflammatory Action
The anti-inflammatory activity of pyrazole derivatives is multifaceted, involving the inhibition of several key enzymes and signaling pathways that drive the inflammatory response.
1. Cyclooxygenase-2 (COX-2) Inhibition:
The most well-established mechanism is the selective inhibition of COX-2.[4][5][6] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (PGs), which are key mediators of pain, fever, and inflammation.[8] By selectively inhibiting COX-2 over the constitutively expressed COX-1 isoform, pyrazole compounds like Celecoxib can reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[5][7] The diaryl-substituted pyrazole structure of Celecoxib, with its polar sulfonamide side chain, allows it to bind to a hydrophilic side pocket close to the active site of the COX-2 enzyme, contributing to its selectivity.[5]
2. p38 MAP Kinase Inhibition:
Certain pyrazole-based compounds have been identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase.[9][10][11] The p38 MAP kinase signaling pathway is activated by inflammatory cytokines and cellular stress, leading to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[9] By inhibiting p38 MAP kinase, these pyrazole compounds can suppress the downstream production of these key inflammatory mediators.[10]
3. Modulation of Pro-inflammatory Cytokines:
Pyrazole derivatives have been shown to inhibit the production of various pro-inflammatory cytokines, including TNF-α and interleukin-6 (IL-6), in cellular models of inflammation, such as lipopolysaccharide (LPS)-stimulated macrophages.[12][13] This inhibition can occur through various mechanisms, including the aforementioned COX-2 and p38 MAP kinase pathways, as well as through the modulation of other signaling pathways like NF-κB.
4. NF-κB Signaling Pathway Inhibition:
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation.[14][15] Upon activation by inflammatory stimuli, NF-κB translocates to the nucleus and induces the transcription of numerous pro-inflammatory genes, including those for COX-2, TNF-α, and IL-6.[13] Some pyrazole compounds may exert their anti-inflammatory effects by inhibiting the activation and nuclear translocation of NF-κB.
Signaling Pathway Diagrams
Caption: Inhibition of the COX-2 pathway by pyrazole compounds.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 3. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. inotiv.com [inotiv.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. promega.com [promega.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 13. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NF-κB Pathway in Inflammation - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
Application Notes and Protocols for 3,5-dimethyl-1H-pyrazol-4-ol as a Ferroptosis Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ferroptosis is a regulated form of cell death characterized by iron-dependent lipid peroxidation.[1][2] This process is implicated in various pathological conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and cancer.[3] The discovery of small molecules that can inhibit ferroptosis is a promising therapeutic strategy. This document provides detailed information and protocols for the use of 3,5-dimethyl-1H-pyrazol-4-ol and its derivatives as potent inhibitors of ferroptosis. Recent studies have identified 4-hydroxyl pyrazole derivatives as a promising class of ferroptosis inhibitors, with compounds exhibiting significantly greater potency than the classical inhibitor ferrostatin-1 (Fer-1).[3] These compounds are understood to function through a radical-trapping antioxidant mechanism.[3]
While the specific compound this compound is part of this broader class, the most extensively characterized derivatives to date are referred to in the literature as HW-3 and, more potently, compound 25. The data and protocols presented herein are based on the published findings for these closely related 4-hydroxyl pyrazole derivatives.
Data Presentation
The inhibitory effects of 4-hydroxyl pyrazole derivatives on RSL3-induced ferroptosis in HT-1080 cells are summarized below. RSL3 is a well-known ferroptosis inducer that acts by inhibiting glutathione peroxidase 4 (GPX4).[3][4][5]
| Compound | Cell Line | Ferroptosis Inducer | EC50 (nM) | Reference |
| HW-3 | HT-1080 | RSL3 | 120.1 ± 3.5 | [3] |
| Compound 25 | HT-1080 | RSL3 | 8.6 ± 2.2 | [3] |
| Ferrostatin-1 (Fer-1) | HT-1080 | RSL3 | 23.4 ± 1.3 | [3] |
Signaling Pathways and Mechanism of Action
Ferroptosis is primarily driven by the accumulation of lipid reactive oxygen species (ROS) in an iron-dependent manner. The central regulator of this pathway is the selenoenzyme glutathione peroxidase 4 (GPX4), which reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the propagation of lipid peroxidation.[6][7] Inhibition of GPX4, either directly by compounds like RSL3 or indirectly by depleting its cofactor glutathione (GSH), leads to an accumulation of lipid ROS and subsequent cell death.[4][6]
The 4-hydroxyl pyrazole derivatives, including this compound, are proposed to inhibit ferroptosis through their intrinsic radical-trapping antioxidant capacity.[3] This mechanism allows them to directly neutralize lipid peroxyl radicals, thus breaking the chain reaction of lipid peroxidation and preventing cell death, independent of the GPX4-GSH axis.
Experimental Protocols
Cell Viability Assay to Determine Ferroptosis Inhibition
This protocol is designed to assess the ability of this compound to protect cells from ferroptosis induced by RSL3. A common method for this is the MTT or CCK-8 assay, which measures cell metabolic activity as an indicator of viability.
Materials:
-
HT-1080 fibrosarcoma cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
This compound (or derivative) stock solution in DMSO
-
RSL3 stock solution in DMSO
-
Ferrostatin-1 (positive control) stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 solution
-
DMSO
-
Phosphate-Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Ferrostatin-1, and RSL3 in culture medium. It is recommended to test a range of concentrations for the inhibitor (e.g., 1 nM to 10 µM) and a fixed, pre-determined concentration of RSL3 that induces significant cell death (e.g., the IC50 or IC80 concentration).
-
Pre-treat the cells by adding the desired concentrations of this compound or Ferrostatin-1 to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate for 1-2 hours.
-
Add the RSL3 solution to all wells except the untreated control wells.
-
Incubate for an additional 24-48 hours.
-
-
Cell Viability Measurement (MTT Assay Example):
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control.
-
Plot the cell viability against the logarithm of the inhibitor concentration.
-
Determine the EC50 value, which is the concentration of the inhibitor that restores cell viability to 50% of the RSL3-treated control.
-
Lipid ROS Measurement using C11-BODIPY 581/591
This protocol measures the accumulation of lipid reactive oxygen species, a key hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591. This probe exhibits a fluorescence emission shift from red to green upon oxidation of its polyunsaturated butadienyl portion, allowing for ratiometric analysis.[8][9]
Materials:
-
HT-1080 cells (or other susceptible cell line)
-
6-well or 12-well cell culture plates
-
This compound (or derivative) stock solution in DMSO
-
RSL3 stock solution in DMSO
-
C11-BODIPY 581/591 stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding and Treatment:
-
Seed HT-1080 cells in 6-well or 12-well plates and allow them to attach overnight.
-
Treat the cells with this compound and/or RSL3 as described in the cell viability assay protocol. The incubation time for RSL3 may be shorter (e.g., 4-8 hours) to capture the increase in lipid ROS before extensive cell death.
-
-
C11-BODIPY Staining:
-
After treatment, remove the culture medium and wash the cells once with PBS.
-
Prepare a working solution of C11-BODIPY 581/591 in pre-warmed serum-free medium or PBS at a final concentration of 1-10 µM.
-
Add the C11-BODIPY staining solution to the cells and incubate for 30 minutes at 37°C in the dark.[9]
-
-
Cell Harvesting and Analysis (Flow Cytometry):
-
After staining, wash the cells twice with PBS.
-
Trypsinize the cells to detach them and resuspend in PBS to create a single-cell suspension.
-
Analyze the cells immediately using a flow cytometer.
-
Excite the cells with a 488 nm laser and collect fluorescence emission in two channels: green (e.g., 510-530 nm) for the oxidized C11-BODIPY and red (e.g., >580 nm) for the reduced form.
-
The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.
-
-
Analysis (Fluorescence Microscopy):
-
After staining and washing, add fresh PBS or medium to the wells.
-
Visualize the cells using a fluorescence microscope equipped with filters for both green (oxidized) and red (reduced) fluorescence.
-
Capture images and quantify the fluorescence intensity in both channels to determine the ratio of oxidized to reduced probe.
-
Conclusion
This compound and its related 4-hydroxyl pyrazole derivatives represent a potent new class of ferroptosis inhibitors. Their mechanism of action as radical-trapping antioxidants provides a direct means of preventing the lipid peroxidation that is central to ferroptotic cell death. The protocols outlined in this document provide a framework for researchers to investigate the efficacy of these compounds in various cell-based models of ferroptosis. The high potency of these derivatives suggests their potential for further development as therapeutic agents for diseases driven by ferroptosis.
References
- 1. Ferroptosis inhibitors: past, present and future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review and Chemoinformatic Analysis of Ferroptosis Modulators with a Focus on Natural Plant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RSL3 Drives Ferroptosis Through GPX4 Inactivation and ROS Production in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antiferroptotic Activity of Phenothiazine Analogues: A Novel Therapeutic Strategy for Oxidative Stress Related Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. invivogen.com [invivogen.com]
- 6. benchchem.com [benchchem.com]
- 7. Flow cytometry measurements of lipid peroxidation with C11-Bodipy 581/591 [protocols.io]
- 8. BODIPY 581/591 C11 (Lipid Peroxidation Sensor) (#95978) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 9. abpbio.com [abpbio.com]
Application Notes and Protocols for 3,5-Dimethyl-1H-Pyrazole Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,5-dimethyl-1H-pyrazole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a cornerstone for the development of a diverse array of therapeutic agents.[1] Derivatives of this core structure have demonstrated a wide spectrum of pharmacological activities, including but not limited to, anti-inflammatory, anticancer, antioxidant, and anticonvulsant properties.[1][2][3] This document provides a comprehensive overview of the applications of 3,5-dimethyl-1H-pyrazole derivatives, with a focus on their role as phosphodiesterase 4 (PDE4) inhibitors. Detailed protocols for key biological assays are provided to facilitate further research and drug discovery efforts in this area. While the specific compound 3,5-dimethyl-1H-pyrazol-4-ol is not extensively documented in the reviewed literature, the principles and applications discussed herein are broadly applicable to the wider class of 3,5-dimethyl-1H-pyrazole derivatives.
Synthesis of the 3,5-Dimethyl-1H-pyrazole Core
The fundamental 3,5-dimethyl-1H-pyrazole structure is typically synthesized through the condensation reaction of acetylacetone (2,4-pentanedione) with hydrazine hydrate.[4][5] This straightforward and efficient reaction can be carried out in various solvents, including water or methanol, and often proceeds with high yield.[4][6]
-
Reaction Scheme: CH₃C(O)CH₂C(O)CH₃ + N₂H₄ → (CH₃C)₂CHN₂H + 2 H₂O[5]
Further functionalization of the pyrazole ring or its substituents allows for the creation of a diverse library of derivatives with tailored biological activities.
Key Application: Phosphodiesterase 4 (PDE4) Inhibition
A significant area of research for 3,5-dimethyl-1H-pyrazole derivatives is their activity as inhibitors of phosphodiesterase 4 (PDE4).[1] PDE4 is a key enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a crucial second messenger in cells.[7] By inhibiting PDE4, these compounds increase intracellular cAMP levels, which in turn suppresses the activity of inflammatory cells and relaxes airway smooth muscle. This mechanism of action makes PDE4 inhibitors promising therapeutic agents for inflammatory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and asthma.[7][8]
The inhibition of PDE4 by 3,5-dimethyl-1H-pyrazole derivatives leads to a cascade of anti-inflammatory effects. Increased cAMP levels activate Protein Kinase A (PKA), which subsequently phosphorylates and deactivates pro-inflammatory transcription factors. This ultimately leads to a reduction in the release of inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), from immune cells like macrophages.[7][9]
Quantitative Data on Biological Activity
The therapeutic potential of novel compounds is quantified through various in vitro and in vivo assays. The following table summarizes representative biological activity data for select 3,5-dimethyl-1H-pyrazole derivatives from the literature.
| Compound ID | Target/Assay | Activity (IC₅₀/ED₅₀) | Reference |
| Compound If | PDE4B Inhibition | IC₅₀: 1.7 µM | [1] |
| Compound 6g | Anticonvulsant (MES test) | ED₅₀: 160.4 mg/kg | [1] |
| Compound 17 | Anticancer (Liver Carcinoma) | IC₅₀: 5.35 µM | [11] |
| Compound 17 | Anticancer (Lung Carcinoma) | IC₅₀: 8.74 µM | [11] |
Experimental Protocols
Detailed and reproducible experimental protocols are critical for the evaluation of novel chemical entities. Below are standardized protocols for key assays relevant to the study of 3,5-dimethyl-1H-pyrazole derivatives.
This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by the PDE4 enzyme.[12]
-
Materials:
-
Recombinant human PDE4 enzyme
-
Fluorescein-labeled cAMP (FAM-cAMP) substrate
-
Assay Buffer (e.g., Tris-based buffer, pH 7.4)
-
Binding Agent (phosphate-binding nanoparticles)
-
Test compound (3,5-dimethyl-1H-pyrazole derivative)
-
Positive control inhibitor (e.g., Roflumilast)
-
384-well, low-volume, black microplates
-
Microplate reader capable of measuring fluorescence polarization
-
-
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer. The final DMSO concentration should not exceed 1%.[12]
-
Assay Plate Setup: To the wells of a 384-well plate, add the diluted compounds or vehicle (for control wells).
-
Enzyme Addition: Add the diluted PDE4 enzyme to all wells except the "no enzyme" blank controls.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.[10]
-
Reaction Initiation: Add the FAM-cAMP substrate solution to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate for 60 minutes at room temperature.[10]
-
Detection: Add the Binding Agent solution to all wells to stop the reaction and bind to the hydrolyzed product (5'-AMP). Incubate for 30 minutes at room temperature, protected from light.[12]
-
Measurement: Read the fluorescence polarization on a microplate reader (e.g., excitation at 485 nm and emission at 530 nm).[12]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.[10]
-
This cell-based assay is used to evaluate the anti-inflammatory activity of compounds by measuring their ability to inhibit the release of TNF-α from monocytic cells (e.g., THP-1) stimulated with LPS.[13]
-
Materials:
-
THP-1 cells (human monocytic cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Lipopolysaccharide (LPS)
-
Test compound
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
-
Procedure:
-
Cell Seeding: Plate THP-1 cells at an appropriate density (e.g., 5 x 10⁴ cells/well) in a 96-well plate and differentiate them into macrophage-like cells using PMA (phorbol 12-myristate 13-acetate), if required by the specific protocol.
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulation: Add LPS to the wells (final concentration of ~1 µg/mL) to induce TNF-α production. Include wells with cells and media only (negative control) and cells with LPS only (positive control).[13]
-
Incubation: Incubate the plates for 17-24 hours at 37°C in a 5% CO₂ incubator.[13]
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit, following the manufacturer's instructions.[14][15]
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration compared to the LPS-only control and determine the IC₅₀ value.
-
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to screen for the anticancer potential of new compounds.[16]
-
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[16]
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include vehicle-treated wells as a control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[16]
-
Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC₅₀ value.
-
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical, providing an indication of its antioxidant potential.[18]
-
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compound
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The absorbance of this working solution at 517 nm should be approximately 1.0.[18][19]
-
Sample Preparation: Prepare serial dilutions of the test compound and a positive control in methanol.
-
Reaction Setup: In a 96-well plate, add a specific volume of the sample or control dilutions to the wells. Then, add the DPPH working solution to initiate the reaction.[18]
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[19]
-
Measurement: Measure the absorbance of each well at 517 nm.[19]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100[18] Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[18]
-
Conclusion
The 3,5-dimethyl-1H-pyrazole core is a versatile and valuable scaffold in medicinal chemistry, giving rise to derivatives with a wide range of biological activities. Their role as PDE4 inhibitors highlights their potential in treating inflammatory diseases. The standardized protocols provided herein offer a robust framework for the continued investigation and development of novel 3,5-dimethyl-1H-pyrazole-based therapeutic agents. Further exploration of this chemical space is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 4. m.youtube.com [m.youtube.com]
- 5. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 6. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis and bioactivity of pyrazole and triazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. benchchem.com [benchchem.com]
- 13. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. benchchem.com [benchchem.com]
- 17. atcc.org [atcc.org]
- 18. benchchem.com [benchchem.com]
- 19. acmeresearchlabs.in [acmeresearchlabs.in]
Application Notes and Protocols: 3,5-dimethyl-1H-pyrazol-4-ol as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, coordination chemistry, and potential applications of metal complexes featuring pyrazole-based ligands, with a specific focus on the potential use of 3,5-dimethyl-1H-pyrazol-4-ol. While direct literature on the metal complexes of this compound is limited, this document leverages data from closely related 3,5-dimethylpyrazole derivatives to provide valuable insights and detailed experimental protocols.
Introduction to Pyrazole-Based Ligands in Coordination Chemistry
Pyrazole and its derivatives are a versatile class of N-heterocyclic compounds that have garnered significant interest in coordination chemistry. Their ability to act as ligands stems from the presence of two adjacent nitrogen atoms within the five-membered aromatic ring. One nitrogen atom is pyridine-like (sp2 hybridized) and readily donates its lone pair of electrons to a metal center, while the other is pyrrole-like and can be deprotonated to form a pyrazolate anion, which can act as a bridging ligand between two metal centers. This versatility in coordination modes allows for the construction of a wide array of metal complexes with diverse structural motifs and interesting properties.
The introduction of functional groups onto the pyrazole ring, such as the hydroxyl group in this compound, can further enhance its coordination capabilities and introduce new functionalities to the resulting metal complexes. The hydroxyl group can participate in coordination to the metal center or be involved in hydrogen bonding, influencing the supramolecular architecture and properties of the complex.
Synthesis of this compound and its Metal Complexes
Proposed Synthesis of this compound
A potential pathway to this compound involves the synthesis of 3,5-dimethyl-4-nitroso-1H-pyrazole, for which a literature procedure exists, followed by a reduction step.
Step 1: Synthesis of 3,5-dimethyl-4-nitroso-1H-pyrazole [1]
This synthesis is adapted from a known literature procedure.
Materials:
-
Acetylacetone
-
Sodium nitrite (NaNO₂)
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Hydrochloric acid (HCl, aqueous solution)
-
Benzene
Protocol:
-
Dissolve acetylacetone and sodium nitrite in aqueous hydrochloric acid.
-
Add hydrazine hydrate to the solution.
-
The crude product will precipitate out of the solution.
-
Collect the crude product by filtration.
-
Purify the crude product by recrystallization from benzene to obtain colorless crystals of 3,5-dimethyl-4-nitroso-1H-pyrazole.
Step 2: Proposed Reduction to this compound
The reduction of the nitroso group to a hydroxylamine, which may tautomerize to the more stable oxime, and further to an amino or hydroxyl group is a standard organic transformation. Common reducing agents for such transformations include catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents like sodium borohydride (NaBH₄) or tin(II) chloride (SnCl₂).
Illustrative Protocol (to be optimized):
-
Dissolve 3,5-dimethyl-4-nitroso-1H-pyrazole in a suitable solvent (e.g., ethanol, methanol, or acetic acid).
-
Add a reducing agent (e.g., SnCl₂ in concentrated HCl or H₂ with a Pd/C catalyst).
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
After completion, neutralize the reaction mixture and extract the product with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
General Protocol for the Synthesis of Metal Complexes
The following is a general procedure for the synthesis of metal complexes with pyrazole-based ligands, which can be adapted for this compound.
Materials:
-
This compound (or other pyrazole ligand)
-
Metal salt (e.g., Cu(OAc)₂·H₂O, AgNO₃, K₂PtCl₄)
-
Ethanol or other suitable solvent
-
Deionized water
Protocol for Copper(II) Complex Synthesis: [2]
-
Dissolve the metal salt (e.g., Cu(OAc)₂·H₂O, 1 mmol) in a minimal amount of deionized water (e.g., 5 mL).
-
Dissolve the pyrazole ligand (2 mmol) in ethanol (e.g., 20 mL).
-
Add the metal salt solution to the ligand solution with stirring.
-
Heat the reaction mixture under reflux for 3 hours, during which a colored precipitate should form.
-
Allow the mixture to cool to room temperature.
-
Collect the solid complex by filtration, wash with ethanol, and dry under vacuum over CaCl₂.
Applications of Metal Complexes with Pyrazole-Based Ligands
Metal complexes of pyrazole derivatives have shown significant promise in various fields, including catalysis and medicine.
Catalytic Applications: Catechol Oxidation
Copper complexes of pyrazole-based ligands have been extensively studied as catalysts for the oxidation of catechol to o-quinone, mimicking the activity of the enzyme catechol oxidase.
Experimental Protocol for Catalytic Oxidation of Catechol: [3][4]
-
Preparation of Solutions:
-
Prepare a solution of the copper complex (catalyst) in a suitable solvent (e.g., methanol, THF) at a concentration of 2 x 10⁻³ mol L⁻¹.
-
Prepare a solution of catechol (substrate) in the same solvent at a concentration of 0.1 mol L⁻¹.
-
-
Catalytic Reaction:
-
In a UV-Vis cuvette, mix 0.15 mL of the catalyst solution with 2 mL of the catechol solution.
-
Immediately start monitoring the reaction by recording the absorbance of the product, o-quinone, at its maximum absorption wavelength (around 390 nm) as a function of time using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.
-
The catalytic activity can be expressed in terms of turnover number (TON) or turnover frequency (TOF).
-
Workflow for Catechol Oxidation Catalysis:
Caption: Workflow for the catalytic oxidation of catechol.
Quantitative Data for Catalytic Catechol Oxidation (Representative Examples):
| Ligand/Complex | Metal Salt | Solvent | Rate (µmol L⁻¹ min⁻¹) | Reference |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-4-nitroaniline (L2) | CuSO₄ | Methanol | 14.115 | [3] |
| L2 | Cu(CH₃COO)₂ | Methanol | 41.67 | [5] |
| Pyrazole-based ligand (L6) | Cu(CH₃COO)₂ | THF | 5.596 | [4] |
| Pyrazole-based ligand (L4) | CoCl₂ | THF | 2.034 | [4] |
Biological Applications
Metal complexes of pyrazole derivatives have demonstrated significant potential as antimicrobial and anticancer agents.
Silver(I) and other metal complexes of pyrazole ligands have shown promising activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Experimental Protocol for MIC Determination (Broth Microdilution Method): [6][7]
-
Preparation of Inoculum:
-
From a pure overnight culture of the test microorganism, prepare a suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension to achieve the final desired inoculum concentration in the microtiter plate (typically 5 x 10⁵ CFU/mL).
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the metal complex in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing growth medium (e.g., Mueller-Hinton Broth for bacteria).
-
-
Inoculation and Incubation:
-
Inoculate each well (except for the sterility control) with the prepared microbial suspension.
-
Include a growth control (medium with inoculum, no compound) and a sterility control (medium only).
-
Incubate the plate at the appropriate temperature (e.g., 37°C for 18-24 hours for bacteria).
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Quantitative Data for Antimicrobial Activity (Representative Examples):
| Complex/Ligand | Organism | MIC (µg/mL) | Reference |
| [Ag(NO₃)(μ-TPMOH)]n | E. coli | 2 - 7.7 | [8] |
| [Ag(NO₃)(μ-TPMOH)]n | S. aureus | 18 | [8] |
| [Ag(μ-TPMS)]n | C. albicans | ~6 | [8] |
| Silver(I) CPs with H₂DMPMB | S. aureus | - | [9] |
| Silver(I) CPs with H₂DMPMB | E. coli | - | [9] |
Note: For the silver(I) CPs with H₂DMPMB, the study reported a significant reduction in bacterial viability over time rather than specific MIC values.
Platinum(II) and other metal complexes of pyrazole ligands have been investigated for their cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a common measure of a compound's potency in inhibiting cell growth.
Experimental Protocol for IC₅₀ Determination (MTT Assay):
-
Cell Culture:
-
Culture cancer cells in appropriate medium and conditions.
-
Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the metal complex in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the complex.
-
Include a vehicle control (medium with the same amount of solvent used to dissolve the complex).
-
-
Incubation:
-
Incubate the plates for a specific period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for a few hours. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
-
Data Analysis:
-
Measure the absorbance of the formazan solution using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Logical Relationship for Anticancer Drug Action:
Caption: Simplified logical pathway of pyrazole metal complex anticancer action.
Quantitative Data for Anticancer Activity (Representative Examples):
| Complex | Cell Line | IC₅₀ (µM) | Reference |
| [Pt{κ³-C,N,N'-{[1-(CH₂)₂NMe₂}-3-(C₅H₄)-5-Ph-pzol])}Cl] (4c) | A549 (Lung) | Higher toxicity than cisplatin | [10] |
| [Pt{κ²-N,N'-{[1-(CH₂)₂NMe₂}-3,5-H₂-pzol])}Cl₂] (2a) | A549 (Lung) | 3 | [10] |
| [Pt{κ²-N,N'-{[1-(CH₂)₂NMe₂}-3,5-H₂-pzol])}Cl₂] (2a) | Breast Cancer Lines | >20 | [10] |
| cis-[PtCl₂(1-methyl-4-nitropyrazole)₂] | ES-2 (Ovarian) | More cytotoxic than cisplatin | [11] |
| Cu(II) complex with bis(3,5-dimethyl-pyrazol-1-yl)acetate ligand (9) | HCT-15 (Colon) | Sub-micromolar | [6] |
Conclusion
Metal complexes of pyrazole-based ligands represent a promising area of research with diverse applications in catalysis and medicine. While specific data on this compound as a ligand is still emerging, the extensive research on related pyrazole derivatives provides a strong foundation for future investigations. The protocols and data presented in these application notes offer a valuable resource for researchers and professionals working in the field of coordination chemistry and drug development, enabling them to explore the potential of this fascinating class of compounds. Further research into the synthesis and characterization of metal complexes with this compound is warranted to fully elucidate their unique properties and potential applications.
References
- 1. 3,5-Dimethyl-4-nitroso-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. New Antibacterial Silver(I) Coordination Polymers Based on a Flexible Ditopic Pyrazolyl-Type Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Platinum(II) and palladium(II) complexes with (N,N') and (C,N,N')- ligands derived from pyrazole as anticancer and antimalarial agents: synthesis, characterization and in vitro activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Studies on the Complexation of Platinum(II) by Some 4-Nitroisoxazoles and Testing the Cytotoxic Activity of the Resulting Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification of 3,5-dimethyl-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of 3,5-dimethyl-1H-pyrazol-4-ol, a key heterocyclic intermediate in pharmaceutical and agrochemical research. The methodologies outlined below are based on established chemical principles for the purification of substituted pyrazoles and are intended to guide researchers in obtaining high-purity material suitable for further synthetic applications and biological screening.
Overview of Purification Strategies
The purification of this compound from a crude reaction mixture typically involves the removal of unreacted starting materials, by-products, and other impurities. The presence of the hydroxyl group at the 4-position, in addition to the two methyl groups at the 3 and 5-positions, imparts a moderate polarity to the molecule. The purification strategy should be selected based on the nature of the impurities present and the desired final purity. The two most common and effective methods for the purification of this compound are recrystallization and column chromatography.
A logical workflow for the synthesis and purification of this compound is presented below. The synthesis is a necessary precursor to purification, and a plausible route is outlined based on established pyrazole chemistry.
Caption: General workflow for the synthesis and purification of this compound.
Experimental Protocols
Recrystallization is a technique used to purify a solid compound by dissolving it in a hot solvent and then allowing the solution to cool, causing the compound to crystallize out while impurities remain in the solution. The choice of solvent is critical for successful recrystallization. For a moderately polar compound like this compound, polar protic solvents or mixtures with non-polar solvents are often effective.
Experimental Workflow for Recrystallization:
Application Notes and Protocols: Recrystallization of 3,5-dimethyl-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of 3,5-dimethyl-1H-pyrazol-4-ol via recrystallization. The selection of an appropriate solvent system is critical for achieving high purity and yield. These guidelines are based on established principles for the recrystallization of pyrazole derivatives and are intended to serve as a starting point for optimization in a laboratory setting.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. As with many synthesized compounds, purification is a crucial step to remove impurities, by-products, and unreacted starting materials. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds. The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature.
Solvent Selection and Optimization
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. For pyrazole derivatives, a range of solvents of varying polarities has been shown to be effective.[1] The hydroxyl group in this compound suggests that polar solvents will be more effective.
General Solvent Screening Protocol:
-
Place a small amount of the crude this compound (approximately 10-20 mg) into several test tubes.
-
Add a small volume (0.5-1.0 mL) of a single test solvent to each tube at room temperature.
-
Observe the solubility. An ideal solvent will not fully dissolve the compound at this stage.
-
Gently heat the test tubes and observe the solubility. The compound should fully dissolve at or near the boiling point of the solvent.
-
Allow the solutions to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The quality and quantity of the crystals will indicate the suitability of the solvent.
Commonly used solvents for the recrystallization of pyrazole compounds include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water.[1] Mixed solvent systems, such as ethanol/water or hexane/ethyl acetate, can also be employed, particularly if a single solvent does not provide the desired solubility profile.[1]
Quantitative Data Summary
Due to the limited availability of specific solubility data for this compound in the public domain, the following table provides an illustrative summary of solvent suitability based on general principles for pyrazole derivatives. Researchers should perform their own solvent screening to determine optimal conditions.
| Solvent System | Anticipated Solubility at Room Temperature | Anticipated Solubility at Elevated Temperature | Potential for Crystal Formation upon Cooling | Notes |
| Water | Low | Moderate to High | Good | The hydroxyl group may increase water solubility. |
| Ethanol | Moderate | High | Fair to Good | A good starting point for many organic compounds. |
| Isopropanol | Low to Moderate | High | Good | Often provides well-formed crystals. |
| Acetone | High | Very High | Poor | May be too good of a solvent unless used in a mixed-solvent system. |
| Ethyl Acetate | Low to Moderate | High | Good | A versatile solvent for compounds of intermediate polarity. |
| Hexane | Very Low | Low | Poor | Likely to be a poor solvent; may be useful as an anti-solvent. |
| Ethanol/Water | Variable | High | Very Good | A common and effective mixed-solvent system. The ratio can be adjusted to optimize solubility. |
| Hexane/Ethyl Acetate | Variable | High | Very Good | Suitable for less polar impurities. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This method is ideal when a single solvent with a significant temperature-dependent solubility for this compound is identified.
Materials:
-
Crude this compound
-
Selected recrystallization solvent (e.g., ethanol, isopropanol, or water)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent.
-
Heating: Gently heat the mixture on a hot plate with stirring. Add more solvent in small portions until the solid completely dissolves at or near the boiling point of the solvent. Avoid adding excess solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean funnel and a second Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, place the flask in an ice bath for 15-30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass and dry in a desiccator or a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Mixed-Solvent Recrystallization
This method is useful when no single solvent is ideal. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (an anti-solvent) to induce crystallization.
Materials:
-
Crude this compound
-
"Good" solvent (e.g., ethanol, acetone)
-
"Poor" solvent/anti-solvent (e.g., water, hexane)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass stirring rod
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until the solution becomes faintly turbid.
-
Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or add a seed crystal. Subsequently, cool the flask in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold mixture of the two solvents in a ratio that favors the "poor" solvent.
-
Drying: Dry the purified crystals as described in the single-solvent protocol.
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Troubleshooting
-
Oiling Out: If the compound separates as an oil instead of crystals, it may be due to a high concentration of impurities or the boiling point of the solvent being higher than the melting point of the compound. To remedy this, try using a lower boiling point solvent, a more dilute solution, or a different solvent system.
-
No Crystal Formation: If crystals do not form upon cooling, the solution may be too dilute, or the cooling process may be too rapid. Try evaporating some of the solvent to concentrate the solution, scratching the inside of the flask, adding a seed crystal, or allowing for slower cooling.
-
Low Recovery: Low recovery can result from using too much solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent. To improve recovery, use the minimum amount of hot solvent necessary and ensure the filtration apparatus is pre-heated for hot filtrations.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be cautious when heating flammable organic solvents. Use a heating mantle or a steam bath instead of an open flame.
-
Consult the Safety Data Sheet (SDS) for this compound and all solvents used.
References
Application Note: Purification of 3,5-dimethyl-1H-pyrazol-4-ol Using Flash Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the purification of 3,5-dimethyl-1H-pyrazol-4-ol from a crude reaction mixture using silica gel flash column chromatography. A step-gradient elution with a hexane/ethyl acetate mobile phase is employed to effectively separate the polar target compound from less polar starting materials and other impurities.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the prevalence of the pyrazole scaffold in pharmacologically active molecules. Synthesis of this compound, for instance, through the oxidation of 3,5-dimethyl-1H-pyrazole, often results in a crude mixture containing the desired product, unreacted starting material, and potential byproducts. The significant difference in polarity between the non-polar starting material and the polar hydroxylated product makes flash column chromatography an ideal purification method. This protocol outlines a robust procedure for isolating this compound with high purity.
Principles of Separation
The purification strategy is based on normal-phase chromatography. The stationary phase, silica gel, is highly polar. The mobile phase is a mixture of a non-polar solvent (hexane) and a polar solvent (ethyl acetate).
-
3,5-dimethyl-1H-pyrazole (Starting Material): Being less polar, it has a weaker affinity for the silica gel and will elute from the column first with a mobile phase of lower polarity.
-
This compound (Product): The presence of the hydroxyl group makes this compound significantly more polar. It will adsorb more strongly to the silica gel and require a more polar mobile phase to elute.
-
Byproducts: Highly oxidized or other polar byproducts will be retained even more strongly on the stationary phase and will elute last.
This differential affinity allows for a clean separation of the components by gradually increasing the polarity of the mobile phase (gradient elution).
Caption: Polarity-based separation of components.
Experimental Protocol
This protocol is designed for the purification of approximately 1 gram of crude reaction mixture. Adjustments to column size and solvent volumes may be necessary for different sample quantities.
3.1. Materials and Equipment
| Reagents & Consumables | Equipment |
| Silica Gel (230-400 mesh) | Glass Chromatography Column (40-60 mm ID) |
| Hexane (ACS Grade) | Fraction Collector or Test Tubes |
| Ethyl Acetate (ACS Grade) | TLC Plates (Silica Gel 60 F254) |
| Dichloromethane (for sample loading) | TLC Developing Chamber |
| TLC Stains (e.g., KMnO4) | UV Lamp (254 nm) |
| Cotton or Glass Wool | Rotary Evaporator |
| Sand (Washed) | Compressed Air/Nitrogen for Flash pressure |
3.2. Thin Layer Chromatography (TLC) Analysis
Before performing the column, it is crucial to analyze the crude mixture by TLC to determine the optimal solvent system and confirm the presence of the product.
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., ethyl acetate).
-
Spot the solution onto a TLC plate.
-
Develop the plate in a chamber with a pre-determined solvent system. Start with 30% ethyl acetate in hexane and adjust as necessary.
-
Visualize the spots under a UV lamp and/or by staining.
-
The ideal solvent system for column chromatography should give the target compound (this compound) an Rf value of approximately 0.25-0.35.[1]
Table 1: Representative TLC Analysis Data
| Compound | Solvent System (Hexane:EtOAc) | Approximate Rf Value |
| 3,5-dimethyl-1H-pyrazole | 70:30 | 0.75 |
| This compound | 70:30 | 0.30 |
| Polar Impurity | 70:30 | 0.10 |
3.3. Column Packing and Sample Loading
-
Insert a small plug of cotton or glass wool into the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.
-
Prepare a slurry of silica gel (approx. 50 g for a 1 g sample) in a low-polarity solvent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the column run dry.
-
Add another thin layer of sand on top of the packed silica gel.
-
For sample loading, dissolve the crude mixture (1 g) in a minimal amount of a moderately polar solvent like dichloromethane. Alternatively, for dry loading, adsorb the crude mixture onto a small amount of silica gel (2-3 g), remove the solvent under reduced pressure, and carefully add the resulting free-flowing powder to the top of the column.
-
Carefully add the sample solution or the dry-loaded silica to the top of the column.
3.4. Elution and Fraction Collection
A step-gradient elution is recommended for efficient separation.[2] The progress of the separation should be monitored by collecting fractions and analyzing them by TLC.
Table 2: Proposed Step-Gradient Elution Protocol
| Step | Solvent System (Hexane:EtOAc) | Volume (Column Volumes) | Target Component to Elute |
| 1 | 90:10 | 2 | Non-polar impurities |
| 2 | 80:20 | 3 | 3,5-dimethyl-1H-pyrazole |
| 3 | 70:30 | 5 | This compound |
| 4 | 50:50 | 3 | Polar byproducts |
| 5 | 100% Ethyl Acetate | 2 | Column Wash |
-
Begin elution with the initial solvent system (90:10 Hexane:EtOAc).
-
Apply gentle pressure using compressed air or nitrogen to achieve a flow rate of approximately 5 cm/min.[3]
-
Collect fractions of 20-25 mL each.
-
After the specified volume for each step, switch to the next solvent system in the gradient.
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
Results and Data Presentation
After purification, the yield and purity of the isolated this compound should be determined. Purity can be assessed by NMR spectroscopy, LC-MS, and melting point analysis.
Table 3: Expected Purification Results (Illustrative)
| Parameter | Value |
| Crude Material Loaded | 1.0 g |
| Isolated Yield of Pure Product | 650 mg (65%) |
| Purity (by 1H NMR) | >98% |
| Elution Fractions (Pure) | 15-25 (in 70:30 step) |
Experimental Workflow Diagram
Caption: Workflow for column chromatography purification.
References
Application Notes and Protocols for the Derivatization of 3,5-dimethyl-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the common derivatization reactions of 3,5-dimethyl-1H-pyrazol-4-ol, a versatile heterocyclic scaffold. The protocols outlined below are intended to serve as a practical guide for the synthesis of novel derivatives for potential applications in medicinal chemistry and drug discovery.
Introduction
This compound is a valuable building block in synthetic chemistry due to its three reactive sites: the hydroxyl group at the C4 position and the two nitrogen atoms (N1 and N2) within the pyrazole ring. Derivatization at these positions allows for the generation of a diverse library of compounds with a wide range of physicochemical properties and biological activities. Pyrazole derivatives have been reported to exhibit numerous pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.
This document focuses on three primary classes of derivatization reactions: O-Alkylation (Etherification) , O-Acylation (Esterification) , and N-Alkylation/N-Acylation . Detailed experimental protocols, quantitative data, and visualizations are provided to facilitate the practical application of these synthetic transformations.
Derivatization Reactions of this compound
The derivatization of this compound can be selectively targeted to the oxygen at the C4 position or the nitrogen atoms of the pyrazole ring. The choice of reagents and reaction conditions dictates the regioselectivity of the transformation.
O-Alkylation (Etherification)
The hydroxyl group at the C4 position can be readily converted to an ether linkage via O-alkylation. The Williamson ether synthesis is a classical and widely used method for this transformation. This reaction involves the deprotonation of the hydroxyl group with a base to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.
A typical procedure for the O-alkylation of this compound is as follows:
-
Deprotonation: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetone, add a base (1.1-1.5 eq.). Common bases for this step include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK). The reaction mixture is typically stirred at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.
-
Alkylation: To the resulting mixture, add the desired alkyl halide (1.1-1.5 eq.) dropwise. The reaction is then stirred at room temperature or heated to reflux, depending on the reactivity of the alkyl halide. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-alkoxy-3,5-dimethyl-1H-pyrazole derivative.
Diagram of the O-Alkylation Workflow
Caption: Workflow for the Williamson ether synthesis of 4-alkoxy-3,5-dimethyl-1H-pyrazoles.
O-Acylation (Esterification)
Ester derivatives of this compound can be synthesized through O-acylation of the hydroxyl group. This is commonly achieved by reacting the starting material with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base. Phase-transfer catalysis can also be employed to facilitate this reaction.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent like pyridine or a mixture of dichloromethane (DCM) and a tertiary amine base (e.g., triethylamine, diisopropylethylamine) (2.0-3.0 eq.). Pyridine can act as both the solvent and the base[1].
-
Acylation: Cool the reaction mixture to 0 °C in an ice bath. Add the acyl chloride (1.1-1.5 eq.) dropwise with stirring. After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Work-up and Purification: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent. The combined organic layers are washed successively with dilute hydrochloric acid (to remove the base), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude ester is then purified by column chromatography.
Diagram of the O-Acylation Workflow
Caption: General workflow for the O-acylation of this compound.
N-Alkylation and N-Acylation
The pyrazole ring contains two nitrogen atoms that can be functionalized. N-alkylation and N-acylation typically occur at the N1 position. Regioselectivity can be a challenge in unsymmetrical pyrazoles, but for this compound, the two nitrogen atoms are equivalent.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable solvent such as acetone or DMF.
-
Addition of Base and Alkylating Agent: Add a base, typically potassium carbonate (K₂CO₃) (2.0-3.0 eq.), followed by the alkylating agent (e.g., alkyl halide) (1.1-1.5 eq.).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography to yield the N-alkylated product.
-
Reaction Setup: Dissolve this compound (1.0 eq.) in pyridine (which acts as both solvent and base).
-
Acylation: Cool the solution to 0-5 °C and add the acylating agent, such as acetyl chloride (1.0 eq.), dropwise while maintaining the temperature.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for a few hours. Pour the mixture into crushed ice and acidify with dilute HCl. The precipitated solid is then filtered, washed with water, and recrystallized from a suitable solvent like ethanol to give the N-acylated product.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for various derivatization reactions of this compound and related pyrazoles.
Table 1: O-Alkylation and O-Acylation of Hydroxypyrazoles
| Entry | Starting Material | Reagent | Base/Catalyst | Solvent | Conditions | Product | Yield (%) |
| 1 | 3-Methyl-5-hydroxy-1H-pyrazole | Toluene-4-sulfonyl chloride | TBAB | Acetonitrile/K₂CO₃ | 25 °C | 5-Methyl-1H-pyrazol-3-yl tosylate | - |
| 2 | 3-Phenyl-5-hydroxy-1H-pyrazole | p-Toluoyl chloride | TBAB | Acetonitrile/K₂CO₃ | 25 °C | 5-Phenyl-1H-pyrazol-3-yl (4-methyl)benzoate | - |
Note: Yields were not specified in the available literature for these specific examples.
Table 2: N-Alkylation and N-Acylation of 3,5-Dimethylpyrazole Derivatives
| Entry | Starting Material | Reagent | Base/Catalyst | Solvent | Conditions | Product | Yield (%) |
| 1 | 3,5-Dimethylpyrazole | Ethyl bromoacetate | K₂CO₃ | Acetone | Reflux, 14h | Ethyl 2-(3,5-dimethyl-1H-pyrazol-1-yl)acetate | - |
| 2 | 4-((4-Chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazole | Acetyl chloride | Pyridine | Pyridine | 0-5 °C to RT, 1-2h | 1-(4-((4-Chlorophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)ethanone | 68 |
| 3 | 3,5-Dimethylpyrazole | Alkyl/aralkyl chlorides | K₂CO₃ | Acetone | Reflux, 5-6h | Substituted 3,5-dimethyl-1H-pyrazolyl acetyl phthalazine-1,4-diones | Good |
Note: "-" indicates data not available in the cited sources.
Biological Activities and Signaling Pathways
Derivatives of 3,5-dimethylpyrazole have shown a broad spectrum of biological activities. For instance, certain derivatives have been investigated as potential phosphodiesterase 4 (PDE4) inhibitors. PDE4 is a key enzyme in the inflammatory cascade, and its inhibition can lead to anti-inflammatory effects.
Diagram of a Potential Signaling Pathway
Caption: Inhibition of PDE4 by pyrazole derivatives leads to increased cAMP levels and reduced inflammation.
Conclusion
The derivatization of this compound offers a facile route to a wide array of novel chemical entities. The protocols and data presented herein provide a foundation for researchers to explore the synthesis of new derivatives and investigate their potential as therapeutic agents. Further studies are warranted to fully elucidate the structure-activity relationships and mechanisms of action of these promising compounds.
References
Application Notes and Protocols for In Vitro Evaluation of 3,5-dimethyl-1H-pyrazol-4-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrazole scaffold is a privileged structure in medicinal chemistry, recognized for its presence in numerous biologically active compounds.[1][2][3] Derivatives of pyrazole have demonstrated a wide array of pharmacological activities, including kinase inhibition, anti-inflammatory, antioxidant, and antimicrobial effects.[1][2][3][4][5][6] This document provides detailed application notes and protocols for the in vitro evaluation of 3,5-dimethyl-1H-pyrazol-4-ol, a specific pyrazole derivative. The following sections outline key assays to determine its potential efficacy in several important therapeutic areas.
Data Presentation: Anticipated In Vitro Activities
While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes the types of in vitro assays commonly applied to pyrazole derivatives and the nature of the data generated. This structured format allows for a clear comparison of potential activities.
| Biological Target/Activity | Assay Type | Key Parameter | Typical Value Range for Active Pyrazole Analogs | Reference Compound Examples |
| Kinase Inhibition | In Vitro Kinase Assay (e.g., ADP-Glo™) | IC50 (nM) | 0.08 - 160 nM | Afuresertib, Compound 3, Compound 6[1] |
| Cytotoxicity/Antiproliferative | Cell Viability Assay (e.g., MTT) | IC50 (µM) | 0.39 - 27 µM | Compound 6, Compound 3[1] |
| Antioxidant Activity | DPPH Radical Scavenging Assay | IC50 (µM or mg/mL) | 55.2 - 149.6 µM | BHT (butylated hydroxytoluene)[7] |
| Anti-inflammatory Activity | Cyclooxygenase (COX) Inhibition Assay | % Inhibition or IC50 | Varies | Celecoxib, Diclofenac Sodium[3][5] |
| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) Assay | MIC (µg/mL) | Varies | Ciprofloxacin, Ampicillin[2][6] |
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
Principle: This assay quantitatively measures the amount of ADP produced during a kinase reaction. The amount of ADP is detected through a luciferase-based reaction, where the luminescence signal is proportional to the ADP concentration and thus inversely proportional to the kinase activity. A lower luminescence signal indicates stronger inhibition of the kinase by the test compound.[1]
Materials:
-
Purified recombinant kinase of interest
-
Kinase-specific substrate
-
This compound (dissolved in DMSO)
-
Positive control inhibitor (e.g., a known inhibitor for the specific kinase)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Kinase Assay Buffer (containing MgCl₂, DTT, etc.)
-
ATP solution
-
White, opaque 384-well assay plates
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute the compound in the kinase assay buffer to the desired final concentrations.
-
Assay Plate Setup:
-
Compound-Enzyme Incubation: Incubate the plate for 10-30 minutes at room temperature to allow for the binding of the inhibitor to the kinase.[1]
-
Kinase Reaction Initiation: Add 5 µL of a reaction mixture containing ATP and the specific substrate to each well to start the kinase reaction. The final ATP concentration should be close to the Km value for the specific kinase.[1]
-
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).[1]
-
Reaction Termination and ADP Detection:
-
Stop the reaction by adding the ADP-Glo™ Reagent as per the manufacturer's instructions.[1]
-
Incubate as recommended by the manufacturer to convert ADP to ATP.
-
-
Luminescence Measurement: Add the Kinase Detection Reagent and measure the luminescence using a plate reader.[1]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability and Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8]
Materials:
-
Human cancer cell lines (e.g., HCT-116, MCF-7)[1]
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
Antioxidant Activity (DPPH Radical Scavenging Assay)
Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction of DPPH is accompanied by a color change from purple to yellow, which can be measured spectrophotometrically.[9]
Materials:
-
This compound (dissolved in methanol or ethanol)
-
DPPH solution (e.g., 65 µM in methanol)[9]
-
Positive control (e.g., Ascorbic acid or Trolox)[9]
-
Methanol or ethanol
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare serial dilutions of this compound and the positive control in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the sample or control solution to a defined volume of the DPPH solution (e.g., 0.1 mL of sample to 3.9 mL of DPPH solution, which can be scaled down for a microplate format).[9]
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]
-
Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.[9]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
-
Visualizations
Caption: Workflow for the in vitro screening of this compound.
Caption: Simplified EGFR signaling cascade, a potential target for pyrazole compounds.
Caption: Principle of the DPPH radical scavenging assay for antioxidant activity.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of some pyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-dimethyl-1H-pyrazol-4-ol
Welcome to the technical support center for the synthesis of 3,5-dimethyl-1H-pyrazol-4-ol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of this target molecule. Due to the limited availability of a direct, high-yield synthesis protocol in the literature, this document focuses on potential synthetic routes and provides troubleshooting for common issues encountered during their execution.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The main difficulty lies in the direct introduction of a hydroxyl group at the C-4 position of the 3,5-dimethylpyrazole ring. The pyrazole ring is aromatic, and direct oxidation or hydroxylation can be unselective and lead to low yields or undesired side products. The synthesis often requires a multi-step approach, starting from a pre-functionalized pyrazole.
Q2: What are the potential synthetic routes to explore for obtaining this compound?
A2: Several indirect routes can be investigated:
-
Route A: Synthesis via a 4-nitro-3,5-dimethylpyrazole intermediate, followed by reduction, diazotization, and hydrolysis.
-
Route B: Synthesis via a 4-bromo-3,5-dimethylpyrazole intermediate, followed by nucleophilic substitution.
-
Route C: Direct oxidation of 3,5-dimethylpyrazole. This is a more direct but potentially lower-yielding approach.
Q3: Is this compound the only tautomeric form?
A3: No, this compound can exist in equilibrium with its tautomer, 3,5-dimethyl-1H-pyrazol-4(5H)-one. The predominant form can depend on the solvent and pH. Synthetic strategies targeting the pyrazolone tautomer may also yield the desired pyrazol-4-ol.
Q4: What are the key safety precautions when working with the reagents for these syntheses?
A4: Many of the reagents used in these synthetic routes are hazardous.
-
Hydrazine and its derivatives: Are toxic and potentially explosive. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
Nitrating agents (e.g., nitric acid, nitronium tetrafluoroborate): Are strong oxidizers and highly corrosive. Use with extreme caution and behind a blast shield.
-
Brominating agents (e.g., N-bromosuccinimide): Are corrosive and lachrymatory.
-
Diazonium salts: Can be explosive when isolated and dry. It is recommended to use them in solution immediately after their formation.
Troubleshooting Guides
Route A: Via 4-Nitro-3,5-dimethylpyrazole Intermediate
This route involves the nitration of 3,5-dimethylpyrazole, reduction of the nitro group to an amine, diazotization of the amine, and subsequent hydrolysis to the hydroxyl group.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in nitration step | - Incomplete reaction. - Formation of dinitrated or other side products. - Degradation of the starting material or product. | - Optimize reaction time and temperature. - Use a milder nitrating agent (e.g., acetyl nitrate). - Control the stoichiometry of the nitrating agent carefully. |
| Incomplete reduction of the nitro group | - Inefficient reducing agent. - Catalyst poisoning. | - Try different reducing agents (e.g., SnCl₂/HCl, H₂/Pd-C, Fe/HCl). - Ensure the catalyst is fresh and active. |
| Low yield in diazotization/hydrolysis | - Instability of the diazonium salt. - Incomplete hydrolysis. | - Perform the diazotization at low temperatures (0-5 °C). - Use the diazonium salt solution immediately in the next step. - For hydrolysis, gently warm the solution, but avoid excessive heat which can lead to decomposition. |
Route B: Via 4-Bromo-3,5-dimethylpyrazole Intermediate
This route involves the bromination of 3,5-dimethylpyrazole followed by a nucleophilic substitution with a hydroxide source.
Troubleshooting Common Issues:
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in bromination step | - Incomplete reaction. - Formation of polybrominated products. | - Optimize the reaction time and temperature. - Use a milder brominating agent like N-bromosuccinimide (NBS). |
| Failure of nucleophilic substitution | - The C-Br bond at the 4-position of the pyrazole is not sufficiently activated for nucleophilic aromatic substitution. | - Consider using a copper-catalyzed reaction (Ullmann condensation) with a hydroxide source. - Explore the use of a stronger nucleophile or higher reaction temperatures, but be mindful of potential side reactions. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole (Starting Material)
The synthesis of the starting material, 3,5-dimethylpyrazole, is well-established and can be achieved with high yields.
Reaction: Acetylacetone + Hydrazine → 3,5-Dimethylpyrazole + 2 H₂O
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve acetylacetone in a suitable solvent such as ethanol or water.[1]
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of hydrazine hydrate dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours or until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent like water or ethanol.
Yield Data for 3,5-Dimethylpyrazole Synthesis:
| Solvent | Catalyst | Temperature (°C) | Reported Yield (%) | Reference |
| Water | Glacial Acetic Acid | <50 | >90 | [1] |
| Ethanol | - | Reflux | Good yields | [2] |
Protocol 2: Synthesis of 4-Nitro-3,5-dimethylpyrazole (Intermediate for Route A)
Reaction: 3,5-Dimethylpyrazole + Nitrating Agent → 4-Nitro-3,5-dimethylpyrazole
Procedure:
-
Dissolve 3,5-dimethylpyrazole in concentrated sulfuric acid and cool the mixture in an ice bath.
-
Slowly add a nitrating agent (e.g., a mixture of concentrated nitric acid and sulfuric acid) dropwise while maintaining a low temperature.
-
After the addition, allow the reaction to stir at a controlled temperature until completion.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry.
-
The crude product can be purified by recrystallization.
Visualizations
Experimental Workflow: Route A
References
Technical Support Center: Optimizing Reaction Conditions for 3,5-dimethyl-1H-pyrazol-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3,5-dimethyl-1H-pyrazol-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically a multi-step process. The common route involves the initial synthesis of the 3,5-dimethylpyrazole core, followed by functionalization at the 4-position, and subsequent conversion to the hydroxyl group. A plausible pathway involves:
-
Step 1: Synthesis of 3,5-dimethylpyrazole via the condensation of acetylacetone with hydrazine.[1]
-
Step 2: Nitrosation of the pyrazole ring at the 4-position to yield 3,5-dimethyl-4-nitroso-1H-pyrazole.[2]
-
Step 3: Reduction and Hydrolysis to convert the nitroso group to the final hydroxyl group. This may involve reduction to an amine followed by diazotization and hydrolysis.
Q2: What are the critical parameters to control during the initial synthesis of 3,5-dimethylpyrazole?
A2: The key parameters for the condensation of acetylacetone and hydrazine are temperature, solvent, and the choice of catalyst. The reaction temperature should be carefully controlled, as the reaction can be exothermic.[3][4] Water is a common and effective solvent, and the reaction can be catalyzed by acids like glacial acetic acid to improve yield and purity.[3][4]
Q3: How can I purify the final product, this compound?
A3: Purification of pyrazole derivatives often involves recrystallization from an appropriate solvent or column chromatography. For the intermediate 3,5-dimethylpyrazole, extraction with a solvent like diethyl ether followed by distillation or recrystallization is effective.[5] The final product's purification method will depend on its physical properties and the impurities present.
Troubleshooting Guide
Issue 1: Low Yield in 3,5-dimethylpyrazole Synthesis (Step 1)
| Symptom | Possible Cause | Suggested Solution |
| Reaction does not go to completion (TLC shows starting material). | Insufficient reaction time or temperature. | Increase the reaction time or gently heat the mixture. A typical protocol suggests heating at 50°C for 3 hours.[3][4] |
| Low purity of reagents. | Ensure high purity of acetylacetone and hydrazine hydrate. | |
| Incorrect pH or lack of catalyst. | Add a catalytic amount of a suitable acid, such as glacial acetic acid, to promote the condensation.[3] | |
| Significant loss of product during workup. | Product is water-soluble. | When extracting with an organic solvent, perform multiple extractions with smaller volumes. Ensure the aqueous layer is saturated with NaCl to decrease the product's solubility.[5] |
Issue 2: Problems with Nitrosation of 3,5-dimethylpyrazole (Step 2)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete nitrosation. | Incorrect stoichiometry of reagents. | Ensure the correct molar ratios of the pyrazole, sodium nitrite, and acid are used as per established protocols.[2] |
| Temperature is too high, leading to decomposition of nitrous acid. | Maintain a low temperature (ice bath) during the addition of sodium nitrite. | |
| Formation of side products. | Uncontrolled reaction conditions. | Slow, dropwise addition of reagents is crucial for minimizing side reactions. |
Issue 3: Inefficient Conversion to the Final Hydroxyl Product (Step 3)
| Symptom | Possible Cause | Suggested Solution |
| Incomplete reduction of the nitroso/nitro group. | Ineffective reducing agent or conditions. | Screen different reducing agents (e.g., Sn/HCl, H₂/Pd-C). Optimize temperature, pressure (if applicable), and reaction time. |
| Low yield after diazotization and hydrolysis. | Instability of the diazonium salt intermediate. | Perform the diazotization at low temperatures (0-5°C) and proceed immediately to the hydrolysis step without isolating the diazonium salt. |
| Incomplete hydrolysis of the diazonium salt. | Gently warm the solution after diazonium salt formation to drive the hydrolysis to completion, but avoid excessive heat which can lead to decomposition. |
Data Presentation: Reaction Condition Optimization
The following table summarizes various reported conditions for the synthesis of the 3,5-dimethylpyrazole precursor.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Reactants | Acetylacetone, Hydrazine Hydrate | Acetylacetone, Hydrazine Sulfate | Acetylacetone, Hydrazine Sulfate, NaOH |
| Catalyst | Glacial Acetic Acid[3][4] | None specified | None specified |
| Solvent | Water[3][4] | Water[6] | Water, Diethyl Ether[5] |
| Temperature | Maintain below 50°C during addition, then hold at 50°C.[3][4] | 40°C[6] | Cooled in an ice bath.[5] |
| Reaction Time | 3 hours[3][4] | Not specified | Not specified |
| Yield | >90%[3][4] | 74.99%[6] | 72%[5] |
| Purity | >99% (HPLC)[3][4] | Melting point: 106-108°C[6] | Melting point: 106-108°C[5] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-dimethylpyrazole
This protocol is based on a high-yield procedure using an acid catalyst.[3][4]
-
Reaction Setup: In a suitable reactor, add 1000 kg of water and 370 kg of acetylacetone.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid.
-
Hydrazine Addition: Slowly drip in hydrazine hydrate, ensuring the reaction temperature does not exceed 50°C.
-
Reaction: After the addition is complete, maintain the mixture at 50°C for 3 hours with stirring.
-
Workup: Cool the reaction mixture to 10°C.
-
Isolation: Collect the solid product by centrifugation, rinse, and dry under vacuum. The resulting 3,5-dimethylpyrazole should have a purity of >99%.[3][4]
Protocol 2: Synthesis of 3,5-dimethyl-4-nitroso-1H-pyrazole
This protocol is adapted from a literature procedure for the synthesis of the 4-nitroso derivative.[2]
-
Reaction Setup: Prepare a solution of acetylacetone, sodium nitrite, and hydrazine hydrate in aqueous hydrochloric acid.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: The crude product will precipitate out of the solution. Collect the solid by filtration.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like benzene to obtain colorless crystals. A yield of 78% has been reported.[2]
Visualizations
Caption: Proposed synthetic pathway for this compound.
Caption: General experimental workflow for synthesis and purification.
Caption: A decision tree for troubleshooting common synthesis issues.
References
- 1. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]
- 2. 3,5-Dimethyl-4-nitroso-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 4. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. scribd.com [scribd.com]
Technical Support Center: Synthesis of 3,5-dimethyl-1H-pyrazol-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dimethyl-1H-pyrazol-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct synthesis of this compound is achieved through the cyclocondensation reaction of diethyl 2-acetylmalonate with hydrazine. This reaction is a variation of the Knorr pyrazole synthesis.
Q2: What are the potential side products in this synthesis?
A2: The primary side product of concern is the formation of 3-methyl-pyrazolidine-3,5-dione. Other potential impurities include unreacted starting materials, hydrazone intermediates, and products from double condensation.
Q3: How can I minimize the formation of the pyrazolidine-3,5-dione side product?
A3: The formation of the pyrazolidine-3,5-dione versus the desired 4-hydroxypyrazole is influenced by reaction conditions. Careful control of temperature, pH, and the rate of addition of hydrazine can favor the formation of this compound. It is generally recommended to perform the reaction under neutral or slightly acidic conditions and at a controlled temperature to minimize the formation of the dione side product.
Q4: What analytical techniques are recommended for monitoring the reaction and identifying products?
A4: Thin-layer chromatography (TLC) is a valuable tool for monitoring the progress of the reaction. For detailed analysis and identification of the main product and side products, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy are recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low yield of this compound | • Suboptimal reaction temperature.• Incorrect pH of the reaction mixture.• Incomplete reaction. | • Optimize the reaction temperature. literature suggests that moderate temperatures are often preferable.• Adjust the pH to neutral or slightly acidic conditions. The use of a buffer can be beneficial.• Monitor the reaction progress using TLC to ensure completion. |
| High percentage of 3-methyl-pyrazolidine-3,5-dione side product | • Reaction conditions favoring the formation of the dione.• Rapid addition of hydrazine. | • Modify the reaction solvent and temperature. Lower temperatures may favor the desired product.• Add the hydrazine solution dropwise to the reaction mixture with vigorous stirring to maintain a low localized concentration. |
| Presence of multiple unidentified spots on TLC | • Formation of various side products such as hydrazones or products of double condensation.• Degradation of starting materials or product. | • Isolate the impurities using column chromatography and characterize them using spectroscopic methods (NMR, MS).• Ensure the purity of starting materials and use fresh reagents. |
| Difficulty in purifying the final product | • Similar polarities of the desired product and side products. | • Employ alternative purification techniques such as recrystallization from different solvent systems or preparative HPLC.• Consider derivatization of the crude product to facilitate separation, followed by deprotection. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
Diethyl 2-acetylmalonate
-
Hydrazine hydrate or Hydrazine sulfate
-
Ethanol or other suitable solvent
-
Glacial acetic acid (optional, for pH adjustment)
-
Sodium hydroxide (if using hydrazine sulfate)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve diethyl 2-acetylmalonate in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Prepare a solution of hydrazine hydrate in the same solvent. If using hydrazine sulfate, dissolve it in an aqueous solution of sodium hydroxide.
-
Slowly add the hydrazine solution to the solution of diethyl 2-acetylmalonate at a controlled temperature (e.g., room temperature or slightly elevated).
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, the solvent is typically removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Synthesis of this compound and a major side product.
Experimental Workflow
Caption: General experimental workflow for the synthesis and purification.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common synthesis issues.
Technical Support Center: Synthesis of 3,5-dimethyl-1H-pyrazol-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,5-dimethyl-1H-pyrazol-4-ol. Due to the limited availability of direct literature on this specific synthesis, this guide is based on established principles of pyrazole synthesis and addresses challenges commonly encountered with related compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 3,5-disubstituted pyrazoles?
A1: The most prevalent method for synthesizing 3,5-disubstituted pyrazoles is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[1][2] For this compound, a potential precursor would be a derivative of acetylacetone (2,4-pentanedione).
Q2: Why is the synthesis of this compound specifically challenging?
Q3: What are the main safety concerns when working with hydrazine?
A3: Hydrazine and its derivatives are toxic and potentially explosive.[3] Reactions involving hydrazine can be highly exothermic, necessitating careful temperature control to prevent thermal runaway.[3] It is crucial to work in a well-ventilated fume hood and use appropriate personal protective equipment (PPE).
Q4: Can I use a silica column to purify this compound?
A4: While possible, purification of polar, N-H containing heterocyclic compounds like pyrazoles on silica gel can be challenging. The polar nature of the hydroxyl group and the acidic nature of the pyrazole N-H can lead to strong adsorption to the silica, resulting in poor recovery and streaking of the compound. Deactivation of the silica gel with a base like triethylamine may be necessary.[4] Alternative purification methods such as recrystallization or reverse-phase chromatography might be more effective.[4]
Q5: How can I confirm the formation of the desired this compound product?
A5: The structure of the final product should be confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry. The IR spectrum should show a characteristic O-H stretching band, and the NMR spectra will confirm the arrangement of the methyl and hydroxyl groups on the pyrazole ring.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive starting materials.- Incorrect reaction temperature.- Suboptimal solvent or pH. | - Verify the purity of starting materials (e.g., hydrazine hydrate, dicarbonyl precursor) via analytical methods.- Carefully control the reaction temperature; hydrazine condensations can be exothermic.[3]- Screen different solvents (e.g., ethanol, acetic acid, water) and catalysts (acid or base) to optimize the reaction conditions.[5][6] |
| Formation of Multiple Products (e.g., regioisomers, byproducts) | - Use of an unsymmetrical dicarbonyl precursor.- Side reactions such as oxidation or dehydration. | - If using an unsymmetrical precursor, expect the formation of regioisomers and plan for their separation.[2]- To minimize side reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) and at lower temperatures. |
| Difficulty in Product Isolation | - High polarity of the product leading to poor extraction from aqueous media.- Product is highly soluble in the reaction solvent. | - Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of chloroform and isopropanol.- If the product is highly soluble, remove the reaction solvent under reduced pressure and attempt to crystallize the residue from a different solvent system. |
| Challenges in Product Purification | - Product streaking or irreversibly binding to silica gel during column chromatography.- Co-elution of impurities with similar polarity. | - Attempt recrystallization from various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).- For column chromatography, deactivate the silica gel with triethylamine or use a different stationary phase like alumina or C-18 reverse-phase silica.[4]- Consider converting the product to a less polar derivative for purification, followed by deprotection. |
| Product Instability | - The 4-hydroxypyrazole ring may be susceptible to oxidation or other forms of degradation. | - Store the purified product under an inert atmosphere and at low temperatures.- Avoid exposure to strong oxidizing agents and prolonged exposure to air. |
Experimental Protocols
Proposed Synthesis of this compound
This protocol is a proposed route based on the Knorr pyrazole synthesis, using a substituted β-diketone as a precursor.
Materials:
-
3-Hydroxy-2,4-pentanedione (or a suitable protected derivative)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Hydrochloric acid (for pH adjustment)
-
Sodium bicarbonate (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxy-2,4-pentanedione (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 equivalents) dropwise to the reaction mixture at room temperature. Caution: The reaction may be exothermic.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and adjust the pH to approximately 8-9 with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes or ethanol/water).
Visualizations
Experimental Workflow
Caption: Proposed experimental workflow for the synthesis of this compound.
Troubleshooting Logic
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
- 6. CN1482119A - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]
Technical Support Center: Purification of 3,5-Dimethyl-1H-pyrazol-4-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 3,5-dimethyl-1H-pyrazol-4-ol.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to consider before starting the purification of crude this compound?
A1: Before proceeding with purification, it is crucial to characterize the crude product. Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) can help identify the major impurities. Understanding the nature of these impurities (e.g., starting materials, by-products) will guide the selection of the most appropriate purification method.
Q2: My crude product is a dark, oily residue. How should I proceed with purification?
A2: An oily or dark-colored crude product often indicates the presence of polymeric impurities or residual solvents. Consider the following steps:
-
Trituration: Attempt to solidify the oil by stirring it with a non-polar solvent in which the desired product is insoluble (e.g., hexanes, diethyl ether). This can help remove highly non-polar impurities and may induce crystallization of your product.
-
Activated Carbon Treatment: If the color is due to colored impurities, dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can be effective. The carbon can be removed by filtration through celite.
-
Column Chromatography: If trituration is unsuccessful, column chromatography is the most effective method for separating the desired compound from a complex mixture.
Q3: I am struggling to find a suitable solvent for recrystallization. What should I do?
A3: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A systematic solvent screening is recommended. Test small amounts of your crude product in various solvents of differing polarities (e.g., water, ethanol, ethyl acetate, toluene, hexanes). If a single solvent is not effective, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can be employed.
Troubleshooting Guides
Recrystallization
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No crystals form upon cooling. | - The solution is not supersaturated.- The compound has oiled out. | - Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod at the liquid-air interface.- Add a seed crystal of the pure compound.- If an oil has formed, try redissolving it by heating and then cooling more slowly. If that fails, redissolve the oil in a larger volume of solvent and attempt to recrystallize again. |
| The product "oils out" instead of crystallizing. | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too rapidly.- High concentration of impurities. | - Use a lower-boiling point solvent.- Ensure slow cooling. You can insulate the flask to slow down the cooling rate.- Perform a preliminary purification step (e.g., column chromatography) to remove impurities before recrystallization. |
| Low recovery of the purified product. | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The product is significantly soluble in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product.- Cool the solution in an ice bath for a longer period before filtration.- Use a minimal amount of ice-cold solvent to wash the crystals after filtration. |
| The purified product is still colored or impure. | - The impurity has similar solubility to the product.- The crystals formed too quickly, trapping impurities. | - Treat the solution with activated carbon before recrystallization to remove colored impurities.- Ensure slow crystal growth by allowing the solution to cool gradually. A second recrystallization may be necessary. |
Column Chromatography
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of compounds (overlapping bands). | - Inappropriate solvent system (eluent).- Column was not packed properly.- Column was overloaded with the sample. | - Optimize the eluent system using TLC. Aim for an Rf value of 0.2-0.4 for the desired compound.- Ensure the silica gel is packed uniformly without any cracks or air bubbles.- Use a smaller amount of crude product relative to the amount of stationary phase (typically a 1:20 to 1:100 ratio of sample to silica gel by weight). |
| The compound is not eluting from the column. | - The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| The compound is eluting too quickly (with the solvent front). | - The eluent is too polar. | - Decrease the polarity of the eluent. For example, decrease the percentage of the more polar solvent in your mixture. |
| Streaking or tailing of bands on the column. | - The compound is very polar and interacting strongly with the silica gel.- The sample was not loaded in a concentrated band. | - Add a small amount of a polar modifier to the eluent (e.g., 0.5-1% triethylamine for basic compounds, or acetic acid for acidic compounds).- Dissolve the sample in a minimal amount of solvent and load it carefully onto the top of the column in a narrow band. |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. If it is insoluble, heat the mixture. A suitable solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: General Column Chromatography Procedure
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a solvent system that provides good separation of your desired compound from impurities. The ideal Rf value for the target compound is typically between 0.2 and 0.4.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, tapping the column gently to ensure even packing. Drain the excess solvent until the solvent level is just above the silica gel.
-
Add another thin layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent that will be used in the elution.
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions. The progress of the separation can be monitored by TLC analysis of the collected fractions.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Recrystallization Data
| Crude Sample ID | Initial Mass (g) | Recrystallization Solvent(s) | Volume of Solvent (mL) | Final Mass (g) | Yield (%) | Purity (e.g., by HPLC, NMR) | Observations |
Table 2: Column Chromatography Data
| Crude Sample ID | Initial Mass (g) | Stationary Phase | Eluent System(s) | Mass of Pure Product (g) | Yield (%) | Purity (e.g., by HPLC, NMR) | Rf of Pure Product |
Visualizations
Caption: General workflow for the purification of a solid compound by recrystallization.
Caption: Step-by-step workflow for purification by column chromatography.
Technical Support Center: 3,5-dimethyl-1H-pyrazol-4-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3,5-dimethyl-1H-pyrazol-4-ol.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has changed color. What could be the cause?
A1: Discoloration of pyrazole-containing solutions can be an indicator of degradation, often due to oxidation. The pyrazole ring, while relatively stable, can be susceptible to oxidative processes, potentially leading to the formation of colored byproducts. Exposure to air (oxygen), light, or the presence of oxidizing agents in your solvent or reagents can accelerate this process.
Q2: I've observed precipitation in my this compound solution. What should I do?
A2: Precipitation could be due to several factors:
-
Solubility Issues: The compound may have limited solubility in the chosen solvent system, especially at different temperatures. Ensure that the concentration of your solution is not exceeding the solubility limit.
-
Degradation: A degradation product that is less soluble than the parent compound may be forming and precipitating out of the solution.
-
pH Changes: If your medium is buffered, a change in pH could affect the solubility of the compound.
To troubleshoot, verify the compound's solubility in your specific solvent and consider analyzing the precipitate to determine its identity.
Q3: My experimental results suggest a loss of activity of this compound over time. What are the potential stability issues?
A3: A loss of biological or chemical activity is a strong indicator of compound degradation. The primary degradation pathways for pyrazole derivatives include:
-
Oxidation: As mentioned, this can be a significant factor, leading to the formation of N-oxides or hydroxylated species.
-
Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions that break down the molecule.[1]
-
Hydrolysis: While the pyrazole ring itself is generally stable against hydrolysis, other functional groups in a molecule can be susceptible. For this compound, the core structure is relatively robust.
To mitigate this, it is crucial to store the compound and its solutions under appropriate conditions (see Q4).
Q4: What are the recommended storage and handling conditions for this compound?
A4: To ensure the stability of this compound, the following storage and handling procedures are recommended:
-
Storage of Solid Compound: Store the solid material in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere (e.g., argon or nitrogen) can provide additional protection against oxidation.
-
Storage of Solutions: Solutions should be freshly prepared whenever possible. If storage is necessary, keep solutions in tightly sealed vials, protected from light (e.g., using amber vials or by wrapping them in aluminum foil), and at a low temperature (e.g., -20°C or -80°C). Degassing the solvent before use can minimize dissolved oxygen.
-
Handling: Handle the compound in a well-ventilated area.[2] Avoid prolonged exposure to air and light during experimental procedures.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common stability issues encountered during experiments with this compound.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in analytical chromatogram (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Review Storage Conditions: Ensure the compound and solutions have been stored correctly (cool, dark, inert atmosphere).2. Conduct a Forced Degradation Study: Intentionally stress the compound under various conditions (acid, base, oxidation, heat, light) to identify potential degradation products and pathways.[1][3][4][5][6][7]3. Analyze Degradants: Use techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to characterize the structure of the unknown peaks. |
| Inconsistent experimental results between batches | Degradation of older batches of the compound or stock solutions. | 1. Use Freshly Prepared Solutions: Whenever possible, prepare solutions immediately before use.2. Re-analyze Older Batches: If using an older batch of the solid compound, re-confirm its purity and integrity using an appropriate analytical method (e.g., HPLC, NMR).3. Implement Strict Storage Protocols: Ensure all users are adhering to the recommended storage conditions. |
| Precipitate forms upon addition to aqueous buffer | pH-dependent solubility or reaction with buffer components. | 1. Determine pKa: If not known, determine the pKa of the compound to understand its ionization state at different pH values.2. Test Different Buffer Systems: Investigate the compound's stability and solubility in a variety of buffer systems.3. Use Co-solvents: If solubility in aqueous buffers is low, consider the use of a water-miscible organic co-solvent (e.g., DMSO, ethanol), ensuring it does not interfere with your experiment. |
Experimental Protocols
Protocol for Forced Degradation Study
A forced degradation study is essential to understand the intrinsic stability of a compound and to develop stability-indicating analytical methods.[1][3][4][5][6][7]
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or acetonitrile (HPLC grade)
-
HPLC system with a suitable detector (e.g., UV-Vis or MS)
-
pH meter
-
Photostability chamber
-
Oven
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂.
-
Thermal Degradation: Expose a solid sample and a solution sample to elevated temperatures (e.g., 60°C).
-
Photodegradation: Expose a solid sample and a solution sample to light in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Analysis: Use a stability-indicating HPLC method to separate the parent compound from any degradation products. Quantify the amount of the parent compound remaining and the formation of any new peaks.
-
Data Analysis: Calculate the percentage of degradation for each condition. If significant degradation is observed, further characterization of the degradation products by LC-MS or NMR may be necessary.
Visualizations
Caption: Experimental workflow for a forced degradation study.
Caption: Potential degradation pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. ijrpp.com [ijrpp.com]
- 5. ajrconline.org [ajrconline.org]
- 6. biomedres.us [biomedres.us]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: 3,5-dimethyl-1H-pyrazol-4-ol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 3,5-dimethyl-1H-pyrazol-4-ol. Due to the limited availability of degradation studies specific to this compound, the information provided is based on the established chemistry of pyrazole derivatives and related phenolic compounds.
Frequently Asked Questions (FAQs)
Q1: My sample of this compound has developed a yellow or brownish tint upon storage. What could be the cause?
A1: Discoloration of phenolic compounds, including 4-hydroxypyrazoles, is often an indication of oxidation. The hydroxyl group on the pyrazole ring is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or trace metal impurities. This can lead to the formation of colored quinone-like species or other degradation products. To minimize this, store the compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at a low temperature.
Q2: I am observing a decrease in the potency or activity of my this compound stock solution over time. Why is this happening?
A2: A loss of potency is likely due to the degradation of the compound. The stability of pyrazole derivatives can be influenced by several factors including pH, temperature, and exposure to light.[1][2] The hydroxyl group can make the molecule susceptible to various degradation pathways, altering its chemical structure and thus its biological activity. It is recommended to prepare fresh solutions for sensitive experiments and to store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: What are the potential degradation pathways for this compound?
A3: While specific studies on this compound are limited, based on the chemistry of pyrazoles and phenols, the primary degradation pathways are likely to be oxidation and photodegradation. Oxidation can lead to the formation of dimers or polymeric materials, or even ring-opening products. Photodegradation, induced by exposure to UV light, can also lead to complex rearrangements or fragmentation of the molecule.[3][4]
Q4: What solvents are recommended for dissolving and storing this compound to enhance its stability?
A4: For short-term storage, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used. For longer-term storage, it is advisable to store the compound as a solid. If aqueous buffers are required for experiments, prepare the solutions fresh and use them promptly. The pH of the aqueous solution can significantly impact stability; it is advisable to conduct preliminary stability studies at the intended experimental pH.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC/LC-MS analysis | Sample degradation | Prepare fresh samples and re-analyze. Compare the chromatogram with a freshly prepared standard. Store stock solutions and solid material under inert gas and protected from light. |
| Solvent impurities or reactivity | Use high-purity, HPLC-grade solvents. Avoid using reactive solvents. Run a solvent blank to identify any extraneous peaks. | |
| Inconsistent experimental results | Degradation of stock solution | Prepare fresh stock solutions from solid material for each set of experiments. Perform a stability test on your stock solution under your storage conditions. |
| pH-dependent instability | Evaluate the stability of the compound in the specific buffer system and pH used in your assay. Adjust the pH or use a different buffer system if instability is observed. | |
| Precipitate formation in solution | Poor solubility or degradation | Ensure the compound is fully dissolved. Sonication may help. If a precipitate forms over time, it could be a degradation product. Analyze the precipitate if possible. Consider using a co-solvent if solubility is an issue. |
Factors Influencing Stability of Pyrazole Derivatives
The stability of pyrazole derivatives is influenced by a variety of factors. The following table summarizes key considerations for this compound based on general knowledge of related compounds.
| Factor | Effect on Stability | Recommendations for this compound |
| Oxygen | The hydroxyl group at the C4 position makes the pyrazole ring susceptible to oxidation, potentially leading to colored byproducts. | Handle and store the compound under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents for preparing solutions. |
| Light | Pyrazole rings can be susceptible to photodegradation, which may involve ring cleavage or rearrangement.[5] | Store the solid compound and solutions in amber vials or otherwise protected from light. |
| Temperature | Higher temperatures can accelerate degradation reactions.[2][6][7] | Store the compound at low temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term). |
| pH | The stability of the compound in solution can be pH-dependent. Both acidic and basic conditions could potentially catalyze hydrolysis or other degradation reactions. | Determine the optimal pH for stability if the compound is to be used in aqueous solutions for extended periods. Prepare aqueous solutions fresh before use. |
| Presence of Metal Ions | Trace metal ions can catalyze oxidative degradation. | Use high-purity reagents and solvents. If possible, use metal-free containers and equipment. |
Visualizing Potential Degradation and Experimental Workflow
Potential Oxidative Degradation Pathway
Caption: Proposed oxidative degradation pathways for this compound.
Experimental Workflow for Stability Assessment
Caption: General workflow for assessing the stability of this compound.
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of this compound under various conditions.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvent for stock solution (e.g., DMSO, Methanol)
-
Buffers of various pH values (e.g., pH 3, 5, 7, 9)
-
HPLC system with UV detector and/or Mass Spectrometer
-
Calibrated pH meter
-
Incubators or water baths set to desired temperatures (e.g., 25°C, 40°C, 60°C)
-
Photostability chamber (optional)
-
Amber and clear glass vials
2. Preparation of Stock Solution:
-
Accurately weigh a sufficient amount of this compound.
-
Dissolve in a suitable HPLC-grade solvent to a final concentration of 1 mg/mL. This will be your stock solution.
3. Sample Preparation for Stability Studies:
-
For each condition to be tested (e.g., different pH, temperature, light exposure), dilute the stock solution with the appropriate buffer or solvent to a final concentration of 100 µg/mL.
-
Aliquot the solutions into separate, appropriately labeled vials. For light exposure studies, use both amber and clear vials.
-
Prepare a "time zero" sample by immediately diluting an aliquot of the 100 µg/mL solution to the final analytical concentration (e.g., 10 µg/mL) with the initial mobile phase.
4. Incubation:
-
Place the vials in the respective controlled environments (e.g., incubators at different temperatures, photostability chamber, benchtop for ambient light).
5. Sample Analysis:
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Dilute the aliquot to the final analytical concentration with the mobile phase.
-
Analyze the samples by a validated HPLC-UV or LC-MS method. The method should be capable of separating the parent compound from potential degradation products.
-
Example HPLC Conditions (to be optimized):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a predetermined λmax.
-
-
6. Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the time zero sample.
-
Plot the percentage of the remaining compound versus time to determine the degradation kinetics.
-
Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products. If using LC-MS, attempt to identify the mass of these products.
References
- 1. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Effect of Pyrazolyl Substituents on the Photophysical and Photochemical Properties of Pyrazine Derivatives - Universidad Andrés Bello [researchers.unab.cl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 3,5-dimethyl-1H-pyrazol-4-ol
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 3,5-dimethyl-1H-pyrazol-4-ol.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for scaling up?
A1: A prevalent and scalable route involves a two-step process. The first step is the Knorr condensation of acetylacetone (2,4-pentanedione) with a hydrazine derivative (like hydrazine hydrate) to form 3,5-dimethyl-1H-pyrazole.[1] The second step involves the functionalization of the 4-position. A common method is the nitrosation of the pyrazole ring followed by reduction to the hydroxylamine and subsequent hydrolysis, or direct oxidation/hydroxylation.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The main safety issues revolve around the reagents and reaction conditions:
-
Hydrazine Hydrate: This reagent is highly toxic and corrosive. It is also a high-energy compound that can decompose, sometimes explosively, at elevated temperatures.[2] Using dilute solutions and maintaining strict temperature control is crucial.[2]
-
Exothermic Reactions: The initial condensation to form the pyrazole ring is often highly exothermic.[3] Without adequate cooling and controlled reagent addition, this can lead to a thermal runaway, causing rapid temperature and pressure increases.
-
Nitrosating Agents: Reagents used for nitrosation (e.g., sodium nitrite with acid) can release toxic nitrogen oxides (NOx) gases. The reaction must be performed in a well-ventilated area, and appropriate quenching procedures should be in place.
Q3: How can the exothermic nature of the initial condensation be managed at scale?
A3: Managing the exotherm is critical for a safe and controlled scale-up. Key strategies include:
-
Slow, Controlled Addition: Add hydrazine hydrate dropwise or via a syringe pump to the reaction mixture.
-
Efficient Cooling: Utilize a reactor with a cooling jacket and ensure the cooling system has the capacity to dissipate the heat generated.
-
Adequate Dilution: Using a sufficient volume of a suitable solvent helps to absorb and dissipate the heat of reaction.
-
Monitoring: Continuous monitoring of the internal reaction temperature is essential.
Q4: What are common impurities, and how can they be minimized?
A4: Common impurities may include unreacted starting materials, regioisomers (if unsymmetrical precursors are used), and byproducts from side reactions.[2] To minimize these:
-
Control Stoichiometry: Precise control over the molar ratios of reactants is essential.
-
Optimize Reaction Conditions: Fine-tuning temperature, reaction time, and solvent can significantly favor the formation of the desired product over byproducts.[2]
-
Purification: The final product is often purified by recrystallization or column chromatography.[4] The choice of solvent for recrystallization is critical for achieving high purity.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the scale-up synthesis.
| Problem | Potential Cause | Recommended Solution |
| Low Yield in Condensation Step | Incomplete reaction due to insufficient time or temperature. | Increase reaction time and/or moderately increase temperature while carefully monitoring for exotherms. Ensure efficient mixing to maximize reactant contact. |
| Loss of product during workup. | Optimize extraction procedures. Ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase. | |
| Poor quality of starting materials (e.g., hydrated acetylacetone). | Use anhydrous reagents where possible and verify the purity of starting materials via analytical methods (e.g., NMR, GC-MS) before starting the reaction. | |
| Low Yield in Hydroxylation Step | Incomplete nitrosation or reduction. | Monitor the reaction progress using TLC or HPLC to ensure completion before proceeding to the next step. Adjust reagent stoichiometry or reaction time as needed. |
| Degradation of the product under harsh conditions. | Use milder reagents or conditions. For example, explore alternative, less aggressive methods for introducing the hydroxyl group. | |
| Formation of Byproducts | Side reactions due to high temperatures. | Maintain strict temperature control throughout the reaction. Consider running the reaction at a lower temperature for a longer duration. |
| Incorrect stoichiometry leading to side products. | Carefully control the addition rate and molar equivalents of all reagents. | |
| Poor Temperature Control / Exotherm | Reagent addition is too fast. | Reduce the rate of addition for the exothermic reagent (e.g., hydrazine hydrate). |
| Inadequate cooling capacity of the reactor. | Ensure the reactor's cooling system is functioning optimally and is appropriately sized for the reaction scale. Consider using a pre-chilled solvent. | |
| Difficult Product Purification | Product is an oil or fails to crystallize. | Attempt co-distillation with a solvent like toluene to remove residual water or solvents. Try different solvent systems for recrystallization (e.g., ethanol/water, ethyl acetate/hexanes). |
| Persistent impurities after recrystallization. | Consider an alternative purification method such as column chromatography on silica gel.[4] Another option is to purify the product via the formation of an acid addition salt, followed by filtration and liberation of the free base.[5] |
Experimental Protocols
Protocol 1: Synthesis of 3,5-dimethyl-1H-pyrazole (Lab Scale)
This protocol is based on the classic Knorr pyrazole synthesis.
-
Reaction Setup: Equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser. Place the flask in an ice-water bath.
-
Reagents: Charge the flask with acetylacetone (1.0 eq) and a suitable solvent such as ethanol.
-
Reaction: Add hydrazine hydrate (1.0-1.1 eq) dropwise via the dropping funnel to the stirred solution, ensuring the internal temperature is maintained below 20-25°C. The reaction is exothermic.
-
Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[4]
-
Workup: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) or by vacuum distillation.
Protocol 2: Synthesis of 3,5-dimethyl-4-nitroso-1H-pyrazole (Intermediate)
This protocol outlines a potential route to a key intermediate for the final product.
-
Reaction Setup: In a well-ventilated fume hood, dissolve 3,5-dimethyl-1H-pyrazole (1.0 eq) in a mixture of acetic acid and water in a flask cooled with an ice bath.
-
Reagent Addition: Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, keeping the internal temperature below 5°C.
-
Reaction: Stir the mixture at 0-5°C for 1-2 hours. The product often precipitates as a colored solid.
-
Isolation: Filter the solid, wash with cold water, and dry under vacuum to yield 3,5-dimethyl-4-nitroso-1H-pyrazole.[6] This intermediate can then be carried forward to the final hydroxylation step.
Visualized Workflows and Logic
To aid in planning and troubleshooting, the following diagrams illustrate the key processes.
Caption: General workflow for the scaled-up synthesis of this compound.
Caption: A logical flowchart for troubleshooting low yield issues during synthesis.
References
Technical Support Center: Pyrazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during pyrazole synthesis, with a primary focus on addressing low reaction yields.
Troubleshooting Guides
Low yields in pyrazole synthesis, particularly in widely used methods like the Knorr synthesis, can be attributed to several factors, from the quality of starting materials to suboptimal reaction conditions.[1] A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.
Logical Workflow for Troubleshooting Low Yield
When faced with a low yield, it's recommended to follow a structured troubleshooting process. This workflow helps to systematically investigate potential issues and implement corrective measures.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a very low yield. What are the most common causes?
A1: Low yields in pyrazole synthesis often stem from a few common issues:
-
Purity of Starting Materials : The purity of both the 1,3-dicarbonyl compound and the hydrazine derivative is critical.[1] Impurities can lead to side reactions, which not only reduce the yield but also complicate the purification of the final product.[1] Hydrazine derivatives, in particular, can degrade over time, so using a fresh or recently purified reagent is advisable.[1]
-
Reaction Stoichiometry : Incorrect stoichiometry of the reactants can lead to incomplete conversion. In some cases, using a slight excess of the hydrazine (around 1.0-1.2 equivalents) can help drive the reaction to completion.[1]
-
Suboptimal Reaction Conditions : Temperature, reaction time, solvent, and pH are all critical parameters that may require optimization.[1] Monitoring the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Side Reactions : The formation of unintended byproducts is a common cause of low yields. A frequent side reaction is the formation of regioisomers when using unsymmetrical dicarbonyls.[1] Incomplete cyclization can also be an issue.[1]
-
Loss During Workup and Purification : Significant amounts of the product can be lost during extraction and purification steps. Optimizing these procedures is key to maximizing the isolated yield.
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
A2: The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] Here are some strategies to improve regioselectivity:
-
Solvent Choice : The choice of solvent can significantly influence regioselectivity. Aprotic dipolar solvents (like DMF or NMP) have been found to give better results than polar protic solvents (like ethanol), especially when using aryl hydrazine hydrochlorides.[2]
-
pH Control : The acidity or basicity of the reaction medium can play a crucial role. Acidic conditions might favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance : The steric bulk of the substituents on both the dicarbonyl compound and the hydrazine can direct the reaction towards the formation of a single regioisomer.[1]
-
Catalyst : The use of certain catalysts, such as nano-ZnO, has been reported to improve yields and can also influence regioselectivity.[2]
Q3: My reaction mixture is turning dark, and I'm getting a lot of tar-like substances. What is causing this and how can I prevent it?
A3: Discoloration and the formation of tar-like substances are often observed, particularly in Knorr pyrazole synthesis, and can be attributed to several factors:
-
Hydrazine Degradation : The discoloration is frequently due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1]
-
Acidic Conditions : The reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction.[1]
-
Oxidation : The reaction may be susceptible to oxidative processes that form colored impurities.[1]
-
High Temperatures : At elevated temperatures, polymerization or degradation of starting materials or intermediates can occur.[3] Optimizing the reaction temperature, sometimes by running the reaction at a lower temperature for a longer duration, can minimize byproduct formation.[3]
To mitigate these issues, ensure the purity of your starting materials and consider optimizing the reaction temperature and pH.[1][3]
Q4: How can I improve the recovery of my pyrazole compound during purification?
A4: Low recovery during purification, especially recrystallization, can significantly impact your overall yield. Here are some tips to improve it:
-
Minimize Solvent Usage : When recrystallizing, use the minimum amount of hot solvent necessary to fully dissolve your crude product. Excess solvent will keep more of your compound dissolved in the mother liquor upon cooling.[4]
-
Slow Cooling : Allow the solution to cool slowly to room temperature. Gradual cooling promotes the formation of larger, purer crystals and can improve recovery.[4]
-
Thorough Cooling : Ensure the solution is thoroughly cooled, perhaps in an ice bath, before filtration to maximize the precipitation of the product.
-
Choice of Solvent : The selection of an appropriate solvent or a mixed-solvent system is crucial for effective recrystallization.[4]
-
Column Chromatography : If recrystallization proves difficult or results in low recovery, column chromatography on silica gel can be an effective alternative for purification.[1]
Data Presentation
Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield
The following table summarizes the impact of various reaction parameters on the yield of pyrazole synthesis, providing a general guide for optimization.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Rationale and Reference |
| Solvent | Ethanol (Protic) | Varies | DMF (Aprotic Dipolar) | Often Higher | Aprotic dipolar solvents can give better results, especially with aryl hydrazine hydrochlorides.[2] |
| Catalyst | None | Lower | Nano-ZnO | 95% | Catalysts can significantly increase reaction rates and yields.[2] |
| Temperature | Room Temperature | Varies | 60 °C | Improved | Increasing temperature can improve yield, but excessive heat may lead to lower yields due to side reactions.[5] |
| Base | None | Varies | Sodium Acetate | Cleaner Reaction | A mild base can neutralize acid and reduce the formation of colored byproducts.[1] |
| Stoichiometry | 1:1 (Hydrazine:Dicarbonyl) | Varies | 1.2:1 (Hydrazine:Dicarbonyl) | Often Higher | A slight excess of hydrazine can drive the reaction to completion.[1] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol provides a general methodology for the synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Pyrazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address regioselectivity issues encountered during pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1] This issue commonly arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, which can lead to two different substitution patterns on the final pyrazole product.[1][2] Controlling the formation of a specific regioisomer is critical because different regioisomers can exhibit significantly different biological activities, physical properties, and toxicological profiles.[1][2]
Q2: What are the primary factors influencing regioselectivity in the Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction is determined by a delicate interplay of several factors:[2]
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can physically block one reaction pathway, directing the nucleophilic attack to the less hindered carbonyl group.[2]
-
Electronic Effects: The reactivity of the two carbonyl carbons is influenced by electron-withdrawing or electron-donating groups. The initial attack of the hydrazine typically occurs at the more electrophilic carbonyl carbon.[2] For instance, the carbonyl carbon adjacent to a trifluoromethyl (-CF₃) group is more electrophilic due to the group's strong electron-withdrawing nature.[2]
-
Reaction pH: The acidity or basicity of the reaction medium is crucial. Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine can be protonated, influencing which nitrogen atom initiates the nucleophilic attack.[2][3] Conversely, basic conditions may favor the attack of the inherently more nucleophilic nitrogen atom.[2]
-
Solvent: The choice of solvent can significantly impact the ratio of isomers formed.[3][4] For example, fluorinated alcohols have been shown to dramatically increase regioselectivity compared to standard solvents like ethanol.[4][5]
-
Temperature: The reaction temperature can affect the kinetic versus thermodynamic control of the reaction, thereby influencing the isomer ratio.[3]
Q3: What alternative methods exist for achieving high regioselectivity in pyrazole synthesis when the Knorr synthesis fails?
A3: When the conventional Knorr synthesis provides poor regioselectivity, several alternative strategies can be employed:[1]
-
Use of 1,3-Dicarbonyl Surrogates: Precursors with differentiated reactivity at the 1- and 3-positions, such as β-enaminones or acetylenic (α,β-ethynyl) ketones, can direct the initial nucleophilic attack of the hydrazine to a specific position, resulting in a single regioisomer.[1]
-
1,3-Dipolar Cycloaddition: This powerful method involves the reaction of a 1,3-dipole, like a diazo compound or a nitrile imine, with a dipolarophile, such as an alkyne or an alkene.[1][6] This approach offers excellent control over regioselectivity, which is governed by the electronic and steric properties of the substituents on both reacting partners.[1]
-
Reaction of N-Alkylated Tosylhydrazones with Terminal Alkynes: This method provides a highly regioselective route to 1,3,5-trisubstituted pyrazoles, often with complete regioselectivity, especially when the substituents are sterically similar.[1][7][8]
-
Multicomponent Reactions: These reactions combine three or more reactants in a single step to form a complex product and several multicomponent strategies have been developed for the regioselective synthesis of highly substituted pyrazoles.[1][6]
Troubleshooting Guides
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, leading to little inherent preference for the site of initial hydrazine attack.[2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under your current reaction conditions.
Solution Strategy:
-
Re-evaluate Electronic and Steric Factors: Analyze the substituents on your 1,3-dicarbonyl and hydrazine. The initial attack of the hydrazine occurs at the more electrophilic carbonyl carbon. If this leads to the undesired isomer, you may need to modify your synthetic strategy.
-
Solvent Effects: The choice of solvent can sometimes reverse or significantly alter the regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve the formation of one regioisomer over the other.[4][5]
-
Alternative Synthetic Routes: If modifying the Knorr synthesis conditions is unsuccessful, consider alternative methods that offer better regiocontrol, such as 1,3-dipolar cycloadditions or reactions involving tosylhydrazones.[1]
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and Methylhydrazine.
| Entry | Solvent | Isomer Ratio (5-furyl-3-CF₃ : 3-furyl-5-CF₃) | Yield (%) |
| 1 | EtOH | 36 : 64 | 99 |
| 2 | TFE | 85 : 15 | 99 |
| 3 | HFIP | 97 : 3 | 98 |
Data sourced from The Journal of Organic Chemistry.[4]
Experimental Protocols
Protocol 1: General Procedure for Knorr Condensation Favoring One Regioisomer using HFIP
This protocol details a general procedure for the Knorr condensation that can favor one regioisomer through the use of 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as the solvent.[2]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.[2]
Protocol 2: Microwave-Assisted Synthesis of Pyrazoles from α,β-Unsaturated Ketones
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[2]
Materials:
-
α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the α,β-unsaturated ketone (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.[2]
Visualizations
Caption: Formation of regioisomers in Knorr pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Biological Activities of 3,5-dimethyl-1H-pyrazol-4-ol and 3,5-dimethylpyrazole for Researchers
For researchers in medicinal chemistry and drug development, the pyrazole scaffold is a well-established starting point for generating novel bioactive molecules. The strategic placement of functional groups on this heterocyclic core can dramatically alter a compound's physicochemical properties and, consequently, its biological activity. This guide provides an in-depth comparison of two closely related pyrazole derivatives: 3,5-dimethylpyrazole and its hydroxylated analogue, 3,5-dimethyl-1H-pyrazol-4-ol. While 3,5-dimethylpyrazole is a well-characterized compound, particularly as an inhibitor of alcohol dehydrogenase, its 4-hydroxy derivative is significantly less studied. This guide will therefore synthesize the known experimental data for 3,5-dimethylpyrazole and provide a scientifically grounded, predictive analysis of how the introduction of a hydroxyl group at the 4-position is likely to modulate its biological profile. This comparison aims to equip researchers with the foundational knowledge and experimental frameworks to explore the therapeutic potential of these compounds.
Core Structural and Physicochemical Differences
The fundamental distinction between 3,5-dimethylpyrazole and this compound is the presence of a hydroxyl (-OH) group on the C4 position of the pyrazole ring. This seemingly minor structural change has profound implications for the molecule's electronic and physical properties, which in turn dictate its biological interactions.
| Property | 3,5-dimethylpyrazole | This compound (Predicted) | Rationale for Predicted Difference |
| Molecular Formula | C₅H₈N₂ | C₅H₈N₂O | Addition of an oxygen atom. |
| Molar Mass | 96.13 g/mol [1] | 112.13 g/mol | Addition of an oxygen atom. |
| Polarity | Moderately polar | More polar | The hydroxyl group is a highly polar functional group, increasing the overall polarity of the molecule. |
| Hydrogen Bonding | One H-bond donor (N-H), one H-bond acceptor (N) | Two H-bond donors (N-H, O-H), two H-bond acceptors (N, O) | The hydroxyl group introduces an additional site for both donating and accepting hydrogen bonds. |
| Water Solubility | Soluble[2] | Predicted to have higher water solubility | Increased polarity and hydrogen bonding capacity generally lead to greater aqueous solubility. |
| LogP (Octanol/Water Partition Coefficient) | Lower | Predicted to be lower (more hydrophilic) | The increased polarity from the -OH group will favor partitioning into the aqueous phase over the lipid phase. |
These differences in physicochemical properties are critical as they influence the pharmacokinetics (absorption, distribution, metabolism, excretion) and pharmacodynamics (target binding) of the compounds.
Comparative Analysis of Biological Activity
Inhibition of Alcohol Dehydrogenase (ADH)
3,5-dimethylpyrazole is a known inhibitor of alcohol dehydrogenase (ADH), the primary enzyme responsible for the metabolism of ethanol.[3] Pyrazoles, in general, act as competitive inhibitors by binding to the enzyme-NAD+ complex, thereby blocking the active site.[3][4] The inhibitory potency of substituted pyrazoles against ADH is influenced by the nature and position of the substituents.
This compound : The introduction of a hydroxyl group at the C4 position is likely to alter its ADH inhibitory activity. The increased polarity may affect its ability to enter the hydrophobic active site of the enzyme. However, the hydroxyl group could also form new hydrogen bonds with amino acid residues in the active site, potentially enhancing binding affinity. Without direct experimental data, it is difficult to predict the net effect. A study on 4-substituted pyrazoles as ADH inhibitors found that electron-withdrawing substituents generally decrease inhibitory activity.[5] While a hydroxyl group is typically considered electron-donating by resonance and electron-withdrawing by induction, its overall electronic effect on the pyrazole ring would need to be considered in the context of the enzyme's active site.
Experimental Protocol: In Vitro Alcohol Dehydrogenase Inhibition Assay
This protocol is adapted from established methods for determining ADH activity by monitoring the reduction of NAD+ to NADH at 340 nm.[6]
Materials:
-
Yeast or equine liver alcohol dehydrogenase (ADH)
-
Ethanol
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
Sodium pyrophosphate buffer (pH 8.8)
-
Test compounds (3,5-dimethylpyrazole and this compound) dissolved in a suitable solvent (e.g., DMSO, buffer)
-
UV-Vis spectrophotometer and cuvettes
Procedure:
-
Prepare a reaction mixture in a cuvette containing sodium pyrophosphate buffer, NAD+ solution, and ethanol solution.
-
Add a specific concentration of the inhibitor (or solvent control) to the reaction mixture.
-
Incubate the mixture at a constant temperature (e.g., 25°C) for a few minutes to allow for equilibration.
-
Initiate the reaction by adding a stock solution of ADH.
-
Immediately monitor the increase in absorbance at 340 nm for several minutes. The rate of this increase is proportional to the enzyme activity.
-
Repeat the assay with a range of inhibitor concentrations to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).
Workflow for ADH Inhibition Assay
Caption: Workflow for determining ADH inhibition.
Antimicrobial Activity
Derivatives of 3,5-dimethylpyrazole have been synthesized and tested for a broad spectrum of antimicrobial activities.[7] The lipophilicity and electronic properties of the pyrazole ring and its substituents play a crucial role in their ability to penetrate microbial cell walls and interact with molecular targets.
This compound : The increased polarity of the hydroxylated compound may hinder its passage through the lipid-rich cell membranes of bacteria and fungi, potentially reducing its antimicrobial efficacy compared to the parent compound. Conversely, the hydroxyl group could be essential for interacting with a specific microbial target. A study on hydroxypyrazole derivatives did find that some compounds exhibited significant antimicrobial activity.[8] This suggests that the presence of a hydroxyl group is not inherently detrimental to antimicrobial action and its effect is context-dependent.
Experimental Protocol: Kirby-Bauer Disk Diffusion Assay
This is a standard method for assessing the antimicrobial susceptibility of bacteria.[9][10][11][12]
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton agar plates
-
Sterile paper disks
-
Test compounds dissolved in a suitable solvent
-
Positive control antibiotic disks (e.g., ampicillin)
-
Negative control disks (solvent only)
-
Sterile swabs
-
Incubator
Procedure:
-
Prepare a standardized inoculum of the test bacteria.
-
Using a sterile swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.
-
Aseptically place paper disks impregnated with known concentrations of the test compounds, positive control, and negative control onto the agar surface.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Workflow for Kirby-Bauer Disk Diffusion Assay
References
- 1. 3,5-Dimethylpyrazole | C5H8N2 | CID 6210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3,5-Dimethyl-1H-pyrazole, 99% | Fisher Scientific [fishersci.ca]
- 3. scbt.com [scbt.com]
- 4. 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The inhibition of alcohol dehydrogenase in vitro and in isolated hepatocytes by 4-substituted pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alcohol Dehydrogenase - Assay | Worthington Biochemical [worthington-biochem.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of some hydroxypyrazole derivatives as anti-inflammatory-antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. asm.org [asm.org]
- 10. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 11. hardydiagnostics.com [hardydiagnostics.com]
- 12. Disk diffusion test - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Antioxidant Activity of Hydroxylated Pyrazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of hydroxylated pyrazole derivatives, supported by experimental data from various studies. The objective is to offer a clear, data-driven overview for researchers and professionals in the field of drug discovery and development.
Introduction to Hydroxylated Pyrazoles as Antioxidants
Pyrazoles are a class of heterocyclic organic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of hydroxyl (-OH) groups to the pyrazole scaffold can enhance their antioxidant properties. This is attributed to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer, making potent antioxidants a critical area of research.
Comparative Antioxidant Activity
The antioxidant potential of hydroxylated pyrazoles is typically evaluated through various in vitro assays that measure their ability to scavenge different types of free radicals. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify and compare the antioxidant efficacy of different compounds, with lower IC50 values indicating higher potency.
DPPH Radical Scavenging Activity
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used method to assess the free radical scavenging ability of antioxidants. The table below summarizes the IC50 values of various hydroxylated and other substituted pyrazole derivatives from different studies.
| Compound | DPPH IC50 (µM) | Reference Standard (IC50 µM) | Source |
| 5-(4-hydroxyphenyl)-3-methyl-4,5-dihydro-1H-pyrazol-1-yl derivative | 375.16 | Ascorbic Acid (Not specified) | [1] |
| Thienyl-pyrazole derivative 5g | 0.245 ± 0.01 | Ascorbic Acid (0.483 ± 0.01) | [2] |
| Thienyl-pyrazole derivative 5h | 0.284 ± 0.02 | Ascorbic Acid (0.483 ± 0.01) | [2] |
| Pyrazolo-enaminone 3e (with hydroxyl group) | 20 µg/mL | Not specified | |
| Bipyrazole derivative 4d | 18.0 µg/mL | Not specified | |
| 5-aminopyrazole derivatives | Varied | Not specified | [3] |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions across different studies.
Hydroxyl Radical Scavenging Activity
The hydroxyl radical (•OH) is one of the most reactive and damaging free radicals in biological systems. The ability of hydroxylated pyrazoles to scavenge this radical is a crucial indicator of their protective potential.
| Compound | Hydroxyl Radical Scavenging IC50 (µM) | Reference Standard (IC50 µM) | Source |
| Thienyl-pyrazole derivative 5g | 0.905 ± 0.01 | BHA (1.739 ± 0.01) | [2] |
| Thienyl-pyrazole derivative 5h | 0.892 ± 0.01 | BHA (1.739 ± 0.01) | [2] |
| Pyrazole derivative 5f | Effective scavenging activity | Ascorbic Acid (Not specified) | [1] |
BHA: Butylated hydroxyanisole
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are the typical protocols for the key antioxidant assays cited.
DPPH Radical Scavenging Assay
-
Preparation of DPPH solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol to a concentration of 0.1 mM.
-
Reaction mixture: A specific volume of the test compound (hydroxylated pyrazole derivative) at various concentrations is mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the reaction mixture.
-
IC50 determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
Hydroxyl Radical Scavenging Assay (Fenton Reaction)
-
Reaction mixture: The reaction mixture typically contains a phosphate buffer, ferrous sulfate (FeSO₄), the test compound at various concentrations, and hydrogen peroxide (H₂O₂).
-
Initiation of reaction: The Fenton reaction is initiated by the addition of H₂O₂. This reaction generates hydroxyl radicals.
-
Detection: A detection agent, such as salicylic acid or 2-deoxyribose, is added to the mixture. The hydroxyl radicals react with the detection agent to form a colored or fluorescent product.
-
Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a defined time.
-
Measurement: The absorbance or fluorescence of the resulting solution is measured at a specific wavelength.
-
Calculation: The scavenging activity is calculated by comparing the absorbance/fluorescence of the sample-containing mixture to that of a control without the sample.
-
IC50 determination: The IC50 value is calculated from the dose-response curve.
Visualizations
Proposed Signaling Pathway: Inhibition of NADPH Oxidase
Hydroxylated pyrazoles may exert their antioxidant effects not only through direct radical scavenging but also by modulating cellular signaling pathways involved in reactive oxygen species (ROS) production. One such key pathway involves the NADPH oxidase (NOX) enzyme complex. Certain pyrazole derivatives have been shown to inhibit NOX activity, a major source of superoxide radicals in cells.[3][4]
References
- 1. A novel class of potent antiangiogenic and antioxidant pyrazoles: synthesis, bioactivity, docking and ADMET studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Pyrazole via Different Biological Mechanisms | Semantic Scholar [semanticscholar.org]
- 3. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazole Derivatives: Beyond 3,5-dimethyl-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. While the specific experimental data for 3,5-dimethyl-1H-pyrazol-4-ol remains elusive in publicly accessible literature, a comparative analysis of other well-characterized pyrazole derivatives can provide valuable insights into the structure-activity relationships and therapeutic potential of this versatile heterocyclic ring system. This guide offers an objective comparison of prominent pyrazole derivatives, focusing on their anti-inflammatory, antioxidant, and neuroprotective properties, supported by experimental data and detailed protocols.
Performance Comparison of Pyrazole Derivatives
To facilitate a clear comparison, the following tables summarize the biological activities of several key pyrazole derivatives. These compounds have been selected based on the availability of quantitative data and their relevance to different therapeutic areas.
Table 1: Anti-inflammatory Activity of Pyrazole Derivatives (COX-2 Inhibition)
| Compound | Target | IC50 (µM) | Reference Compound | IC50 (µM) |
| Celecoxib | COX-2 | 0.045 | - | - |
| 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide (AD 532) | COX-2 | Less potent than Celecoxib | Celecoxib | - |
| 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivative (13i) | COX-2 | Activity close to Celecoxib | Celecoxib | - |
| Pyrazole-pyridazine hybrid (6f) | COX-2 | 1.15 | Celecoxib | 2.16 |
Table 2: Antioxidant Activity of Pyrazole Derivatives (DPPH Radical Scavenging)
| Compound | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thienyl-pyrazole derivative (5g) | 0.245 | Ascorbic acid | 0.483 |
| Thienyl-pyrazole derivative (5h) | 0.284 | Ascorbic acid | 0.483 |
| 4,4'-((4-bromo-2,6-dimethoxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) (18) | 55.2 | BHT | 128.8 |
| N-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)pyridin-4-amine derivative (8) | 96.64% inhibition at 80 mg/mL | - | - |
Table 3: Neuroprotective Activity of Pyrazole Derivatives
| Compound | Model | Key Findings |
| Edaravone | Ischemic stroke models | Potent free radical scavenger, reduces neuronal damage.[1] |
| Edaravone | Amyotrophic Lateral Sclerosis (ALS) | Slows down the decline of motor function. |
| Pyrazole derivative (6g) | Lipopolysaccharide-stimulated BV2 microglial cells | Potent anti-inflammatory effect (IC50 = 9.562 µM for IL-6 suppression), suggesting neuroprotective potential. |
| 3,5-dimethyl-1-phenyl-4-(phenylselenyl)-1H-pyrazole (SePy) | Lipopolysaccharide-induced depressive-like symptoms in mice | Exerts antidepressant-like effects via monoaminergic modulation. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.
DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to act as a free radical scavenger.
Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds and a standard antioxidant (e.g., ascorbic acid, BHT) in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.
-
Reaction Mixture: In a 96-well plate or cuvettes, add 100 µL of the test compound solution (or standard) at different concentrations.
-
Initiation of Reaction: Add 100 µL of the DPPH solution to each well. A blank containing only methanol and the DPPH solution is also prepared.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of compounds.
Principle: Subplantar injection of carrageenan into the rat hind paw induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animals: Use adult Wistar or Sprague-Dawley rats (150-200 g).
-
Compound Administration: Administer the test compounds and a standard anti-inflammatory drug (e.g., indomethacin, celecoxib) orally or intraperitoneally at a specific time (e.g., 30-60 minutes) before carrageenan injection. A control group receives the vehicle only.
-
Induction of Edema: Inject 0.1 mL of a 1% w/v carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculation of Edema: The volume of edema is calculated as the difference between the paw volume at a given time point and the initial paw volume.
-
Percentage Inhibition of Edema: The percentage inhibition of edema is calculated for each treated group compared to the control group using the formula: % Inhibition = [(Edema of Control - Edema of Treated) / Edema of Control] x 100
In Vitro Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.
Principle: The assay measures the peroxidase activity of COX, which is a component of its enzymatic function. The peroxidase activity is monitored by the appearance of an oxidized colorimetric substrate.
Procedure (using a commercial kit):
-
Reagent Preparation: Prepare the assay buffer, heme, and a solution of human recombinant COX-2 enzyme according to the kit's instructions.
-
Reaction Setup:
-
Background wells: Contain buffer, heme, and heat-inactivated COX-2.
-
100% Initial Activity wells: Contain buffer, heme, and active COX-2.
-
Inhibitor wells: Contain buffer, heme, active COX-2, and the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid (the substrate) to all wells to start the reaction.
-
Incubation: Incubate for a precise time (e.g., 2 minutes) at 37°C.
-
Stopping the Reaction: Add a stopping solution (e.g., stannous chloride) to terminate the enzymatic reaction.
-
Color Development: Incubate for a further period (e.g., 15 minutes) at 37°C for color development.
-
Absorbance Measurement: Read the absorbance at the specified wavelength (e.g., 590 nm).
-
Calculation: Calculate the percentage of COX-2 inhibition for each concentration of the test compound.
-
IC50 Determination: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved can aid in understanding the mechanisms of action of these pyrazole derivatives.
Caption: COX-2 Inhibition Pathway by Pyrazole Derivatives.
Caption: Workflow for the DPPH Radical Scavenging Assay.
Caption: Neuroprotective Pathway of Pyrazole-based Radical Scavengers.
References
A Comprehensive Guide to the Structure-Activity Relationship of 4-Hydroxypyrazoles in Drug Discovery and Agrochemicals
The 4-hydroxypyrazole scaffold is a cornerstone in modern medicinal chemistry and agrochemical research, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of 4-hydroxypyrazole derivatives, offering insights into their application as kinase inhibitors, herbicides, and anti-inflammatory agents. We will delve into the nuanced effects of structural modifications on biological activity, supported by comparative experimental data and detailed protocols to ensure scientific integrity and reproducibility.
Part 1: 4-Hydroxypyrazoles as Potent Kinase Inhibitors
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The 4-hydroxypyrazole core has proven to be a versatile template for the design of potent and selective kinase inhibitors.
Comparative Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of 4-hydroxypyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole and appended aromatic rings.
-
BRAF Kinase Inhibitors: For potent inhibition of the V600E mutant BRAF kinase, a key driver in melanoma, specific structural features are paramount. A series of 4,5-dihydropyrazole derivatives bearing a 2-hydroxyphenyl moiety have been explored. The presence of electron-withdrawing groups, such as chlorine or bromine, on the hydroxyphenyl ring generally enhances activity. For instance, compound 3d (1-(5-(5-chloro-2-hydroxyphenyl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) and 3m (1-(3-(4-chlorophenyl)-5-(3,5-dibromo-2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone) exhibit potent inhibitory activity against BRAF(V600E) with IC50 values of 0.22 µM and 0.46 µM, respectively.[1] These compounds also demonstrate significant anti-proliferative effects in melanoma cell lines.[1]
-
c-Jun N-terminal Kinase (JNK) Inhibitors: The 4-(pyrazol-3-yl)-pyridine scaffold has emerged as a promising starting point for the development of JNK inhibitors. Optimization of this scaffold has led to the discovery of potent compounds with good in vivo profiles.[2][3] The substitution pattern on the pyrazole ring and the pyridine core plays a critical role in determining both potency and selectivity. For example, the introduction of a 5-chloro group on a pyrimidine analog of the scaffold was found to recover some of the potency lost by N-alkylation of the pyrazole ring.[2]
-
p38 MAP Kinase Inhibitors: A notable example of a pyrazole-based p38α MAP kinase inhibitor is BIRB 796, which has advanced to clinical trials for autoimmune diseases.[4] The SAR of this class of compounds reveals that a tert-butyl group on the pyrazole ring is a critical binding element, occupying a lipophilic pocket in the kinase.[4] Furthermore, an aromatic ring at the N-2 position of the pyrazole provides important π-CH2 interactions.[4] The nature of the pharmacophore directed into the ATP-binding domain significantly influences binding affinity, with groups capable of forming strong hydrogen bonds, such as morpholine, leading to very high potency.[4]
Comparative Data: Kinase Inhibitory Activity of 4-Hydroxypyrazole Derivatives
| Compound | Target Kinase | IC50 (µM) | Reference |
| 3d | BRAF(V600E) | 0.22 | [1] |
| 3m | BRAF(V600E) | 0.46 | [1] |
| 1 | JNK3 | 0.63 | [2] |
| BIRB 796 analog | p38α | Sub-nanomolar | [4] |
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.
Materials:
-
Kinase of interest (e.g., BRAF, JNK, p38)
-
Substrate specific to the kinase
-
Adenosine 5′-triphosphate (ATP)
-
Test compound (4-hydroxypyrazole derivative)
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction Setup:
-
Add 1 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Add 2 µL of ATP solution in kinase assay buffer to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), optimized for the specific kinase.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Visualization of Kinase Inhibitor SAR
Caption: General SAR trends for 4-hydroxypyrazole-based kinase inhibitors.
Part 2: 4-Hydroxypyrazoles as Herbicides Targeting HPPD
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the biosynthesis of plastoquinone and tocopherols in plants. Inhibition of HPPD leads to a characteristic bleaching of the plant tissue, making it an attractive target for herbicides.[6][7]
SAR of 4-Hydroxypyrazole-based HPPD Inhibitors
The herbicidal activity of 4-hydroxypyrazole derivatives is intricately linked to the substitution pattern around the core scaffold.
-
The Benzoyl Moiety: A benzoyl group at the 4-position of the pyrazole ring is a common feature of many HPPD inhibitors. Substitutions on this benzoyl ring significantly impact activity. Electron-withdrawing groups, such as halogens or trifluoromethyl groups, are often beneficial.
-
Substituents on the Pyrazole Ring:
-
N1-Position: Alkyl or cycloalkyl groups at the N1 position are generally preferred. The size and nature of this group can influence both herbicidal activity and crop selectivity.
-
C3-Position: A variety of substituents are tolerated at the C3 position.
-
C5-Position: A hydroxyl group at the C5 position is crucial for potent HPPD inhibition, as it is believed to chelate the active site iron atom of the enzyme.
-
Recent studies have shown that pyrazole derivatives containing a benzoyl scaffold can exhibit excellent pre- and post-emergence herbicidal activities.[8] For example, some compounds have demonstrated higher crop safety for maize, cotton, and wheat compared to commercial standards like topramezone and mesotrione.[8] Molecular docking studies suggest that these compounds form hydrophobic π-π interactions with key phenylalanine residues (Phe360 and Phe403) in the active site of Arabidopsis thaliana HPPD.[8]
Comparative Data: Herbicidal Activity of 4-Hydroxypyrazole Derivatives
| Compound | Treatment | Weed Species | Growth Inhibition (%) | Crop Safety | Reference |
| Z21 | Pre-emergence | Echinochloa crusgalli | Root: 69.6, Stem: 44.3 | High | [8] |
| Z5, Z15, Z20, Z21 | Post-emergence (150 g ai/ha) | Various | Excellent | High (Maize, Cotton, Wheat) | [8] |
| Pyroxasulfone analog 6a, 6c | Post-emergence (150 g a.i./hm²) | Setaria viridis | 50% | - | [9] |
Experimental Protocol: Greenhouse Bioassay for Herbicidal Activity
This protocol describes a standardized method for evaluating the pre- and post-emergence herbicidal activity of test compounds in a greenhouse setting.[10][11][12][13]
Materials:
-
Test compounds (4-hydroxypyrazole derivatives)
-
Commercial standard herbicides (e.g., mesotrione, topramezone)
-
Seeds of various weed species (e.g., Echinochloa crusgalli, Amaranthus retroflexus) and crop species (e.g., maize, wheat)
-
Pots (e.g., 10 cm diameter)
-
Potting soil
-
Laboratory spray chamber
-
Greenhouse with controlled environment (temperature, light, humidity)
Procedure:
Pre-emergence Application:
-
Fill pots with soil and sow a predetermined number of seeds of each weed and crop species at a uniform depth.
-
Prepare solutions of the test compounds and standards in a suitable solvent (e.g., acetone) with a surfactant.
-
Apply the solutions evenly to the soil surface using a laboratory spray chamber calibrated to deliver a specific volume per unit area.
-
Include an untreated control group for comparison.
-
Transfer the pots to the greenhouse and water as needed.
-
After a set period (e.g., 21 days), visually assess the herbicidal injury (0% = no effect, 100% = complete kill) and measure the fresh or dry weight of the emerged plants.
Post-emergence Application:
-
Sow seeds in pots and allow them to grow in the greenhouse until the seedlings reach a specific growth stage (e.g., 2-4 true leaves).
-
Apply the test compounds and standards as described for the pre-emergence application, ensuring uniform coverage of the foliage.
-
Return the pots to the greenhouse.
-
Assess herbicidal injury and plant biomass at regular intervals (e.g., 7, 14, and 21 days after treatment).
Data Analysis:
-
Calculate the percent growth reduction for each treatment relative to the untreated control.
-
Determine the GR50 (the concentration required to inhibit growth by 50%) value for each compound against each plant species using a dose-response analysis.
Visualization of HPPD Inhibitor SAR
Caption: Key structural features of 4-hydroxypyrazole-based HPPD inhibitors.
Part 3: 4-Hydroxypyrazoles in Other Biological Applications
The versatility of the 4-hydroxypyrazole scaffold extends beyond kinase inhibition and herbicidal activity.
Anti-inflammatory and Antimicrobial Activities
Several studies have reported the anti-inflammatory and antimicrobial properties of 4-hydroxypyrazole derivatives.[14][15] For instance, certain compounds have shown better anti-inflammatory activity than the standard drug diclofenac sodium.[14] The SAR in this area suggests that the nature of the substituents at various positions of the pyrazole ring can be tuned to optimize either anti-inflammatory or antimicrobial effects, or to achieve a dual activity profile.
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
This protocol measures the ability of a test compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[16][17][18][19]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent System
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.
-
Nitrite Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant.
-
Add 50 µL of Sulfanilamide solution and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution and incubate for 5-10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the nitrite concentration in each sample using a sodium nitrite standard curve.
-
Determine the percent inhibition of NO production by the test compound compared to the LPS-only control.
-
GABA-A Receptor Modulation
The 4-hydroxypyrazole scaffold has also been investigated as a modulator of γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[20][21] This highlights the remarkable ability of this scaffold to be adapted for targeting a wide range of biological systems.
Conclusion
The 4-hydroxypyrazole scaffold is a testament to the power of privileged structures in chemical biology. Its adaptability allows for the development of potent and selective modulators of diverse biological targets, from kinases and enzymes in plants to receptors in the central nervous system. A thorough understanding of the structure-activity relationships, as outlined in this guide, is crucial for the rational design of novel 4-hydroxypyrazole derivatives with enhanced therapeutic or agrochemical potential. Future research will undoubtedly continue to uncover new applications for this versatile and valuable chemical entity.
References
- 1. Synthesis, biological evaluation of novel 4,5-dihydro-2H-pyrazole 2-hydroxyphenyl derivatives as BRAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of the p38alpha MAP kinase inhibitor 1-(5-tert-butyl-2-p-tolyl-2H-pyrazol-3-yl)-3-[4-(2-morpholin-4-yl-ethoxy)naph- thalen-1-yl]urea (BIRB 796) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. 4-Hydroxyphenylpyruvate dioxygenase inhibitor - Wikipedia [en.wikipedia.org]
- 7. What are 4HPPD inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 14. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. ijcrt.org [ijcrt.org]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Discovery of a Negative Allosteric Modulator of GABAB Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Hydroxy vs. 4-Amino Pyrazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. Among the various substituted pyrazoles, the 4-hydroxy and 4-amino analogs have garnered significant attention as bioisosteres of phenols and anilines, respectively. This guide provides an objective comparative analysis of these two scaffolds, supported by experimental data, to aid researchers in making informed decisions during the drug design and development process.
Physicochemical Properties: A Tale of Two Substituents
The seemingly subtle change from a hydroxyl to an amino group at the 4-position of the pyrazole ring can significantly impact a molecule's physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic profiles.
| Property | 4-Hydroxypyrazole | 4-Amino Pyrazole | Significance in Drug Discovery |
| pKa | ~9.08 (weakly acidic)[1][2] | ~5.5 (weakly basic) | The pKa determines the ionization state of a compound at physiological pH, which affects its solubility, permeability, and target engagement. 4-Hydroxypyrazoles will be predominantly neutral, while 4-aminopyrazoles will be partially protonated. |
| logP | ~0.26[3] | ~-0.0081[4] | LogP is a measure of lipophilicity. The slightly higher logP of 4-hydroxypyrazole suggests it may have better membrane permeability compared to the more polar 4-aminopyrazole. |
| Solubility | Generally moderate | Generally higher in acidic conditions | Solubility is crucial for drug formulation and absorption. The basic nature of 4-aminopyrazoles can be advantageous for forming soluble salts. |
| Hydrogen Bonding | Both are hydrogen bond donors and acceptors. | The amino group is a stronger hydrogen bond donor than the hydroxyl group. | Hydrogen bonding potential is critical for target binding. The difference in hydrogen bonding character can lead to altered binding affinities and selectivities. |
Synthesis of 4-Hydroxy and 4-Amino Pyrazoles
A variety of synthetic routes have been developed for both 4-hydroxy and 4-amino pyrazoles, allowing for diverse substitution patterns.
General Synthesis of 4-Hydroxypyrazoles
A common method involves the reaction of a 1,3-dicarbonyl compound with a hydrazine, followed by oxidation or rearrangement. One specific method is the oxidation of a pyrazole-4-boronic acid pinacol ester.[5]
General Synthesis of 4-Amino Pyrazoles
4-Aminopyrazoles can be synthesized through several methods, including the reduction of a 4-nitropyrazole or the cyclization of a β-ketonitrile with a hydrazine.[6] Another approach involves the condensation of a vinamidinium salt with a protected hydrazine.[7]
Biological Activities: A Comparative Overview
Both 4-hydroxy and 4-amino pyrazoles have been incorporated into a multitude of biologically active compounds. Below is a comparison of their activities in some key therapeutic areas.
Kinase Inhibition
The pyrazole scaffold is a common feature in many kinase inhibitors. Both 4-amino and 4-hydroxy pyrazoles have been utilized in the design of potent inhibitors.
4-Amino Pyrazoles as Kinase Inhibitors:
Derivatives of 4-aminopyrazole have shown significant promise as inhibitors of various kinases, including Janus kinases (JAKs) and Aurora kinases.[7][8]
| Compound/Target | IC50 (nM) | Cell Line | Reference |
| Compound 3f (JAK1) | 3.4 | - | [7] |
| Compound 3f (JAK2) | 2.2 | - | [7] |
| Compound 3f (JAK3) | 3.5 | - | [7] |
| Compound 11b (antiproliferative) | 350 (HEL), 370 (K562) | HEL, K562 | [7] |
4-Hydroxy Pyrazoles as Kinase Inhibitors:
While less common than their 4-amino counterparts in recently published kinase inhibitor literature, 4-hydroxypyrazoles have also been investigated as p38 MAP kinase inhibitors.[9]
Antioxidant and Ferroptosis Inhibition
4-Amino Pyrazoles as Antioxidants:
Certain 4-aminopyrazol-5-ol derivatives, developed as analogs of Edaravone, have demonstrated potent antioxidant activity.[10]
4-Hydroxy Pyrazoles as Ferroptosis Inhibitors:
A series of 4-hydroxypyrazole derivatives have been identified as potent inhibitors of ferroptosis, a form of iron-dependent cell death.[11]
| Compound/Activity | EC50 (nM) | Cell Line | Reference |
| Compound 25 (Ferroptosis Inhibition) | 8.6 | HT-1080 | [11] |
Other Biological Activities
Both scaffolds have been explored for a range of other therapeutic applications, including:
-
Anti-inflammatory: Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes.[12]
-
Analgesic: Some 4-aminopyrazole derivatives have shown analgesic properties.[12]
-
Anticancer: Besides kinase inhibition, pyrazole derivatives have demonstrated broad anticancer activity.[13]
Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Kinase enzyme (e.g., JAK1, JAK2, JAK3)
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compounds (4-hydroxy or 4-amino pyrazole derivatives)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a microplate, add the kinase enzyme, the kinase substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence, fluorescence) using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic or antiproliferative effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line (e.g., HEL, K562, PC-3, MCF-7)
-
Cell culture medium (e.g., RPMI-1640, DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specific period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Workflows
JAK/STAT Signaling Pathway
4-Aminopyrazole derivatives have been shown to inhibit JAK kinases, which are key components of the JAK/STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.[7]
Caption: The JAK/STAT signaling pathway and the inhibitory action of 4-amino pyrazoles.
Ferroptosis Pathway
4-Hydroxypyrazole derivatives can inhibit ferroptosis, a cell death process characterized by iron-dependent lipid peroxidation.
References
- 1. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Astragaloside IV Alleviates H2O2-Induced Mitochondrial Dysfunction and Inhibits Mitophagy Via PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of 1-acetanilide-4-aminopyrazole-substituted quinazolines: selective inhibitors of Aurora B kinase with potent anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SAR of 4-hydroxypiperidine and hydroxyalkyl substituted heterocycles as novel p38 map kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Synthesis of 3,5-dimethyl-1H-pyrazol-4-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of 3,5-dimethyl-1H-pyrazol-4-ol, a valuable heterocyclic compound in medicinal chemistry and drug development. The methods are evaluated based on reaction efficiency, reagent accessibility, and procedural complexity, supported by experimental data from peer-reviewed literature.
Method 1: Multi-Step Synthesis via Nitration of 3,5-dimethyl-1H-pyrazole
This well-established, four-step route begins with the synthesis of 3,5-dimethyl-1H-pyrazole, followed by functionalization at the C4 position.
Experimental Protocol:
Step 1: Synthesis of 3,5-dimethyl-1H-pyrazole A mixture of acetylacetone and hydrazine hydrate is refluxed for 3 hours in ethanol. The solvent is then evaporated to yield 3,5-dimethyl-1H-pyrazole.[1]
Step 2: Synthesis of 3,5-dimethyl-4-nitro-1H-pyrazole 3,5-dimethyl-1H-pyrazole is dissolved in a suitable solvent, and a nitrating agent, such as nitric acid, is added slowly at a controlled temperature. The reaction mixture is stirred until completion, followed by workup and purification to yield the 4-nitro derivative.
Step 3: Synthesis of 4-amino-3,5-dimethyl-1H-pyrazole The 3,5-dimethyl-4-nitro-1H-pyrazole is reduced to the corresponding amine. An improved one-pot method has been developed for this step, which has been shown to shorten the reaction time from 72 hours to 24 hours and increase the yield to 92.0%. This method also simplifies the post-treatment process by eliminating the use of a mixture of acid and iron powder.[2]
Step 4: Synthesis of this compound The 4-amino-3,5-dimethyl-1H-pyrazole is converted to its diazonium salt by treatment with an aqueous solution of sodium nitrite in the presence of a strong acid, such as sulfuric acid, at a low temperature (typically 0-5 °C). The resulting diazonium salt solution is then slowly added to a heated aqueous solution, leading to the hydrolysis of the diazonium group and the formation of the desired this compound. The product can then be isolated and purified.
Method 2: Synthesis via a 4-Nitroso Intermediate
This alternative route offers a more direct approach to a C4-functionalized pyrazole, which can then be converted to the final product.
Experimental Protocol:
Step 1: Synthesis of 3,5-dimethyl-4-nitroso-1H-pyrazole This compound is synthesized from acetylacetone, sodium nitrite, and hydrazine hydrate in aqueous hydrochloric acid. The crude product can be collected by filtration and purified by recrystallization, with reported yields of 78%.[3]
Step 2: Conversion of 3,5-dimethyl-4-nitroso-1H-pyrazole to this compound The conversion of the 4-nitroso group to a 4-hydroxy group can be achieved through reduction. A common method for reducing a nitroso group to a hydroxylamine is using a mild reducing agent. Subsequent conversion of the hydroxylamine to the hydroxyl group can be accomplished, though this may require specific reaction conditions that need to be optimized.
Performance Comparison
| Parameter | Method 1: Multi-Step Synthesis via Nitration | Method 2: Synthesis via 4-Nitroso Intermediate |
| Number of Steps | 4 | 2 (potentially 3) |
| Starting Materials | Acetylacetone, Hydrazine Hydrate, Nitrating Agent, Reducing Agent, Sodium Nitrite, Acid | Acetylacetone, Sodium Nitrite, Hydrazine Hydrate, Reducing Agent |
| Overall Yield | ~60-70% (Estimated based on typical yields for each step) | Potentially higher, dependent on the efficiency of the nitroso to hydroxyl conversion. |
| Key Intermediates | 3,5-dimethyl-1H-pyrazole, 3,5-dimethyl-4-nitro-1H-pyrazole, 4-amino-3,5-dimethyl-1H-pyrazole | 3,5-dimethyl-4-nitroso-1H-pyrazole |
| Advantages | Well-documented steps with established protocols. High yield reported for the reduction of the nitro group.[2] | Fewer synthetic steps. High yield for the synthesis of the nitroso intermediate.[3] |
| Disadvantages | Longer overall synthesis time. Multiple purification steps required. | The conversion of the nitroso group to a hydroxyl group may require optimization. |
Synthetic Pathways
Caption: Comparative synthetic routes to this compound.
Logical Workflow for Method Selection
Caption: Decision workflow for selecting a synthesis method.
References
Comparative Guide to Analytical Method Validation for 3,5-dimethyl-1H-pyrazol-4-ol and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3,5-dimethyl-1H-pyrazol-4-ol and structurally related pyrazolone compounds. The information presented herein is essential for researchers and professionals involved in drug development, quality control, and analytical sciences, offering a detailed overview of method validation parameters for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
Method Performance Comparison
The selection of an appropriate analytical technique is critical for obtaining accurate and reliable data. Below is a comparative summary of typical validation parameters for HPLC-UV and GC-MS methods, derived from validated assays for structurally similar pyrazolone derivatives.
Table 1: HPLC-UV Method Validation Parameters for a Pyrazolone Analog (Edaravone)[1][2]
| Validation Parameter | Result | Acceptance Criteria |
| Linearity Range | 6.8–68.6 µg/mL | R² ≥ 0.999 |
| Coefficient of Determination (R²) | > 0.999 | - |
| Accuracy (Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Intraday | < 2.0% | ≤ 2.0% |
| - Interday | < 2.0% | ≤ 2.0% |
| Limit of Detection (LOD) | 0.5 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.5 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | No interference from degradants | Peak purity > 0.99 |
Table 2: Representative GC-MS Method Validation Parameters for Pyrazole Derivatives
| Validation Parameter | Typical Result | Typical Acceptance Criteria |
| Linearity Range | 1 - 100 µg/mL | R² ≥ 0.995 |
| Coefficient of Determination (R²) | > 0.998 | - |
| Accuracy (Recovery) | 90.0% - 110.0% | 80.0% - 120.0% |
| Precision (RSD) | ||
| - Intraday | < 5.0% | ≤ 15.0% |
| - Interday | < 10.0% | ≤ 15.0% |
| Limit of Detection (LOD) | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Specificity | Unique mass spectrum and retention time | No co-eluting interferences |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods for structurally similar compounds and can be adapted for this compound.
HPLC-UV Method for Pyrazolone Analogs
This protocol is based on the validated method for Edaravone, a pyrazolone derivative.[1][2]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode-array detector (DAD).
-
Column: Agilent ZORBAX Extend-C18 (150 x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (Water with 0.1% Formic Acid) and Mobile Phase B (Acetonitrile with 0.1% Formic Acid).
-
Gradient Program: 0-5 min, 10-90% B; 5-7 min, 90% B; 7-8 min, 90-10% B; 8-10 min, 10% B.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
-
Injection Volume: 10 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 5, 10, 20, 50, 70 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Procedure:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.
-
Accuracy: Spike a placebo matrix with known concentrations of the standard solution at three levels (low, medium, and high) in triplicate. Calculate the percentage recovery.
-
Precision:
-
Repeatability (Intraday): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Interday): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio of a series of diluted standard solutions.
GC-MS Method for Pyrazole Derivatives
This protocol provides a representative methodology for the analysis of pyrazole isomers and can be adapted for this compound.
1. Instrumentation and Chromatographic Conditions:
-
GC-MS System: Agilent 7890B GC coupled with a 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations within the linear range (e.g., 1, 5, 10, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol to a suitable concentration. If necessary, perform derivatization (e.g., silylation) to improve volatility and peak shape. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Procedure:
-
Follow a similar validation procedure as outlined for the HPLC-UV method, adapting the parameters for a GC-MS analysis. Specificity will be confirmed by the unique mass spectrum and retention time of the analyte.
Visualizations
Analytical Method Validation Workflow
The following diagram illustrates the typical workflow for analytical method validation, ensuring the reliability and suitability of the method for its intended purpose.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of 3,5-dimethyl-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 3,5-dimethyl-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as the core of numerous compounds with a wide range of biological activities. This guide provides a comparative analysis of the in vitro and in vivo efficacy of select 3,5-dimethyl-1H-pyrazole derivatives, focusing on their anti-inflammatory and anticancer properties. Experimental data from peer-reviewed studies are presented to offer an objective comparison with established alternative compounds.
Anti-inflammatory Efficacy: A Pyrazole Derivative of Ibuprofen
A study by Amir et al. synthesized and evaluated a series of 3,5-dimethyl pyrazole derivatives of non-steroidal anti-inflammatory drugs (NSAIDs). Among them, a derivative of ibuprofen, 2-(4-isobutylphenyl)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one, demonstrated notable anti-inflammatory and analgesic properties. This section compares its efficacy with its parent drug, ibuprofen.
Quantitative Data Summary
| Compound | In Vivo Anti-inflammatory Activity (% Inhibition of Edema) | In Vivo Analgesic Activity (% Protection) |
| 3,5-dimethyl pyrazole-ibuprofen derivative | 76.92% | 61.36% |
| Ibuprofen (Reference Drug) | 79.48% | 68.18% |
Experimental Protocols
The anti-inflammatory activity was assessed using the carrageenan-induced paw edema model in rats.
-
Animal Model: Wistar rats of either sex weighing 180-220g were used.
-
Induction of Inflammation: Acute inflammation was induced by sub-plantar injection of 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the right hind paw of the rats.
-
Treatment: The test compound (3,5-dimethyl pyrazole-ibuprofen derivative) and the standard drug (ibuprofen) were administered orally at a dose of 20 mg/kg body weight, 1 hour before carrageenan injection.
-
Measurement: The paw volume was measured immediately after carrageenan injection and then at 1, 2, 3, and 4 hours using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema was calculated for each group at each time point relative to the control group that received only the vehicle.
The analgesic efficacy was determined by the acetic acid-induced writhing test in mice.
-
Animal Model: Swiss albino mice weighing 25-30g were used.
-
Induction of Pain: Writhing was induced by intraperitoneal injection of 0.6% v/v acetic acid solution.
-
Treatment: The test compound and ibuprofen were administered orally 30 minutes before the acetic acid injection.
-
Observation: The number of writhes (a response characterized by constriction of the abdomen, turning of the trunk, and extension of the hind limbs) was counted for 20 minutes, starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage of protection against writhing was calculated for the treated groups compared to the control group.
Signaling Pathway
Caption: Anti-inflammatory mechanism of the pyrazole-ibuprofen derivative via COX inhibition.
Anticancer Efficacy: 3,5-dimethyl-1H-pyrazole Derivatives
Several studies have highlighted the potential of 3,5-dimethyl-1H-pyrazole derivatives as anticancer agents. This section presents a comparative overview of the in vitro cytotoxicity of a representative compound against various cancer cell lines, with doxorubicin, a standard chemotherapeutic agent, as a reference.
Quantitative Data Summary
| Compound | Cell Line | In Vitro Cytotoxicity (IC50 in µM) |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | P815 (murine mastocytoma) | 17.82 µg/mL |
| Hep (human laryngeal carcinoma) | 3.25 µg/mL | |
| Doxorubicin (Reference Drug) | Varies by cell line (example values) | |
| MCF-7 (Breast Cancer) | ~0.5 - 2 µM[1] | |
| A549 (Lung Cancer) | ~0.1 - 1 µM | |
| HCT116 (Colon Cancer) | ~0.1 - 0.5 µM |
Note: The IC50 values for the pyrazole derivative are reported in µg/mL in the source study. For a direct comparison with doxorubicin, these values would need to be converted to µM based on the compound's molecular weight.
Experimental Protocols
The cytotoxic effects of the pyrazole derivatives are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Cancer cell lines (e.g., P815, Hep) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
Treatment: The cells are then treated with various concentrations of the test compound and a reference drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Signaling Pathway
Caption: Potential anticancer signaling pathways targeted by pyrazole derivatives.
Conclusion
The 3,5-dimethyl-1H-pyrazole scaffold serves as a versatile platform for the development of bioactive compounds. The ibuprofen derivative demonstrates in vivo anti-inflammatory and analgesic efficacy comparable to the parent drug, suggesting that the pyrazole moiety can be successfully incorporated to modulate the activity of existing drugs. In the realm of oncology, various 3,5-dimethyl-1H-pyrazole derivatives have shown promising in vitro cytotoxic activity against a range of cancer cell lines. Further in vivo studies are warranted to establish their therapeutic potential as anticancer agents. The diverse mechanisms of action, including the inhibition of key enzymes in inflammatory and oncogenic signaling pathways, underscore the importance of continued research into this class of compounds.
References
Benchmarking 3,5-dimethyl-1H-pyrazol-4-ol Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical compound 3,5-dimethyl-1H-pyrazol-4-ol (herein referred to as Compound X) against established inhibitors of the receptor tyrosine kinases c-Met and VEGFR2. Dysregulation of the c-Met and VEGFR2 signaling pathways is a key driver in the progression of numerous cancers, making them critical targets for therapeutic intervention.[1][2][3] This document outlines the inhibitory performance of Compound X in relation to well-characterized inhibitors, supported by detailed experimental protocols and visual representations of the relevant biological pathways and workflows.
Inhibitor Performance Comparison
The inhibitory activity of Compound X was evaluated against a panel of known c-Met and VEGFR2 inhibitors. The half-maximal inhibitory concentration (IC50) values, representing the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, are summarized below.
Table 1: In Vitro Kinase Inhibition (IC50, nM)
| Inhibitor | c-Met (nM) | VEGFR2 (nM) |
| Compound X (Hypothetical) | 25 | 40 |
| Cabozantinib[4][5] | 1.3 | 0.035 |
| Foretinib[6] | 0.4 | 0.9 |
| Crizotinib[7] | - | - |
| Sunitinib[5][8] | - | 2 |
| Axitinib[5] | - | 0.2 |
Data for Compound X is hypothetical and for illustrative purposes only. "-" indicates data not typically reported or primary target.
Table 2: Cellular Anti-Proliferative Activity (GI50, µM)
| Inhibitor | EBC-1 (c-Met driven) (µM) | HUVEC (VEGF-stimulated) (µM) |
| Compound X (Hypothetical) | 0.5 | 1.2 |
| Cabozantinib[4][5] | ~0.03 (calculated from nM) | Not specified |
| Foretinib[6] | Not specified | Not specified |
| Crizotinib | Not specified | Not specified |
| Sunitinib[5][8] | Not specified | Not specified |
Data for Compound X is hypothetical and for illustrative purposes only. EBC-1 is a non-small cell lung cancer cell line with c-Met amplification. HUVEC are human umbilical vein endothelial cells.
Signaling Pathways and Experimental Workflow
To understand the context of this inhibitor comparison, the following diagrams illustrate the targeted signaling pathway and the experimental workflow used for evaluation.
Caption: Simplified c-Met and VEGFR2 signaling pathways targeted by inhibitors.
Caption: Experimental workflow for benchmarking novel kinase inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is used to determine the IC50 values of the test compounds against c-Met and VEGFR2 kinases.
-
Principle: A competitive displacement assay where the test compound competes with a fluorescently labeled ATP-competitive ligand (tracer) for binding to the kinase. Binding of the tracer to a europium-labeled antibody results in a high FRET (Förster Resonance Energy Transfer) signal. Displacement of the tracer by the inhibitor leads to a decrease in the FRET signal.
-
Materials:
-
c-Met or VEGFR2 kinase
-
Eu-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer
-
Test compounds (serially diluted)
-
Assay buffer
-
384-well microplates
-
-
Procedure:
-
Add kinase, Eu-labeled antibody, and test compound to the wells of a microplate.
-
Incubate for a specified time at room temperature.
-
Add the fluorescent tracer to all wells.
-
Incubate for 60 minutes at room temperature.
-
Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET) by measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC50 value using non-linear regression analysis.
-
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
-
Principle: The CellTiter-Glo® reagent contains luciferase and its substrate, which in the presence of ATP from viable cells, generates a luminescent signal that is proportional to the number of cells.
-
Materials:
-
Cancer cell lines (e.g., EBC-1, HUVEC)
-
Cell culture medium and supplements (e.g., VEGF for HUVEC stimulation)
-
Test compounds (serially diluted)
-
CellTiter-Glo® Reagent
-
96-well opaque-walled microplates
-
-
Procedure:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.
-
Equilibrate the plate and its contents to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the half-maximal growth inhibition (GI50) values by plotting the luminescence signal against the compound concentration.
-
Western Blot for Target Phosphorylation
This technique is used to detect the phosphorylation status of target proteins (c-Met, VEGFR2) and their downstream effectors in cells treated with inhibitors.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the phosphorylated and total forms of the target proteins.
-
Materials:
-
Treated cell lysates
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-total-c-Met, anti-phospho-VEGFR2, anti-total-VEGFR2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Prepare protein lysates from cells treated with the test compound for a specified duration.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the extent of target phosphorylation inhibition.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of LAH-1 as potent c-Met inhibitor for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Potent, Selective Triazolothiadiazole-Containing c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Prudent Disposal of 3,5-dimethyl-1H-pyrazol-4-ol: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for 3,5-dimethyl-1H-pyrazol-4-ol, based on general principles for similar chemical compounds.
Important Notice: A specific Safety Data Sheet (SDS) for this compound (CAS No. 2820-38-4) was not available at the time of this writing. The following procedures are synthesized from SDSs of structurally related pyrazole compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards. Based on data from similar compounds, this substance may cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved hazardous waste disposal plant.[1][3][4] Do not dispose of this chemical down the drain or in regular trash.
-
Containerization:
-
Keep the chemical in its original, clearly labeled container whenever possible.
-
If transferring to a new container, ensure it is appropriate for chemical waste, properly sealed, and clearly labeled with the full chemical name and any known hazard symbols.
-
Do not mix with other waste materials unless explicitly instructed to do so by your EHS department.[1]
-
-
Waste Collection:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.
-
Provide them with the full chemical name and any available safety information.
-
-
Alternative Disposal Method (Expert Consultation Required):
-
In some cases, it may be possible to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2] This method should only be performed by trained professionals in a licensed facility.
-
Spill and Contaminated Material Management
In the event of a spill, take the following steps:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.[1]
-
Containment: Prevent the spill from spreading or entering drains.[1][2]
-
Cleanup: For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.[3] For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly.
-
Contaminated Materials: Any materials used for cleanup, including PPE, should be treated as hazardous waste and disposed of accordingly.
Quantitative Data Summary
While specific quantitative data for this compound is not available, the following table summarizes general information for related pyrazole compounds.
| Parameter | Value/Information | Source |
| CAS Number | 2820-38-4 | [5] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1][2] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP280: Wear protective gloves/eye protection/face protectionP501: Dispose of contents/container to an approved waste disposal plant | [1][2] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | [3] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to these guidelines and consulting with certified safety professionals, you can ensure the safe and compliant disposal of this compound, fostering a secure and environmentally conscious research environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
